Product packaging for Coptisine chloride(Cat. No.:CAS No. 6020-18-4)

Coptisine chloride

Cat. No.: B190830
CAS No.: 6020-18-4
M. Wt: 355.8 g/mol
InChI Key: LUXPUVKJHVUJAV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Coptisine chloride is an alkaloid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H14ClNO4 B190830 Coptisine chloride CAS No. 6020-18-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14NO4.ClH/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14;/h1-2,5-8H,3-4,9-10H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXPUVKJHVUJAV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2=C(C=C3C=CC4=C(C3=C2)OCO4)C5=CC6=C(C=C51)OCO6.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3486-66-6 (Parent)
Record name Coptisine chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006020184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00975628
Record name 6,7-Dihydro-2H,10H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquinolino[3,2-a]isoquinolin-5-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00975628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6020-18-4
Record name Coptisine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6020-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Coptisine chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006020184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name COPTISINE CHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119754
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,7-Dihydro-2H,10H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquinolino[3,2-a]isoquinolin-5-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00975628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis[1,3]benzodioxolo[5,6-a:4',5'-g]quinolizinium, 6,7-dihydro-, chloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.057
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Coptisine chloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RSB8UY88E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Coptisine Chloride: A Technical Guide to Natural Sources and Extraction Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coptisine chloride, a protoberberine isoquinoline alkaloid, is a phytochemical of significant interest in the pharmaceutical and nutraceutical industries. Exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects, this compound is a promising candidate for drug development. This technical guide provides a comprehensive overview of the primary natural sources of this compound and details various extraction methodologies, from traditional to contemporary "green" techniques. Quantitative data on extraction yields are presented in tabular format for comparative analysis. Furthermore, this document outlines detailed experimental protocols for key extraction methods and visualizes critical signaling pathways modulated by this compound, offering a valuable resource for researchers and professionals in the field.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Ranunculaceae (buttercup) family, with the genus Coptis being the most abundant source. It is also present in species within the Papaveraceae (poppy) and Berberidaceae (barberry) families.[1]

A summary of notable plant sources is provided in Table 1.

Table 1: Prominent Natural Sources of this compound

FamilyGenusSpeciesCommon NameReference
RanunculaceaeCoptisCoptis chinensisChinese Goldthread[2][3]
RanunculaceaeCoptisCoptis japonicaJapanese Goldthread[1]
RanunculaceaeCoptisCoptis omeiensisOmei Goldthread[1]
RanunculaceaeCoptisCoptis teetaMishmi teeta
PapaveraceaeCorydalisCorydalis solidaFumewort[1]
PapaveraceaeFumariaFumitory[4]
PapaveraceaePapaverPoppy[4]
Berberidaceae[1]

Extraction Methodologies

The extraction of this compound from its natural sources is a critical step in its isolation and purification for research and drug development. A variety of methods have been employed, each with its own advantages and limitations in terms of efficiency, solvent consumption, and environmental impact.

Conventional Solvent Extraction

Traditional methods often involve the use of organic solvents or acidified water to extract alkaloids from the plant matrix.

  • Aqueous Decoction: This method involves boiling the plant material in water. While simple and inexpensive, it may result in lower yields for less water-soluble alkaloids.

  • Solvent Maceration/Reflux: Ethanol and methanol are commonly used solvents for extracting coptisine. These methods can provide good yields but often require large volumes of organic solvents.

  • Acidified Water Extraction: The use of dilute acids, such as sulfuric acid, can enhance the solubility of alkaloids by forming their corresponding salts.

Advanced and Green Extraction Techniques

To improve extraction efficiency and reduce environmental impact, several modern techniques have been developed.

  • Ultrasound-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to disrupt plant cell walls, facilitating the release of phytochemicals into the solvent. UAE can significantly reduce extraction time and solvent consumption.[5]

  • Deep Eutectic Solvent (DES) Extraction: DESs are a new class of green solvents formed by mixing a hydrogen bond acceptor (e.g., choline chloride) with a hydrogen bond donor (e.g., urea, organic acids). They are often non-toxic, biodegradable, and have a high capacity for dissolving various compounds.[6][7]

  • Surfactant-Assisted Extraction: Aqueous solutions of surfactants can be used to enhance the extraction of alkaloids.

Quantitative Comparison of Extraction Methods

The choice of extraction method and solvent significantly impacts the yield of this compound. The following tables summarize quantitative data from various studies on the extraction of coptisine and other major alkaloids from Coptis chinensis.

Table 2: this compound Yield from Coptis chinensis using Various Solvents in Ultrasound-Assisted Extraction

SolventCoptisine Yield (mg/g)Reference
75% Methanol7.8[8]
75% Ethanol7.8[8]
50% Ethanol7.8[8]
50% Lactic Acid10.2[8]
50% Malic Acid10.2[8]
98% Pyruvic Acid10.2[8]
Tween-20 (5 mM)7.1[8]
Tween-60 (5 mM)6.8[8]
Tween-80 (5 mM)6.9[8]
100% β-CD-PA (DES)8.0[8]

Data extracted from a study comparing different green solvents for alkaloid extraction.[8]

Table 3: Yield of Major Alkaloids from Coptis chinensis using Different Extraction Methods

Extraction MethodSolventBerberine Yield (mg/g)Palmatine Yield (mg/g)Coptisine Yield (mg/g)Reference
Ultrasound-Assisted50% Ethanol---[5]
Maceration80% Ethanol---[5]
DecoctionWater---[5]
Ultrasound-Assisted DESCholine chloride:Phenol (1:3), 30% water57.4016.71-[9]
Ultrasound-Assisted DESCholine chloride:Urea (1:2), 50% water79.23 (µg/mL)15.63 (µg/mL)-[6]

Note: Direct comparison is challenging due to variations in experimental conditions and reporting units.

Detailed Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction with Carboxylic Acids

This protocol is based on a study optimizing the extraction of alkaloids from Coptis chinensis using green solvents.[8][10][11]

  • Material Preparation: Grind the dried rhizomes of Coptis chinensis into a fine powder.

  • Extraction:

    • Mix the powdered plant material with a 96% (w/w) lactic acid solution at a liquid-to-solid ratio of 30.0 mL/g.

    • Perform ultrasound-assisted extraction at a temperature of 60.0 °C for a specified duration (e.g., 30 minutes).

  • Separation: Centrifuge the mixture to separate the supernatant from the plant residue.

  • Analysis: Analyze the coptisine content in the supernatant using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Deep Eutectic Solvent (DES) Based Ultrasound-Assisted Extraction

This protocol utilizes a choline chloride-urea based DES for extraction.[6][7]

  • DES Preparation: Prepare the DES by mixing choline chloride and urea in a 1:2 molar ratio. Heat and stir the mixture until a clear, homogeneous liquid is formed. Prepare a 50% aqueous solution of the DES.

  • Material Preparation: Crush cleaned and dried Coptis chinensis rhizomes into a powder.

  • Extraction:

    • Mix the plant powder with the 50% aqueous DES solution.

    • Perform ultrasonic-assisted extraction with the following parameters: ultrasonic power of 150 W, temperature of 60 °C, and a treatment time of 15 minutes.

  • Post-Extraction:

    • After the DES extraction, the residue can be further extracted with ethanol to recover less polar compounds.

  • Analysis: Filter the extract and analyze the coptisine content using HPLC.

Protocol 3: Acidified Water Extraction and Purification

This protocol is adapted from a patent for extracting high-purity coptisine.[12]

  • Material Preparation: Crush the raw material (Coptis rhizome or root).

  • Acid Extraction:

    • Soak the crushed material in a 0.1-5% sulfuric acid solution.

    • Heat and extract the material four times with the acidic solution.

    • Filter the combined extracts.

  • Neutralization and Impurity Removal:

    • Neutralize the acidic extract with calcium oxide or calcium hydroxide.

    • Filter and wash the precipitate.

  • Precipitation and Recrystallization:

    • Pre-concentrate the filtrate.

    • Precipitate and remove impurities.

    • Precipitate the coptisine from the solution.

    • Recrystallize the crude coptisine to increase purity.

  • Drying: Dry the recrystallized coptisine to obtain the final product.

Signaling Pathways and Mechanisms of Action

This compound exerts its pharmacological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

AMPK/ACC/CPT-1 Pathway in Lipid Metabolism

Coptisine has been shown to inhibit lipid accumulation by regulating the AMPK/ACC/CPT-1 signaling pathway. This is particularly relevant for conditions like diabetic nephropathy.

AMPK_pathway Coptisine Coptisine AMPK AMPK (Adenosine 5'-Monophosphate activated Protein Kinase) Coptisine->AMPK activates ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC phosphorylates & inhibits CPT1 CPT-1 (Carnitine palmitoyltransferase-1) AMPK->CPT1 upregulates Fatty_Acid_Biosynthesis Fatty Acid Biosynthesis ACC->Fatty_Acid_Biosynthesis promotes Fatty_Acid_Oxidation Fatty Acid Oxidation CPT1->Fatty_Acid_Oxidation promotes Lipid_Accumulation Lipid Accumulation Fatty_Acid_Biosynthesis->Lipid_Accumulation leads to Fatty_Acid_Oxidation->Lipid_Accumulation reduces

Caption: Coptisine activates AMPK, leading to inhibition of lipid synthesis and promotion of fatty acid oxidation.

Neuroprotection via the Thioredoxin System

Coptisine exhibits neuroprotective effects by downregulating the thioredoxin-interacting protein (TXNIP), thereby strengthening the antioxidant defense system.

Neuroprotection_pathway Coptisine Coptisine TXNIP TXNIP (Thioredoxin-interacting protein) gene expression Coptisine->TXNIP downregulates Thioredoxin Thioredoxin System TXNIP->Thioredoxin inhibits ASK1 ASK1 (Apoptosis signal-regulating kinase) Thioredoxin->ASK1 inhibits Neuroprotection Neuroprotection Thioredoxin->Neuroprotection leads to Apoptosis Apoptosis ASK1->Apoptosis promotes

Caption: Coptisine enhances neuroprotection by inhibiting TXNIP and subsequent apoptotic signaling.

Anti-inflammatory Action via NF-κB, MAPK, and PI3K/Akt Pathways

Coptisine demonstrates potent anti-inflammatory properties by inhibiting key pro-inflammatory signaling pathways.[3][13]

Anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling cluster_response Inflammatory Response LPS LPS PI3K_Akt PI3K/Akt LPS->PI3K_Akt MAPK MAPK (p38, JNK, ERK) LPS->MAPK IKK IKK LPS->IKK NFkappaB NF-κB PI3K_Akt->NFkappaB activates Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) MAPK->Cytokines promotes production IkappaBalpha IκBα IKK->IkappaBalpha phosphorylates for degradation IkappaBalpha->NFkappaB releases NFkappaB->Cytokines promotes transcription Coptisine Coptisine Coptisine->PI3K_Akt Coptisine->MAPK Coptisine->IkappaBalpha suppresses degradation

Caption: Coptisine inhibits inflammatory responses by blocking PI3K/Akt, MAPK, and NF-κB signaling pathways.

Conclusion

This compound is a valuable natural product with a wide array of potential therapeutic applications. The genus Coptis, particularly Coptis chinensis, stands out as the most significant natural source. While traditional extraction methods are still in use, modern techniques like ultrasound-assisted extraction and the use of deep eutectic solvents offer more efficient and environmentally friendly alternatives. The selection of an appropriate extraction protocol is paramount and should be guided by considerations of yield, purity, cost, and environmental impact. The elucidation of the molecular mechanisms and signaling pathways modulated by this compound further strengthens its position as a compelling candidate for future drug discovery and development endeavors. This guide provides a foundational resource for researchers to navigate the complexities of sourcing and extracting this promising alkaloid.

References

Pharmacological Properties of Coptisine Chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coptisine chloride, a protoberberine alkaloid primarily isolated from the traditional Chinese medicine Coptis chinensis (Huanglian), has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, with a focus on its anti-cancer, anti-inflammatory, and cardioprotective effects. Detailed experimental methodologies, quantitative data, and visualizations of key signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

This compound is a quaternary ammonium salt with a wide range of biological effects, including antimicrobial, antiviral, neuroprotective, and metabolic regulatory activities.[1][2] Its therapeutic potential stems from its ability to modulate multiple cellular signaling pathways, making it a promising candidate for the development of novel therapeutics for various diseases.[3] This guide aims to consolidate the current scientific knowledge on this compound, providing a detailed resource for researchers in the field.

Anti-Cancer Properties

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.[4] Its mechanisms of action are multifaceted, involving cell cycle arrest, induction of apoptosis, and inhibition of metastasis-related processes.

Quantitative Data: In Vitro Anti-Cancer Activity
Cell LineCancer TypeAssayEndpointResultReference
A549Non-small-cell lung cancerMTT AssayIC5018.09 µM[5]
H460Non-small-cell lung cancerMTT AssayIC5029.50 µM[5]
H2170Non-small-cell lung cancerMTT AssayIC5021.60 µM[5]
MDA-MB-231Breast CancerMTT AssayIC5020.15 µM
HT-29Colorectal CancerMTT AssayIC5026.60 µM
HCT116Colorectal CancerCell ViabilityInhibitionConcentration-dependent
Hep3BHepatocellular CarcinomaCytotoxicity AssayInhibitionConcentration-dependent[4]
Signaling Pathways in Anti-Cancer Activity

This compound exerts its anti-cancer effects by modulating several key signaling pathways, primarily the PI3K/Akt/mTOR pathway and the intrinsic apoptosis pathway.

This compound has been shown to suppress the phosphorylation of key components of the PI3K/Akt/mTOR pathway, leading to the inhibition of cell proliferation and induction of autophagy.[4][6][7]

PI3K_Akt_mTOR_Pathway Coptisine This compound PI3K PI3K Coptisine->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation Autophagy Autophagy mTOR->Autophagy Apoptosis_Pathway Coptisine This compound Bax Bax Coptisine->Bax upregulates Bcl2 Bcl-2 Coptisine->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with This compound A->B C Add MTT solution (4 hours) B->C D Add DMSO to dissolve formazan C->D E Measure absorbance at 570 nm D->E AnnexinV_Assay_Workflow A Treat cells with This compound B Harvest and wash cells A->B C Resuspend in binding buffer B->C D Stain with Annexin V-FITC and PI C->D E Analyze by flow cytometry D->E NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK activates IkBa IκBα IKK->IkBa phosphorylates IkBa->IkBa p65 p65 IkBa->p65 sequesters in cytoplasm Nucleus Nucleus p65->Nucleus translocates Coptisine This compound Coptisine->IKK inhibits phosphorylation Gene_Expression Pro-inflammatory Gene Expression p65_n p65 p65_n->Gene_Expression MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli Upstream_Kinases Upstream Kinases Inflammatory_Stimuli->Upstream_Kinases p38 p38 Upstream_Kinases->p38 phosphorylates JNK JNK Upstream_Kinases->JNK phosphorylates ERK ERK Upstream_Kinases->ERK phosphorylates Inflammation Inflammatory Response p38->Inflammation JNK->Inflammation ERK->Inflammation Coptisine This compound Coptisine->p38 Coptisine->JNK Carrageenan_Edema_Workflow A Administer Coptisine chloride to rats B Inject carrageenan into hind paw A->B C Measure paw volume at time intervals B->C D Calculate edema inhibition C->D IR_Injury_Workflow A Anesthetize and ventilate rat B Ligate LAD coronary artery (Ischemia) A->B C Administer Coptisine chloride B->C D Release ligature (Reperfusion) C->D E Assess cardiac function and damage D->E

References

The Bioavailability and Pharmacokinetics of Coptisine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coptisine, a protoberberine isoquinoline alkaloid, is a significant bioactive constituent of various medicinal plants, most notably from the Coptis (goldthread) genus. It has garnered considerable scientific interest due to its wide spectrum of pharmacological activities, including anti-inflammatory, neuroprotective, and potential anticancer effects. However, the therapeutic development of coptisine is often hampered by its poor oral bioavailability and rapid elimination from the body. A thorough understanding of its pharmacokinetic profile is therefore critical for designing effective delivery systems and therapeutic strategies. This technical guide provides a comprehensive overview of the current knowledge on the bioavailability and pharmacokinetics of coptisine, with a focus on its absorption, distribution, metabolism, and excretion (ADME) properties. Detailed experimental protocols and visual representations of relevant biological pathways are included to support further research and development.

Bioavailability and Pharmacokinetics of Coptisine

The systemic exposure and therapeutic efficacy of coptisine are largely dictated by its pharmacokinetic properties. Studies have consistently shown that coptisine exhibits low oral bioavailability, which is a major challenge for its clinical application.

Absorption

In vivo studies in rats have demonstrated that coptisine is poorly absorbed from the gastrointestinal tract. Following oral administration, the absolute bioavailability of coptisine has been reported to be low, ranging from 0.52% to 8.9%[1][2]. The peak plasma concentration (Cmax) is typically reached within a short period, suggesting rapid but limited absorption.

In vitro studies using Caco-2 cell monolayers, a well-established model of the human intestinal epithelium, have been employed to investigate the intestinal permeability of coptisine. These studies indicate that coptisine can be absorbed across intestinal epithelial cells[3]. The apparent permeability coefficient (Papp) from the apical (AP) to the basolateral (BL) side in Caco-2 cells was determined to be in a range that suggests it is a completely absorbed compound[3]. However, the involvement of efflux transporters may contribute to its low net absorption in vivo.

Distribution

Once absorbed, coptisine is distributed to various tissues. In rats, after oral administration, coptisine has been detected in several organs, although generally at low concentrations[2]. Following intravenous administration, coptisine has been shown to quickly cross the blood-brain barrier, leading to higher concentrations in different brain regions compared to plasma[1][4]. This suggests a potential for coptisine in treating central nervous system disorders. Animal experiments have shown that coptisine is primarily distributed to the liver, followed by the lungs[5].

Metabolism

Coptisine undergoes extensive metabolism in the body, which is a key factor contributing to its low bioavailability and rapid clearance[1][4]. The liver is considered a primary site of metabolism[6][7]. In vivo and in vitro studies in rats have identified numerous metabolites of coptisine. These metabolites are formed through various metabolic pathways, including demethylation, hydroxylation, hydrogenation, and conjugation with glucuronic acid and sulfate[1][4]. Seventeen metabolites have been identified in rats, comprising 11 unconjugated metabolites and 6 glucuronide and sulfate conjugates[1][4].

The metabolism of coptisine is mediated by cytochrome P450 (CYP) enzymes. Studies have indicated the involvement of CYP2D6, CYP3A4, and CYP1A2 in the metabolism of coptisine in human liver microsomes[8]. There is also evidence of metabolic interactions between coptisine and other co-occurring alkaloids, which can influence their respective metabolic profiles[8][9].

Excretion

Coptisine and its metabolites are eliminated from the body through various routes. A significant portion of orally administered coptisine is excreted unchanged in the feces, which is consistent with its poor absorption[6][7]. Following both oral and intravenous administration, less than 10% of the drug is excreted in the urine, suggesting that renal clearance is a minor elimination pathway[10]. This points towards significant metabolism or excretion through other routes, such as biliary excretion. The lower urinary excretion after oral administration compared to intravenous administration also suggests a significant first-pass effect[10].

Data Presentation: Pharmacokinetic Parameters of Coptisine in Rats

The following tables summarize the key pharmacokinetic parameters of coptisine in rats from various studies. These data provide a quantitative basis for understanding the disposition of coptisine in a preclinical model.

Table 1: Pharmacokinetic Parameters of Coptisine in Rats after Oral Administration

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute Bioavailability (%)Reference
3044.15 ± 15.320.5 ± 0.063.24 ± 21.171.87[2]
50---8.9[1][4]
7555.27 ± 18.930.5 ± 0.075.43 ± 25.480.89[2]
15066.89 ± 22.140.5 ± 0.087.97 ± 29.870.52[2]

Table 2: Pharmacokinetic Parameters of Coptisine in Rats after Intravenous Administration

Dose (mg/kg)T1/2 (h)AUC (ng·h/mL)CL (L/h/kg)Vd (L/kg)Reference
100.71---[1][4]

(Note: Dashes indicate data not provided in the cited source. AUC values may be reported as AUC0-t or AUC0-∞. Please refer to the original publications for specific details.)

Detailed Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a general procedure for conducting a pharmacokinetic study of coptisine in rats, based on methodologies reported in the literature.

1. Animals:

  • Male Sprague-Dawley rats (200-250 g) are commonly used.

  • Animals are housed in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with free access to standard chow and water.

  • Animals are fasted for 12 hours prior to drug administration, with water available ad libitum.

2. Drug Administration:

  • Oral (p.o.) Administration: Coptisine is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium). A specific dose (e.g., 50 mg/kg) is administered by oral gavage.

  • Intravenous (i.v.) Administration: Coptisine is dissolved in a sterile vehicle suitable for injection (e.g., saline). A specific dose (e.g., 10 mg/kg) is administered via the tail vein.

3. Blood Sampling:

  • Blood samples (approximately 0.3 mL) are collected from the retro-orbital plexus or tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).

  • Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

4. Data Analysis:

  • Plasma concentrations of coptisine are determined using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as WinNonlin. Key parameters include Cmax, Tmax, AUC, half-life (T1/2), clearance (CL), and volume of distribution (Vd).

  • Absolute bioavailability (F) is calculated as: F (%) = (AUCoral / Doseoral) / (AUCi.v. / Dosei.v.) × 100.

In Vitro Caco-2 Permeability Assay

This protocol describes a typical procedure for assessing the intestinal permeability of coptisine using the Caco-2 cell line.

1. Cell Culture:

  • Caco-2 cells are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle's Medium) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For permeability studies, cells are seeded onto semi-permeable filter inserts (e.g., Transwell®) at a specific density and allowed to differentiate for 21-25 days to form a confluent monolayer.

2. Monolayer Integrity Assessment:

  • The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be stable and above a predetermined threshold (e.g., >300 Ω·cm2).

  • The permeability of a paracellular marker (e.g., Lucifer yellow) can also be assessed to confirm the tightness of the cell junctions.

3. Transport Experiment:

  • The cell monolayers are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • For apical to basolateral (A-B) transport (absorptive direction), the coptisine solution is added to the apical compartment, and the basolateral compartment is filled with fresh transport buffer.

  • For basolateral to apical (B-A) transport (secretory direction), the coptisine solution is added to the basolateral compartment, and the apical compartment is filled with fresh transport buffer.

  • Samples are collected from the receiver compartment at specific time intervals (e.g., 30, 60, 90, and 120 minutes), and the volume is replaced with fresh buffer.

  • The concentrations of coptisine in the collected samples are determined by LC-MS/MS.

4. Data Analysis:

  • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A × C0) where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the filter, and C0 is the initial concentration of the drug in the donor compartment.

  • The efflux ratio (ER) is calculated as: ER = Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

LC-MS/MS Analysis of Coptisine in Biological Samples

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of coptisine in plasma and other biological matrices.

1. Sample Preparation:

  • Plasma samples are typically prepared by protein precipitation. An aliquot of plasma is mixed with a precipitating agent (e.g., acetonitrile or methanol) containing an internal standard (IS).

  • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • The supernatant is collected, and an aliquot is injected into the LC-MS/MS system.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used for separation.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or an ammonium acetate buffer) and an organic phase (e.g., acetonitrile or methanol) is typically employed.

  • Flow Rate: A suitable flow rate is maintained to achieve good chromatographic separation.

3. Mass Spectrometric Conditions:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

  • Detection: Multiple reaction monitoring (MRM) is employed for quantification. Specific precursor-to-product ion transitions for coptisine and the internal standard are monitored.

    • Example Transition for Coptisine: m/z 320.2 → [fragment ion]

4. Method Validation:

  • The analytical method should be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability.

Mandatory Visualizations

Experimental Workflow

G cluster_invivo In Vivo Pharmacokinetic Study cluster_invitro In Vitro Permeability Assay cluster_analysis Bioanalysis animal_prep Animal Preparation (Fasting) dosing Drug Administration (Oral or Intravenous) animal_prep->dosing blood_sampling Blood Sampling (Time Course) dosing->blood_sampling plasma_sep Plasma Separation (Centrifugation) blood_sampling->plasma_sep sample_prep Sample Preparation (Protein Precipitation) plasma_sep->sample_prep cell_culture Caco-2 Cell Culture (21-25 days) integrity_test Monolayer Integrity Test (TEER Measurement) cell_culture->integrity_test transport_exp Transport Experiment (Apical to Basolateral) integrity_test->transport_exp sample_collection Sample Collection (Receiver Compartment) transport_exp->sample_collection sample_collection->sample_prep lcms_analysis LC-MS/MS Analysis (Quantification) sample_prep->lcms_analysis pk_analysis Pharmacokinetic Analysis (Non-compartmental) lcms_analysis->pk_analysis pk_parameters Pharmacokinetic Parameters (Cmax, AUC, Bioavailability) pk_analysis->pk_parameters

Caption: General experimental workflow for determining the pharmacokinetics of coptisine.

Signaling Pathways

Coptisine has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and PI3K/Akt pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates PI3K PI3K TLR4->PI3K Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Akt Akt PI3K->Akt Activates Akt->IKK Activates Coptisine Coptisine Coptisine->IKK Inhibits phosphorylation Coptisine->IkB Inhibits degradation Coptisine->PI3K Inhibits Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_nuc->Genes Inflammation Inflammation Genes->Inflammation Leads to

Caption: Coptisine's inhibitory effect on the NF-κB and PI3K/Akt signaling pathways.

Conclusion

Coptisine is a pharmacologically promising natural product, but its clinical utility is currently limited by its poor oral bioavailability and rapid metabolism. The data and protocols presented in this guide highlight the key pharmacokinetic challenges associated with coptisine. Future research should focus on strategies to enhance its bioavailability, such as the development of novel drug delivery systems (e.g., nanoparticles, liposomes) or co-administration with absorption enhancers or metabolic inhibitors. A deeper understanding of its transporter-mediated disposition and metabolic pathways will be crucial for optimizing its therapeutic potential. The provided methodologies and pathway diagrams serve as a valuable resource for researchers dedicated to advancing the clinical development of coptisine.

References

Coptisine Chloride: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Coptisine Chloride

This compound is a protoberberine alkaloid primarily isolated from the traditional Chinese medicinal plant Coptis chinensis (Huanglian). It has garnered significant attention in the scientific community for its diverse and potent pharmacological properties. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of several key enzymes implicated in various disease pathologies.

Target EnzymeInhibition Constant (Ki)IC50Notes
Indoleamine 2,3-dioxygenase (IDO)5.8 µM6.3 µMUncompetitive inhibitor.[1]
H1N1 Neuraminidase (NA-1)104.6 µg/mL
Acetylcholinesterase (AChE)0.8 µM
Butyrylcholinesterase (BChE)5.81 µM

Antiproliferative and Anticancer Activity

This compound exhibits significant cytotoxic effects against a range of cancer cell lines, primarily through the induction of cell cycle arrest and apoptosis.

Cell LineCancer TypeIC50Reference
A549Non-small cell lung cancer18.09 µM[2]
H460Non-small cell lung cancer29.50 µM[2]
H2170Non-small cell lung cancer21.60 µM[2]
MDA-MB-231Breast cancer20.15 µM[2]
HT-29Colon cancer26.60 µM[2]
LoVoColon cancer0.87 µg/mL[3]
L-1210Murine leukemia0.87 µg/mL[3]
HepG2Hepatocellular carcinoma36.90 µg/mL[4]
ACC-201Gastric cancer3.93 µM
NCI-N87Gastric cancer6.58 µM
Mechanisms of Anticancer Action:
  • Cell Cycle Arrest: Coptisine induces G0/G1 and G2/M phase arrest in cancer cells by downregulating the expression of key cell cycle regulatory proteins such as CDK4, cyclin D1, cyclin B1, cdc2, and cdc25C.[4][5]

  • Apoptosis Induction: It triggers apoptosis through both intrinsic and extrinsic pathways, characterized by the activation of caspases-3, -8, and -9, and cleavage of poly(ADP-ribose) polymerase (PARP).[5] This is often preceded by an increase in the Bax/Bcl-2 ratio, disruption of the mitochondrial membrane potential, and the release of cytochrome c into the cytosol.[5]

  • Induction of Autophagic Cell Death: In hepatocellular carcinoma cells, coptisine induces autophagic cell death by down-regulating the PI3K/Akt/mTOR signaling pathway.

  • Inhibition of Angiogenesis: Coptisine has been shown to impede osteosarcoma cell migration, invasion, and the formation of capillary-like networks by decreasing the expression of VE-cadherin and integrin beta3, and diminishing STAT3 phosphorylation.

Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory effects by modulating key inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.

  • Inhibition of Pro-inflammatory Cytokines: Coptisine significantly suppresses the production of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[6]

  • Suppression of Inflammatory Enzymes: It inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

  • Modulation of Signaling Pathways: The anti-inflammatory actions of coptisine are mediated through the inhibition of the NF-κB, MAPK (p38, JNK, and ERK), and PI3K/Akt signaling pathways.[6]

Antimicrobial Activity

This compound possesses broad-spectrum antimicrobial activity against various pathogens.

MicroorganismActivityMICReference
Candida albicansAntifungal1000 µg/mL[7]
Escherichia coliAntibacterial[6]
Helicobacter pylori (clarithromycin-resistant)Antibacterial

Antioxidant Activity

Coptisine exhibits significant antioxidant properties by scavenging free radicals and modulating cellular antioxidant defense systems. It has been shown to inhibit the production of reactive oxygen species (ROS) in isolated kidney mitochondria with an IC50 value of 48.93 µM.

Cardioprotective Effects

This compound has demonstrated protective effects against myocardial injury. It is suggested to maintain cell membrane integrity, ameliorate mitochondrial respiratory dysfunction, reduce myocardial cell apoptosis, and inhibit the RhoA/ROCK signaling pathway.

Neuroprotective Effects

Coptisine has shown promise in protecting neuronal cells from damage. It can attenuate the reduction of cell viability, decrease the rate of apoptosis, and stabilize the mitochondrial membrane potential in neuronal cells exposed to oxidative stress. This neuroprotective effect is partly attributed to the downregulation of thioredoxin-interacting protein (TXNIP) gene expression.[8]

Effects on Cholesterol Metabolism

In animal models, coptisine has been observed to dose-dependently decrease the levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-c), while increasing high-density lipoprotein cholesterol (HDL-c) content in the serum. It is believed to suppress HMGCR protein expression and induce the expression of SREBP-2, LDLR, and CYP7A1, which are involved in cholesterol metabolism.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Western Blot Analysis

This protocol is used to determine the effect of this compound on the expression levels of specific proteins.

  • Cell Lysis: Treat cells with this compound, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control such as β-actin or GAPDH.

Flow Cytometry for Cell Cycle Analysis

This protocol is used to analyze the effect of this compound on cell cycle distribution.

  • Cell Treatment and Harvesting: Treat cells with this compound for the desired time, then harvest by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This protocol is used to quantify apoptosis induced by this compound.

  • Cell Treatment and Harvesting: Treat cells with this compound, then harvest both the adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Reactive Oxygen Species (ROS) Detection

This protocol is used to measure intracellular ROS levels.

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Probe Loading: Incubate the cells with a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium.

  • Washing: Wash the cells with PBS to remove the excess probe.

  • Measurement: Measure the fluorescence intensity using a flow cytometer or a fluorescence microscope.

  • Analysis: An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Signaling Pathways

The diverse biological activities of this compound are attributed to its ability to modulate multiple key signaling pathways.

// Nodes Coptisine [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; Autophagy [label="Autophagy", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ROS [label="ROS", fillcolor="#F1F3F4", fontcolor="#202124"]; Mitochondria [label="Mitochondrial\nDysfunction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspases [label="Caspase Activation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellCycle [label="Cell Cycle\nProteins\n(Cyclin B1, cdc2)", fillcolor="#F1F3F4", fontcolor="#202124"]; G2M_Arrest [label="G2/M Arrest", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Coptisine -> PI3K [label=" inhibits", color="#EA4335"]; PI3K -> Akt; Akt -> mTOR; Coptisine -> Autophagy [label=" induces", color="#34A853"]; mTOR -> Autophagy [label=" inhibits"]; Coptisine -> ROS [label=" increases", color="#34A853"]; ROS -> Mitochondria; Mitochondria -> Caspases; Caspases -> Apoptosis; Coptisine -> CellCycle [label=" downregulates", color="#EA4335"]; CellCycle -> G2M_Arrest [style=dashed]; Coptisine -> Apoptosis [label=" induces", color="#34A853"]; } dot Anticancer Signaling Pathways of this compound

// Nodes LPS [label="LPS", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Coptisine [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; TLR4 [label="TLR4", fillcolor="#F1F3F4", fontcolor="#202124"]; MyD88 [label="MyD88", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK [label="MAPK\n(p38, JNK, ERK)", fillcolor="#F1F3F4", fontcolor="#202124"]; IkappaB [label="IκBα", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkappaB [label="NF-κB", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"]; Inflammation [label="Pro-inflammatory\nGene Expression\n(TNF-α, IL-1β, IL-6, iNOS)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges LPS -> TLR4; TLR4 -> MyD88; MyD88 -> PI3K; MyD88 -> MAPK; MyD88 -> IkappaB; IkappaB -> NFkappaB [label=" inhibits"]; Coptisine -> PI3K [label=" inhibits", color="#EA4335"]; Coptisine -> MAPK [label=" inhibits", color="#EA4335"]; Coptisine -> IkappaB [label=" prevents\ndegradation", color="#34A853"]; PI3K -> Akt; Akt -> NFkappaB; NFkappaB -> Nucleus [label=" translocation"]; Nucleus -> Inflammation [label=" transcription"]; } dot Anti-inflammatory Signaling Pathways of this compound

References

In Silico Docking Studies of Coptisine Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico molecular docking studies conducted on Coptisine chloride, an isoquinoline alkaloid with diverse pharmacological activities. This document details the identified protein targets, summarizes the quantitative binding data, and presents comprehensive experimental protocols for the cited docking methodologies. Furthermore, it visualizes key workflows and signaling pathways implicated in the therapeutic effects of this compound.

Introduction to this compound and In Silico Docking

This compound is a natural compound extracted from plants of the Coptis genus, traditionally used in herbal medicine. Modern research has highlighted its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent. In silico molecular docking has emerged as a powerful tool to elucidate the molecular mechanisms underlying these effects by predicting the binding interactions between this compound and its biological targets at an atomic level. This guide serves as a resource for researchers looking to understand or replicate these computational studies.

Identified Protein Targets and Binding Affinities

Molecular docking studies have identified several potential protein targets for this compound. The binding affinities, typically expressed in kcal/mol, indicate the strength of the interaction between this compound and the target protein. A more negative value suggests a stronger binding affinity.

Target Protein/GenePDB ID(s)Binding Affinity (kcal/mol)
Methionyl Aminopeptidase 1D (METAP1D)2B3H, 2GZ5-8.2[1]
Coagulation Factor V (F5)7KVE, 7KXY, 8FDG-11.1[2]
Hyperpolarization-activated cyclic nucleotide-gated channel 2 (HCN2)2MPF, 3U10, 5KHK, 3BPZ, 5JON-9.6[3]
NLRP3 Inflammasome7ALV (NLRP3)Not explicitly stated for this compound, but it is a known inhibitor.
DNA (B-DNA)1Z3F (example)Not quantitatively reported in docking studies, but intercalation is the main binding mode.
Conserved helix-loop-helix ubiquitous kinase (CHUK)Not specified-10.2

Experimental Protocols for In Silico Docking

This section provides detailed methodologies for the various software platforms used in the in silico docking of this compound.

Ligand Preparation (General Protocol)

Prior to docking, the 3D structure of this compound must be prepared.

  • Structure Acquisition : Obtain the 2D or 3D structure of this compound from a chemical database such as PubChem.

  • 3D Conversion and Optimization : If starting with a 2D structure, convert it to 3D using software like ChemDraw or an online converter. The 3D structure should then be energy minimized using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This can be performed using software like Avogadro, ChemBio3D, or modules within docking suites like Schrödinger's LigPrep or MOE.

  • Charge Assignment : Assign partial atomic charges to the ligand. Gasteiger charges are commonly used for this purpose.

  • File Format Conversion : Save the prepared ligand structure in a format compatible with the chosen docking software (e.g., .pdbqt for AutoDock, .mol2 for SYBYL).

SYBYL-X with Surflex-Dock (for DNA Docking)

This protocol is based on the methodology used for studying the interaction of this compound with DNA.

  • Receptor Preparation :

    • Obtain the 3D crystal structure of B-DNA from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogen atoms.

    • Assign Gasteiger charges to the DNA molecule using the AMBER7 FF99 force field.

  • Protomol Generation :

    • The binding site is defined using a "protomol," which is an idealized active site representation.

    • Generate the protomol based on the co-crystallized ligand in the original PDB file or by specifying residues in the binding pocket.

    • Set the threshold and bloat parameters to define the extent of the protomol. Default values are typically threshold = 0.5 and bloat = 1.0.

  • Docking Execution :

    • Run the Surflex-Dock simulation with the prepared DNA receptor and this compound ligand.

    • The docking algorithm will explore different conformations of the ligand within the defined protomol.

  • Analysis :

    • Analyze the resulting docked poses and their corresponding scores (e.g., Total Score) to identify the most favorable binding mode.

Schrödinger Suite (Glide) for Protein Docking (e.g., NLRP3)

The following is a general workflow for performing molecular docking using Schrödinger's Glide software.

  • Receptor Preparation :

    • Import the protein crystal structure (e.g., PDB ID: 7ALV for NLRP3) into Maestro.

    • Use the "Protein Preparation Wizard" to:

      • Assign bond orders.

      • Add hydrogens.

      • Create disulfide bonds.

      • Fill in missing side chains and loops.

      • Perform a restrained energy minimization (e.g., using the OPLS3e force field).

  • Receptor Grid Generation :

    • Define the binding site by selecting the co-crystallized ligand or specifying residues in the active site.

    • Generate a receptor grid that encompasses the defined binding site. The grid represents the properties of the receptor used for docking calculations.

  • Ligand Preparation :

    • Use the "LigPrep" tool to prepare the this compound structure, which generates various ionization states, tautomers, and stereoisomers, followed by energy minimization.

  • Ligand Docking :

    • Perform the docking calculation using Glide. Different precision modes can be used:

      • Standard Precision (SP) : For general virtual screening.

      • Extra Precision (XP) : For more accurate binding pose prediction and scoring.

    • The docking results will provide docked poses, GlideScore, and other relevant metrics.

  • Analysis :

    • Visualize the docked poses and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein.

Molecular Operating Environment (MOE) for Protein Docking

MOE is another comprehensive software suite used for molecular docking.

  • Receptor and Ligand Preparation :

    • Load the protein and ligand structures into MOE.

    • Prepare the protein by protonating it (adding hydrogens for a specific pH) and performing energy minimization.

    • Prepare the ligand by ensuring its 3D structure and charges are correctly assigned.

  • Active Site Identification :

    • Use the "Site Finder" tool in MOE to identify potential binding pockets on the protein surface.

  • Docking Simulation :

    • Initiate the docking simulation, specifying the prepared receptor and ligand.

    • Define the binding site based on the site finder results or a co-crystallized ligand.

    • Choose a placement algorithm (e.g., Triangle Matcher) and a scoring function (e.g., London dG).

    • Run the docking simulation.

  • Analysis :

    • The results will be presented in a database viewer, showing different docked poses and their corresponding scores (S-scores). A more negative S-score indicates better binding.

    • Analyze the ligand-receptor interactions for the top-scoring poses.

AutoDock for Protein Docking

AutoDock is a widely used open-source docking software.

  • Receptor and Ligand Preparation :

    • Prepare the protein and ligand files using AutoDockTools (ADT). This involves:

      • Adding polar hydrogens.

      • Assigning Gasteiger charges.

      • Saving the files in the PDBQT format, which includes atomic charges and atom types.

    • Define the rotatable bonds in the ligand.

  • Grid Parameter File Generation :

    • Define a grid box that encompasses the binding site of the protein. This is done by specifying the center and dimensions of the box.

    • Generate a grid parameter file (.gpf) that contains this information.

  • Running AutoGrid :

    • Execute AutoGrid using the .gpf file to pre-calculate grid maps for different atom types. These maps store the potential energy of interaction at each grid point, which speeds up the docking calculation.

  • Docking Parameter File Generation :

    • Create a docking parameter file (.dpf) that specifies the ligand and receptor files, the grid maps, and the parameters for the search algorithm.

  • Docking Execution :

    • Run AutoDock using the .dpf file. The Lamarckian Genetic Algorithm is commonly used, with parameters such as:

      • ga_pop_size: Number of individuals in the population (e.g., 150).

      • ga_num_evals: Maximum number of energy evaluations (e.g., 2,500,000).

      • ga_num_runs: Number of independent docking runs (e.g., 50-100).

  • Analysis :

    • The results are written to a docking log file (.dlg).

    • Use ADT to analyze the results, which includes clustering the docked poses and examining their binding energies and interactions.

Visualizing Workflows and Signaling Pathways

General In Silico Docking Workflow

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Receptor Preparation Receptor Preparation Grid Generation Grid Generation Receptor Preparation->Grid Generation Grid Generation->Molecular Docking Pose Clustering Pose Clustering Molecular Docking->Pose Clustering Scoring & Ranking Scoring & Ranking Pose Clustering->Scoring & Ranking Interaction Analysis Interaction Analysis Scoring & Ranking->Interaction Analysis

Caption: A generalized workflow for in silico molecular docking studies.

This compound and the NF-κB Signaling Pathway

While direct docking studies of this compound with components of the NF-κB pathway are not extensively reported, biological studies have shown that this compound can inhibit this pathway. The diagram below illustrates the canonical NF-κB signaling pathway and the potential points of inhibition by this compound.

G Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Bound Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation Nuclear Translocation Nuclear Translocation NF-κB (p50/p65)->Nuclear Translocation Ubiquitination & Degradation->NF-κB (p50/p65) Releases Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Promotes This compound This compound This compound->IKK Complex Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

This compound and the PI3K/Akt Signaling Pathway

Experimental evidence suggests that this compound exerts some of its anti-cancer effects by inhibiting the PI3K/Akt signaling pathway.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates Downstream Effects Downstream Effects Akt->Downstream Effects Leads to This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits

Caption: this compound's inhibitory action on the PI3K/Akt pathway.

Conclusion and Future Directions

The in silico docking studies summarized in this guide provide valuable insights into the molecular mechanisms of this compound. The identification of multiple protein targets and the elucidation of their binding interactions contribute to a better understanding of its diverse pharmacological effects. While significant progress has been made, future research could focus on:

  • Expanding the Target Scope : Investigating the interaction of this compound with other potential targets, particularly the individual protein components of key signaling pathways like NF-κB, MAPK, and PI3K/Akt.

  • Dynamic Simulations : Employing molecular dynamics simulations to study the stability of the docked this compound-protein complexes over time and to understand the conformational changes that occur upon binding.

  • Experimental Validation : Conducting in vitro and in vivo experiments to validate the predictions from these in silico studies and to further characterize the therapeutic potential of this compound.

This technical guide serves as a foundational resource for researchers in the field of computational drug discovery and natural product chemistry, facilitating further exploration into the promising therapeutic applications of this compound.

References

Coptisine chloride literature review and history

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Coptisine Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a protoberberine isoquinoline alkaloid, a significant bioactive compound primarily extracted from the rhizome of Coptis chinensis (Chinese goldthread).[1][2] With a history of use spanning thousands of years in Traditional Chinese Medicine (TCM), coptisine and its source plant have been utilized to treat a variety of ailments, including digestive disorders, inflammation, and infections.[1][3] Modern pharmacological research has substantiated many of these traditional uses, revealing a broad spectrum of activities, including anti-inflammatory, anticancer, cardioprotective, neuroprotective, and antimicrobial effects.[4][5] This technical guide provides a comprehensive review of the history, chemical properties, experimental methodologies, and pharmacological activities of this compound, with a focus on its mechanisms of action and relevant quantitative data to support further research and drug development.

History and Traditional Use

Coptisine is a key alkaloid in Coptis chinensis, a herb first documented in the ancient Chinese text "Shen Nong's Materia Medica".[2] Known in Chinese as 'huanglian' (黄连) for its bitter taste and yellow, thread-like rhizome, it has been traditionally used for its "heat-clearing" and "dampness-drying" properties, treating conditions like dysentery, gastroenteritis, high fever, and skin ailments.[2][3] Coptisine is the second most abundant alkaloid in this plant after berberine and is also found in other species such as Papavera (opium) and Fumeria.[1][3][4] Its long-standing use in TCM provides a rich historical context for its current investigation as a modern therapeutic agent.[3]

Chemical and Physical Properties

This compound is an orange-brown solid compound.[6][7] Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

Property Value Reference
IUPAC Name 5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene;chloride [4]
CAS Number 6020-18-4 [8]
Molecular Formula C₁₉H₁₄ClNO₄ [4]
Molecular Weight 355.77 g/mol [4]
Melting Point >258°C (decomposes) [6][7][9]
Appearance Orange to Dark Orange Solid/Powder [4][6]
Solubility DMSO (Slightly), Methanol (Slightly), Insoluble in Water and PBS (pH 7.2) [4][8][10]

| Purity | ≥98% (by HPLC) |[4][8] |

Extraction and Purification

Coptisine is primarily isolated from the rhizomes of Coptis chinensis. Various methods have been developed to efficiently extract and purify this alkaloid.

Experimental Protocol: Ultrasound-Assisted Extraction

A common and efficient laboratory-scale method involves ultrasound-assisted extraction using novel solvents.

  • Preparation : Dried rhizomes of Coptis chinensis are ground into a fine powder.[11]

  • Solvent Selection : While traditional organic solvents can be used, recent studies highlight the efficacy of Deep Eutectic Solvents (DESs) or acidic solutions. For example, a 50% aqueous solution of lactic acid or a DES composed of choline chloride and urea can be employed.[12][13]

  • Extraction : The plant powder is mixed with the chosen solvent at a liquid-to-solid ratio of approximately 20 mL/g. The mixture is then subjected to ultrasonic-assisted extraction at a controlled temperature (e.g., 50-60°C) for a specified duration (e.g., 30 minutes).[12][13]

  • Filtration and Purification : The extract is filtered to remove solid plant material. The crude extract can be further purified using techniques like column chromatography to isolate high-purity coptisine.[14] A patented method involves precipitation with calcium oxide or hydroxide to remove impurities, followed by recrystallization from water, methanol, or ethanol to yield the final product.[14]

G raw_material Raw Material (Coptis chinensis Rhizome) grinding Grinding to Fine Powder raw_material->grinding extraction Ultrasound-Assisted Extraction (e.g., 50°C, 30 min) Solvent: Acidic Solution or DES grinding->extraction filtration Filtration extraction->filtration crude_extract Crude Alkaloid Extract filtration->crude_extract purification Purification (e.g., Column Chromatography, Precipitation, Recrystallization) crude_extract->purification final_product High-Purity This compound purification->final_product

Figure 1: General workflow for the extraction and purification of coptisine.

Pharmacological Activities and Mechanisms of Action

This compound exhibits a wide array of pharmacological effects by modulating key cellular signaling pathways.

Anti-Inflammatory Activity

Coptisine demonstrates potent anti-inflammatory properties by inhibiting major inflammatory cascades.[3] It significantly suppresses the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[4][15] The mechanism involves the blockade of several key signaling pathways:

  • NF-κB Pathway : Coptisine prevents the degradation of IκBα (inhibitor of nuclear factor kappa B alpha), which keeps NF-κB sequestered in the cytoplasm and prevents its translocation to the nucleus to initiate pro-inflammatory gene transcription.[15]

  • MAPK and PI3K/Akt Pathways : It inhibits the phosphorylation of extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), p38 mitogen-activated protein kinase (MAPK), and Akt.[15]

  • Unlike some other anti-inflammatory compounds, coptisine does not appear to affect the expression of Toll-like receptor 4 (TLR-4) or its adaptor protein MyD88.[15][16]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 / MyD88 (Not Affected) LPS->TLR4 PI3K PI3K TLR4->PI3K MAPK MAPK (ERK, JNK, p38) TLR4->MAPK IkappaB IκBα Degradation TLR4->IkappaB Akt Akt PI3K->Akt NFkappaB_inactive NF-κB IkappaB->NFkappaB_inactive Inhibits NFkappaB_active NF-κB Translocation NFkappaB_inactive->NFkappaB_active node_coptisine Coptisine node_coptisine->Akt node_coptisine->MAPK node_coptisine->IkappaB Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkappaB_active->Cytokines G Tryptophan Tryptophan IDO IDO Enzyme Tryptophan->IDO Kynurenine Kynurenine Pathway (Neurotoxic Metabolites) IDO->Kynurenine AD Alzheimer's Disease Pathogenesis Kynurenine->AD Coptisine Coptisine Coptisine->IDO Inhibits

References

Therapeutic Potential of Coptisine Chloride in Metabolic Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis with a pressing need for novel therapeutic interventions.[1][2] Coptisine, a primary isoquinoline alkaloid derived from the traditional Chinese medicine Coptis chinensis (Huanglian), has emerged as a promising multi-target agent against metabolic disorders.[3][4][5][6] Preclinical evidence demonstrates its efficacy in improving glucose and lipid homeostasis, attenuating inflammation, and mitigating oxidative stress. This technical guide provides a comprehensive overview of the therapeutic potential of coptisine chloride, detailing its molecular mechanisms, summarizing key quantitative data from preclinical studies, outlining experimental protocols, and visualizing critical signaling pathways to support further research and drug development initiatives.

Introduction

Coptisine is one of the main bioactive alkaloids found in the rhizome of Coptis chinensis, a herb with a long history of use in traditional Asian medicine for treating conditions such as diabetes and gastroenteritis.[3] Structurally similar to berberine, coptisine has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[7][8] This whitepaper focuses on its compelling potential in the context of metabolic diseases, exploring the intricate molecular pathways it modulates to exert its therapeutic effects. While promising, challenges such as poor oral bioavailability necessitate further investigation into novel formulations to translate its preclinical efficacy into clinical practice.[4][5][9]

Core Mechanisms of Action in Metabolic Regulation

Coptisine's therapeutic effects on metabolic diseases are not attributed to a single mechanism but rather to its ability to modulate a network of interconnected signaling pathways.

Activation of AMP-Activated Protein Kinase (AMPK)

A central mechanism underlying coptisine's metabolic benefits is the activation of AMPK, a crucial cellular energy sensor that regulates glucose and lipid metabolism.[10][11] Upon activation, AMPK initiates a cascade of events to restore energy balance:

  • Inhibition of Lipid Synthesis: Activated AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), a rate-limiting enzyme in fatty acid biosynthesis.[10][12]

  • Promotion of Fatty Acid Oxidation: By inhibiting ACC, coptisine promotes the activity of Carnitine Palmitoyltransferase-1 (CPT-1), facilitating the transport of fatty acids into mitochondria for oxidation.[10][12]

  • Enhanced Glucose Uptake: Coptisine increases the phosphorylation of AMPK in hepatic and muscle cells, which is known to enhance glucose consumption.[11]

  • Vascular Protection: In the context of diabetic vasculopathy, coptisine-mediated AMPK activation leads to the phosphorylation of endothelial nitric oxide synthase (eNOS), increasing nitric oxide (NO) bioavailability and promoting vasodilation.[13][14]

AMPK_Signaling_Pathway Coptisine Coptisine Chloride AMPK AMPK ACC ACC CPT1 CPT1 eNOS eNOS pAMPK pAMPK pACC pACC peNOS peNOS FAS FAS FAO FAO NO NO VD VD

Anti-Inflammatory Mechanisms

Chronic low-grade inflammation is a key driver in the pathogenesis of metabolic diseases.[15] Coptisine exerts potent anti-inflammatory effects through multiple pathways:

  • Inhibition of the LPS/TLR-4 Pathway: In obesity, elevated levels of lipopolysaccharide (LPS) from gut bacteria can activate Toll-like receptor 4 (TLR-4), triggering an inflammatory cascade. Coptisine has been shown to suppress the expression of TLR-4 and its co-receptor CD14, thereby reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.[15]

  • Repression of the NLRP3 Inflammasome: The NOD-like receptor pyrin domain containing protein 3 (NRLP3) inflammasome is a key component of the innate immune system that can be activated by metabolic stressors like high glucose. Coptisine represses the activation of the NLRP3 inflammasome, decreasing the levels of cleaved caspase-1 and the subsequent maturation of pro-inflammatory cytokines IL-1β and IL-18.[7][9] This mechanism is particularly relevant in mitigating diabetic nephropathy.[7]

Inflammatory_Pathways

Alleviation of ER and Oxidative Stress

Endoplasmic reticulum (ER) stress and oxidative stress are interconnected cellular states that contribute to endothelial dysfunction in diabetes. Coptisine has been shown to protect vascular function by downregulating ER stress markers and decreasing reactive oxygen species (ROS) levels, thereby improving NO bioavailability.[13][14]

Modulation of Gut Microbiota

The gut microbiota plays a significant role in metabolic health.[16][17] Coptisine can modulate the gut microbiome composition, for instance, by inhibiting the growth of certain bacteria like Enterobacter cloacae that are associated with obesity and insulin resistance.[15] Furthermore, the gut microbiota can metabolize coptisine into other bioactive compounds, such as 8-oxocoptisine, which may possess superior anti-inflammatory effects.[18] This bidirectional interaction highlights a novel axis for coptisine's therapeutic action.[19]

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative findings from key in vivo and in vitro studies, demonstrating the dose-dependent effects of coptisine on various metabolic parameters.

Table 1: Summary of In Vivo Preclinical Studies

Model OrganismDisease ModelTreatment ProtocolKey Quantitative FindingsReference
Syrian Golden HamstersHigh-fat, high-cholesterol diet-induced obesity70.05 mg/kg, oral, daily for 4 weeksSignificantly altered plasma TC, TG, LDL-c, and VLDL-c.[3]He et al.
ApoE-/- C57BL/6J MiceAtherosclerosis150 mg/kg, oral, daily for 12 weeksReduced mRNA levels of p65, VCAM-1, ICAM-1, IL-6, and IL-1β in aorta and liver.[3](Unspecified)
RatsStreptozotocin (STZ)-induced diabetic nephropathy50 mg/kg/day, intraperitonealDecreased kidney weight, urinary albumin, serum creatinine, and blood urea nitrogen.[7](Unspecified)
KKAy MiceType 2 DiabetesIntragastric admin. for 9 weeksImproved glucose tolerance; decreased fasting/non-fasting blood glucose and fructosamine levels. Decreased LDL and total cholesterol.[11]Shi et al.
Alloxan-induced MiceType 1 DiabetesIntragastric admin. for 28 daysDecreased fasting and non-fasting blood-glucose levels.[11]Shi et al.

Table 2: Summary of In Vitro Preclinical Studies

Cell LineExperimental ModelTreatment ProtocolKey Quantitative FindingsReference
HK-2 (Human Kidney)High glucose (30 mM) + Palmitic acid (250 µM) for 24h2.5, 5, and 10 µM coptisineDose-dependently decreased TC and TG levels. Increased p-AMPK, p-ACC, and CPT-1 protein expression.[10][12]Tao et al.
HepG2 (Hepatoma) & C2C12 (Myotubes)Cellular Glucose Consumption Assay10⁻⁶ M coptisineIncreased AMPK phosphorylation; decreased Akt phosphorylation. Decreased mitochondrial oxygen consumption rate (OCR) with a greater extracellular acidification rate (ECAR).[11]Shi et al.
HUVECsHigh glucose (25 mM) for 24h50 µM coptisineReversed HG-suppressed cell viability and migration. Re-activated the AMPK/NRF2 pathway.[20]Wang et al.

Experimental Protocols and Methodologies

Replicating and building upon existing research requires a clear understanding of the experimental designs. Below are detailed protocols for common models used to evaluate coptisine.

In Vivo Model: High-Fat Diet and STZ-Induced Diabetic Mice

This model is used to study type 2 diabetes and its complications, such as endothelial dysfunction.[14]

  • Animal Model: Male C57BL/6J mice are typically used.

  • Induction of Diabetes:

    • Mice are fed a high-fat diet (HFD), often with 45% of calories from fat, for a period of 6 weeks to induce insulin resistance.[14]

    • Following the HFD period, a single low-dose intraperitoneal injection of streptozotocin (STZ) (e.g., 120 mg/kg) is administered to induce partial insulin deficiency.[14]

  • Coptisine Administration: this compound is administered, often via oral gavage or intraperitoneal injection, at a predetermined dose (e.g., 50 mg/kg/day) for several weeks.

  • Endpoint Analysis:

    • Metabolic Parameters: Regular monitoring of body weight, fasting blood glucose, and glucose tolerance tests (GTT).

    • Vascular Function: Aortic rings are isolated for ex vivo functional studies to assess endothelium-dependent relaxation in response to agents like acetylcholine.[13]

    • Biochemical Analysis: Plasma levels of lipids (TC, TG, LDL-c) and inflammatory markers are measured.

    • Molecular Analysis: Tissues (e.g., liver, aorta, kidney) are harvested for Western blotting to quantify protein expression and phosphorylation (e.g., p-AMPK, p-eNOS, NLRP3) and for RT-PCR to measure gene expression.[13][15]

In Vitro Model: High Glucose and Palmitic Acid-Induced Lipid Accumulation

This model simulates the cellular stress experienced by kidney or liver cells in a diabetic, hyperlipidemic state.[10][12]

  • Cell Culture: Human kidney proximal tubular epithelial cells (HK-2) or human liver cancer cells (HepG2) are cultured under standard conditions.

  • Induction of Lipid Accumulation:

    • Cells are incubated in a high glucose (HG) medium (e.g., 30 mM D-glucose) and supplemented with a saturated fatty acid, such as palmitic acid (PA) (e.g., 250 µM), for 24 hours.[12]

  • Coptisine Treatment: Cells are co-treated with various concentrations of coptisine (e.g., 2.5, 5, 10 µM) during the HG/PA incubation period.

  • Endpoint Analysis:

    • Lipid Staining: Intracellular lipid droplets are visualized and quantified using Oil Red O staining.

    • Biochemical Assays: Cellular levels of total cholesterol (TC) and triglycerides (TG) are measured using commercial assay kits.[12]

    • Western Blotting: Protein lysates are analyzed to determine the expression and phosphorylation status of key proteins in the AMPK pathway (p-AMPK, p-ACC) and markers of fatty acid oxidation (CPT-1).[10][12]

Experimental_Workflow cluster_invivo In Vivo Model (e.g., Diabetic Mice) cluster_invitro In Vitro Model (e.g., HK-2 Cells) A1 Induce Disease (High-Fat Diet + STZ) A2 Administer Coptisine (e.g., 50 mg/kg, oral) A1->A2 A3 Monitor Metabolic Parameters (Glucose, Weight) A2->A3 A4 Endpoint Analysis: - Vascular Function - Biochemical Assays - Molecular Analysis A3->A4 B1 Induce Cellular Stress (High Glucose + Palmitic Acid) B2 Treat with Coptisine (e.g., 2.5-10 µM) B1->B2 B3 Endpoint Analysis: - Lipid Staining (Oil Red O) - Biochemical Assays (TC, TG) - Western Blot (p-AMPK) B2->B3

Challenges and Future Directions

Despite the robust preclinical data, the therapeutic development of coptisine faces several hurdles. The primary challenge is its poor oral absorption and low bioavailability, which may limit its systemic effects.[3][9] The plasma concentrations achieved in animal studies often do not reach the minimum effective concentrations used in cell-based experiments.[9]

Future research should focus on:

  • Advanced Formulations: Developing novel drug delivery systems, such as nano-carriers, micelles, or salt-forming processes, to enhance the solubility and bioavailability of coptisine.[3][5]

  • Clinical Trials: Designing well-controlled clinical trials to validate the safety and efficacy of coptisine or its optimized formulations in patients with metabolic syndrome, type 2 diabetes, or NAFLD.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: A deeper understanding of coptisine's metabolism, including the role of gut microbiota biotransformation, is needed to establish optimal dosing regimens.[18][21]

  • Long-Term Safety: While short-term studies indicate good tolerance, potential hepatotoxicity has been noted as a concern that requires thorough investigation in long-term studies.[4][5]

Conclusion

This compound stands out as a promising, naturally derived compound with significant therapeutic potential for a range of metabolic diseases. Its multi-target mechanism of action—encompassing the activation of the central metabolic regulator AMPK, potent anti-inflammatory effects, and modulation of gut microbiota—positions it as an attractive candidate for addressing the complex pathophysiology of these disorders. The comprehensive preclinical data strongly supports its beneficial effects on glucose and lipid metabolism, as well as its protective role against diabetic complications. Overcoming the current limitations in bioavailability through innovative pharmaceutical formulations will be the critical next step in translating the extensive preclinical promise of coptisine into a viable therapeutic strategy for patients worldwide.

References

Methodological & Application

Application Notes and Protocols for the HPLC Analysis of Coptisine Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coptisine chloride, a protoberberine alkaloid primarily found in the roots of plants from the Coptis genus (e.g., Coptis chinensis, Huanglian), is a compound of significant interest in pharmaceutical research.[1][2] It exhibits a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3] Accurate and reliable quantification of this compound in various matrices, such as herbal materials, biological fluids, and pharmaceutical formulations, is crucial for quality control, pharmacokinetic studies, and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of this compound due to its high resolution, sensitivity, and accuracy.[2]

This document provides detailed application notes and standardized protocols for the analytical determination of this compound using HPLC. It is intended to guide researchers, scientists, and drug development professionals in establishing and validating their own analytical methods.

I. Analytical Methodologies

Several HPLC methods have been developed for the quantification of this compound. The choice of method often depends on the sample matrix and the specific requirements of the analysis. Below is a summary of commonly employed HPLC conditions.

Chromatographic Conditions

A comparative summary of different HPLC conditions for the analysis of this compound and related alkaloids is presented in the table below.

ParameterMethod 1Method 2Method 3
Stationary Phase Purospher STAR RP-18eXtimate C18Shim-pack VP-ODS
Column Dimensions Not Specified4.6 mm x 250 mm, 5 µm250 mm × 4.6 mm, 5 μm
Mobile Phase Acetonitrile : Water (45:55) containing 3.4 g/L monopotassium phosphate and 1.7 g/L sodium lauryl sulfate[4]Acetonitrile - 30 mmol/L ammonium bicarbonate solution (with 0.7% ammonia and 0.1% triethylamine)Acetonitrile : 0.1% phosphoric acid aqueous solution (30:70)[2]
Elution Mode IsocraticGradientIsocratic[2]
Flow Rate 1.0 mL/min[4]1.0 mL/min[5]1.0 mL/min[2]
Detection Wavelength 345 nm[4]270 nm[5]210 nm and 347 nm[2]
Column Temperature 40°C[4]30°C[5]30°C[2]

II. Experimental Protocols

A. Standard Solution Preparation
  • Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from, for example, 0.5 µg/mL to 100 µg/mL.

B. Sample Preparation

The preparation of samples is a critical step to ensure accurate and reproducible results. The protocol varies depending on the sample matrix.

This protocol is based on the ultrasonic-assisted extraction method.

  • Grinding: Grind the dried herbal material to a fine powder (e.g., passing through a 40-mesh sieve).

  • Extraction:

    • Accurately weigh about 0.2 g of the powdered sample into a conical flask.

    • Add 50 mL of an extraction solvent consisting of 50% acetonitrile and hydrochloric acid (100:1, v/v).[1]

    • Sonicate the mixture for 30 minutes in an ultrasonic bath.[1]

  • Filtration: Allow the extract to cool to room temperature and then filter it through a 0.22 µm syringe filter into an HPLC vial.

This protocol utilizes the protein precipitation method.

  • Sample Collection: Collect blood samples in heparinized tubes and centrifuge to obtain plasma.

  • Protein Precipitation:

    • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile or methanol to precipitate the proteins.[6][7]

    • Vortex the mixture for 1 minute.

  • Centrifugation: Centrifuge the mixture at 12,000 rpm for 10 minutes.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

III. Method Validation

A validated HPLC method ensures the reliability of the analytical data. The key validation parameters are summarized below. This data is representative and may vary between different laboratories and methods.

Validation ParameterTypical Performance
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.05 - 0.25 µg/mL
Limit of Quantification (LOQ) 0.15 - 0.50 µg/mL
Precision (%RSD) < 2% (Intra-day and Inter-day)
Accuracy (% Recovery) 95 - 105%
Specificity No interference from endogenous components

IV. Visualized Workflows

The following diagrams illustrate the experimental workflows for sample preparation and HPLC analysis.

Herbal_Sample_Workflow Start Start: Herbal Material Grind Grind to Fine Powder Start->Grind Weigh Weigh Sample (0.2 g) Grind->Weigh AddSolvent Add Extraction Solvent (50% ACN:HCl, 100:1) Weigh->AddSolvent Sonicate Ultrasonic Extraction (30 min) AddSolvent->Sonicate Cool Cool to Room Temp. Sonicate->Cool Filter Filter (0.22 µm) Cool->Filter HPLC HPLC Analysis Filter->HPLC

Herbal Sample Preparation Workflow

Plasma_Sample_Workflow Start Start: Plasma Sample AddSolvent Add Acetonitrile/Methanol (Protein Precipitation) Start->AddSolvent Vortex Vortex (1 min) AddSolvent->Vortex Centrifuge Centrifuge (12,000 rpm, 10 min) Vortex->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant Evaporate Evaporate to Dryness CollectSupernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter Filter (0.22 µm) Reconstitute->Filter HPLC HPLC Analysis Filter->HPLC

Plasma Sample Preparation Workflow

References

Application Notes and Protocols for the Dissolution of Coptisine Chloride in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coptisine chloride is a natural isoquinoline alkaloid compound primarily extracted from plants of the Coptis genus. It has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] Proper dissolution of this compound is a critical first step for accurate and reproducible results in in vitro studies. This document provides detailed protocols for the solubilization and preparation of this compound for use in various in vitro assays.

Physicochemical Properties

  • Molecular Formula: C₁₉H₁₄ClNO₄

  • Molecular Weight: 355.77 g/mol [1]

  • Appearance: Orange to dark orange solid/powder

Solubility Data

This compound exhibits poor solubility in aqueous solutions and ethanol. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions for in vitro applications. The reported solubility in various solvents is summarized in the table below.

SolventSolubilityConcentration (mM)NotesSource
DMSO ≥17.8 mg/mL≥50.0Gentle warming and sonication may be required.[3]
10 mg/mL28.1
8 mg/mL22.5[4]
5.56 mg/mL15.6Sonication is recommended.[5]
3 mg/mL8.43Use fresh DMSO as moisture can reduce solubility.[6]
Water Insoluble-[6]
Ethanol Insoluble-[6]
Methanol Slightly soluble-Sonication may be required.
PBS (pH 7.2) Insoluble-[7]

Experimental Protocols

Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Pre-warm DMSO: If the DMSO is frozen, bring it to room temperature.

  • Weigh this compound: Accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 3.56 mg of this compound (Molecular Weight: 355.77 g/mol ).

  • Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve the desired concentration.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes. Gentle warming (e.g., 37°C) can also aid in dissolution.

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter before use.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

Preparation of Working Solutions for Cell-Based Assays

It is crucial to minimize the final concentration of DMSO in the cell culture medium, as high concentrations can be cytotoxic.[8][9] A final DMSO concentration of less than 0.5% is generally well-tolerated by most cell lines.[8]

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

  • DMSO Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the this compound. This is essential to account for any effects of the solvent on the cells.

  • Immediate Use: It is recommended to prepare the working solutions fresh for each experiment.

Signaling Pathways and Experimental Workflows

Coptisine has been reported to modulate several key signaling pathways involved in inflammation and cancer.

// Edges LPS -> TLR4 [color="#5F6368"]; TLR4 -> MyD88 [color="#5F6368"]; MyD88 -> IKK [color="#5F6368"]; IKK -> IkB [label=" phosphorylates", fontsize=8, fontcolor="#202124", color="#5F6368"]; IkB -> NFkB [label=" releases", fontsize=8, fontcolor="#202124", color="#5F6368"]; NFkB -> NFkB_nuc [label=" translocates", fontsize=8, fontcolor="#202124", color="#5F6368"]; NFkB_nuc -> Genes [color="#5F6368"]; Coptisine -> IKK [label=" inhibits", fontsize=8, fontcolor="#202124", color="#EA4335", style=dashed, arrowhead=tee]; Coptisine -> IkB [label=" prevents degradation", fontsize=8, fontcolor="#202124", color="#EA4335", style=dashed, arrowhead=tee]; } .dot Figure 1: this compound inhibits the NF-κB signaling pathway.

// Edges GF -> RTK [color="#5F6368"]; RTK -> PI3K [color="#5F6368"]; PI3K -> Akt [label=" activates", fontsize=8, fontcolor="#202124", color="#5F6368"]; Akt -> mTOR [label=" activates", fontsize=8, fontcolor="#202124", color="#5F6368"]; mTOR -> Proliferation [color="#5F6368"]; Coptisine -> PI3K [label=" inhibits", fontsize=8, fontcolor="#202124", color="#EA4335", style=dashed, arrowhead=tee]; Coptisine -> Akt [label=" inhibits phosphorylation", fontsize=8, fontcolor="#202124", color="#EA4335", style=dashed, arrowhead=tee]; } .dot Figure 2: this compound inhibits the PI3K/Akt signaling pathway.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh Coptisine Chloride Powder dissolve Dissolve in 100% DMSO weigh->dissolve sonicate Vortex/Sonicate (if necessary) dissolve->sonicate store Aliquot and Store at -20°C or -80°C sonicate->store thaw Thaw Stock Solution store->thaw dilute Serially Dilute in Cell Culture Medium thaw->dilute treat Treat Cells dilute->treat control Include Vehicle Control (DMSO) dilute->control incubate Incubate treat->incubate control->incubate analyze Analyze Results incubate->analyze

Stability and Storage

  • Powder: Store the solid form of this compound at 2-8°C in a dry, dark place.[10] It is noted to be hygroscopic.[10]

  • Stock Solutions: As previously mentioned, aliquot stock solutions in DMSO and store them at -20°C for up to one month or at -80°C for up to one year to maintain stability.[6] Avoid repeated freeze-thaw cycles.[3]

Troubleshooting

  • Precipitation in Media: If precipitation occurs when diluting the DMSO stock solution in aqueous cell culture media, it may be due to the concentration exceeding its solubility limit in the final solution. To address this, consider preparing a less concentrated DMSO stock solution or increasing the final volume of the cell culture medium.

  • Cell Toxicity: If cytotoxicity is observed in the vehicle control group, the final DMSO concentration may be too high for the specific cell line being used. It is recommended to perform a dose-response curve for DMSO on your cell line to determine the maximum tolerable concentration. Generally, keeping the final DMSO concentration at or below 0.1% is considered safe for most cell lines.[8]

Conclusion

The successful use of this compound in in vitro assays is highly dependent on the proper preparation of stock and working solutions. Due to its poor aqueous solubility, DMSO is the solvent of choice. By following the detailed protocols and considering the stability and potential for cytotoxicity outlined in these application notes, researchers can ensure the generation of reliable and reproducible data in their investigations of the biological effects of this compound.

References

Coptisine Chloride: Application Notes and Protocols for Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coptisine chloride, a protoberberine alkaloid primarily isolated from the traditional medicinal plant Coptis chinensis, has garnered significant attention in biomedical research for its diverse pharmacological activities. These include anti-cancer, anti-inflammatory, and anti-bacterial properties. In cell culture studies, this compound has been shown to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways, making it a compound of interest for therapeutic development. This document provides detailed application notes and standardized protocols for investigating the effects of this compound in a cell culture setting.

Data Presentation: Efficacy of this compound Across Various Cell Lines

The following tables summarize the effective concentrations and observed biological effects of this compound in different human cancer cell lines, providing a baseline for experimental design.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)
A549Non-small cell lung cancer18.0948
H460Non-small cell lung cancer29.5048
H2170Non-small cell lung cancer21.6048
HepG2Hepatocellular carcinoma18.172
SMMC7721Hepatocellular carcinomaNot specifiedNot specified
BEL7402Hepatocellular carcinomaNot specifiedNot specified
HCT116Colorectal cancerNot specified (effective at 0–25 µM)24
PANC-1Pancreatic cancerNot specified (effective at 25–150 µM)48
MDA-MB-231Triple-negative breast cancerNot specified (effective at 0–64 µM)24

Table 2: Effects of this compound on Cell Cycle and Apoptosis

Cell LineConcentration (µM)Incubation Time (h)Effect
Osteosarcoma cellsNot specifiedNot specifiedG0/G1 phase arrest
HCT-1160–28.1124G1 phase arrest
PANC-125–15048G1 phase arrest
A54912.5, 25, 5048G2/M phase arrest, Apoptosis induction
Hep3BNot specified24Apoptosis induction
SMMC7721 & HepG2Not specifiedNot specifiedApoptosis induction

Experimental Protocols

Preparation of this compound Stock Solution

This compound is typically soluble in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a stock solution of this compound, for example, at a concentration of 10 mM in DMSO. To do this, weigh the appropriate amount of this compound powder and dissolve it in the corresponding volume of DMSO.

  • Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term use. When ready to use, thaw an aliquot and dilute it to the desired final concentration in the cell culture medium. Note that the final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • The following day, treat the cells with various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Materials:

  • Cells treated with this compound

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells and treat them with the desired concentrations of this compound for the appropriate duration.

  • Harvest both adherent and floating cells. For adherent cells, use trypsinization and then combine with the supernatant containing floating cells.

  • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 1 µL of PI solution to the cell suspension.

  • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Annexin V-FITC fluorescence is typically detected in the FL1 channel, and PI fluorescence in the FL2 or FL3 channel.

Cell Cycle Analysis using Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[2]

Materials:

  • Cells treated with this compound

  • PBS

  • Cold 70% ethanol

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Culture and treat cells with this compound as required.

  • Harvest the cells and wash them twice with cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes or store at -20°C for later analysis.[3]

  • Wash the fixed cells twice with cold PBS to remove the ethanol.

  • Resuspend the cell pellet in 0.5 mL of PI staining solution containing RNase A to degrade RNA and ensure specific DNA staining.[3]

  • Incubate the cells for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Signaling Proteins

Western blotting is used to detect changes in the expression and phosphorylation status of proteins in key signaling pathways affected by this compound, such as NF-κB, MAPK, and PI3K/Akt.[4]

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for total and phosphorylated forms of target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • After treatment with this compound, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 12,000 x g) at 4°C for 15 minutes to pellet cell debris.

  • Determine the protein concentration of the supernatant using a protein assay.

  • Denature the protein samples by boiling in Laemmli sample buffer.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

Signaling Pathways Modulated by this compound

This compound has been reported to influence several critical signaling pathways involved in cell proliferation, survival, and inflammation.[3][5] The diagram below illustrates the inhibitory effects of this compound on the NF-κB, MAPK, and PI3K/Akt pathways.

G cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Receptor (e.g., TLR4, Growth Factor Receptor) PI3K PI3K Receptor->PI3K Activates MAPK_cascade MAPK Cascade (ERK, JNK, p38) Receptor->MAPK_cascade Activates IKK IKK Receptor->IKK Activates Coptisine Coptisine Chloride Coptisine->PI3K Coptisine->MAPK_cascade Inhibits Coptisine->IKK Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Expression Gene Expression (Inflammation, Proliferation, Survival) mTOR->Gene_Expression Promotes Proliferation MAPK_cascade->Gene_Expression Regulates Expression IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB_complex NF-κB Complex NFkB_p65 NF-κB (p65) NFkB_p50 NF-κB (p50) NFkB_translocation NF-κB (p65/p50) NFkB_complex->NFkB_translocation Translocates NFkB_translocation->Gene_Expression Induces

Caption: this compound Signaling Pathway Inhibition.

General Experimental Workflow

The following diagram outlines a typical workflow for studying the effects of this compound on cultured cells.

G cluster_assays 3. Cellular Assays start Start cell_culture 1. Cell Culture (Seed cells in appropriate plates) start->cell_culture treatment 2. This compound Treatment (Varying concentrations and time points) cell_culture->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle protein_analysis 4. Molecular Analysis (Western Blot for signaling proteins) treatment->protein_analysis data_analysis 5. Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis protein_analysis->data_analysis end End data_analysis->end

Caption: Experimental Workflow for this compound Studies.

References

Application Notes and Protocols for In Vivo Dosing and Administration of Coptisine Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of Coptisine chloride, a bioactive isoquinoline alkaloid. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters and effective doses of this compound administered in vivo across various animal models and disease states.

Table 1: Pharmacokinetic Parameters of Coptisine in Rats
Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)t1/2 (h)Absolute Bioavailability (%)Reference
Oral3044.15--1.87[1]
Oral50--0.718.9[2][3]
Oral7555.23--0.83[1]
Oral15066.89--0.52[1]
Intravenous10--0.97-[3]
Table 2: Effective In Vivo Doses of this compound
Animal ModelDisease/ConditionAdministration RouteDose (mg/kg)Dosing RegimenObserved EffectsReference
RatsMyocardial InfarctionOral25, 50, 100Daily for 21 daysCardioprotective effects[4]
ApoE-/- C57BL/6J MiceAtherosclerosisOral150Daily for 12 weeksLipid-lowering properties[5]
HCT116-challenged Nude MiceCancerIntraperitoneal30, 90Daily for 14 daysPrevention of tumor development[5]
HCT116-challenged Nude MiceCancerOral50, 150DailyInhibition of tumor growth[5]
Alloxan-induced Type 1 Diabetic MiceDiabetesOral15, 50Daily for 20 daysDecreased blood-glucose levels[5]
AβPPswe/PS1ΔE9 MiceAlzheimer's DiseaseOral50Daily for one monthReversed enhanced IDO activity, prevented neuron loss[5]
BALB/c MiceTrypanosoma cruzi infectionIntraperitoneal30Twice daily for 5 daysReduced parasite luminescence[6]
Syrian Golden HamstersHypercholesterolemiaOral70.05-Decreased total serum cholesterol, triglycerides, and LDL[7]
Wistar RatsAcute ToxicityOral2000Single doseNo lethality or acute toxic signs observed[8]

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound for preclinical research.

Preparation of this compound for Oral Administration (Suspension)

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC-Na) in sterile, distilled water

  • Sterile conical tubes (15 mL or 50 mL)

  • Weighing scale

  • Spatula

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound and vehicle. For example, to prepare a 10 mg/mL suspension for dosing a 25g mouse at 100 mg/kg, the dose volume would be 0.25 mL. To prepare a 10 mL stock, you would need 100 mg of this compound.

  • Weigh the this compound powder accurately and transfer it to a sterile conical tube.

  • Prepare the 0.5% CMC-Na vehicle: Dissolve 0.5 g of CMC-Na in 100 mL of sterile, distilled water. Mix thoroughly until a homogenous suspension is formed.

  • Add a small volume of the vehicle to the this compound powder to create a paste. This helps in preventing clumping.

  • Gradually add the remaining vehicle to the tube while continuously vortexing to ensure a uniform suspension.

  • Sonicate the suspension for 5-10 minutes if necessary to break down any remaining aggregates and ensure homogeneity.

  • Store the suspension at 4°C and protect from light. It is recommended to prepare the suspension fresh daily. Before each use, vortex the suspension thoroughly to ensure uniform distribution of the compound.

Administration via Oral Gavage in Mice/Rats

Materials:

  • Prepared this compound suspension

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-2 inches for mice; 18-20 gauge, 2-3 inches for rats) with a ball tip.

  • Syringes (1 mL or 3 mL)

  • Animal scale

Procedure:

  • Weigh the animal to determine the correct dose volume.

  • Vortex the this compound suspension thoroughly.

  • Draw up the calculated volume into the syringe.

  • Gently restrain the animal. For mice, this can be done by scruffing the neck to immobilize the head. For rats, a firmer grip around the shoulders is required.

  • Measure the gavage needle from the tip of the animal's nose to the last rib to ensure the correct insertion depth and avoid perforation of the esophagus or stomach.

  • Insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert.

  • Administer the suspension slowly and steadily.

  • Withdraw the needle gently in the same direction it was inserted.

  • Monitor the animal for a few minutes post-administration for any signs of distress.

Preparation of this compound for Intravenous Injection

Materials:

  • This compound powder

  • Vehicle: A common vehicle for intravenous injection of compounds with low water solubility is a mixture of DMSO, PEG300, Tween 80, and saline. A typical formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline (0.9% NaCl).

  • Sterile microcentrifuge tubes

  • Pipettes

  • Vortex mixer

Procedure:

  • Calculate the required amount of this compound and vehicle components.

  • Dissolve the this compound powder in the required volume of DMSO in a sterile microcentrifuge tube. Vortex until fully dissolved.

  • Add the PEG300 to the solution and vortex to mix thoroughly.

  • Add the Tween 80 and vortex again until the solution is clear.

  • Finally, add the sterile saline and vortex to obtain a homogenous solution. The final solution should be clear.

  • It is crucial to prepare this formulation fresh just before administration and use it immediately.

Administration via Intravenous (Tail Vein) Injection in Mice/Rats

Materials:

  • Prepared this compound solution for injection

  • Insulin syringes (e.g., 28-30 gauge)

  • A warming device (e.g., heat lamp or warming pad)

  • A restraining device for mice/rats

Procedure:

  • Warm the animal's tail using a heat lamp or warming pad to dilate the lateral tail veins, making them more visible and easier to access.

  • Place the animal in a restraining device.

  • Draw up the calculated volume of the this compound solution into an insulin syringe. Ensure there are no air bubbles.

  • Swab the tail with 70% ethanol to clean the injection site and further visualize the veins.

  • Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.

  • Inject the solution slowly and steadily. If swelling occurs at the injection site, the needle is not in the vein. In this case, withdraw the needle and attempt the injection in a more proximal location on the same or opposite vein.

  • Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

  • Return the animal to its cage and monitor for any adverse reactions.

Visualizations

The following diagrams illustrate a typical experimental workflow for an in vivo study with this compound and the key signaling pathways it modulates.

experimental_workflow cluster_preparation Preparation cluster_administration Administration & Induction cluster_monitoring Monitoring & Data Collection cluster_analysis Analysis prep_compound Prepare this compound (Suspension or Solution) dosing Administer this compound (Oral Gavage or IV Injection) prep_compound->dosing prep_animals Acclimatize Animals (e.g., Mice/Rats) prep_animals->dosing induction Induce Disease Model (e.g., Inflammation, Cancer) dosing->induction Pre-treatment or Co-treatment monitoring Monitor Animal Health & Disease Progression induction->monitoring data_collection Collect Samples (Blood, Tissues) monitoring->data_collection analysis Analyze Samples (e.g., Biomarkers, Histology) data_collection->analysis data_analysis Statistical Analysis & Interpretation analysis->data_analysis

Experimental workflow for an in vivo study.

signaling_pathways cluster_stimulus External Stimulus (e.g., LPS, Cytokines) cluster_coptisine This compound cluster_pathways Intracellular Signaling Pathways cluster_response Cellular Response stimulus Stimulus pi3k PI3K stimulus->pi3k mapk MAPK (p38, JNK, ERK) stimulus->mapk ikb IκBα stimulus->ikb coptisine Coptisine Chloride coptisine->pi3k Inhibits akt Akt coptisine->akt Inhibits coptisine->mapk Inhibits coptisine->ikb Prevents Degradation pi3k->akt mtor mTOR akt->mtor nfkb NF-κB mapk->nfkb ikb->nfkb Inhibition nfkb_nuc NF-κB (Nuclear Translocation) nfkb->nfkb_nuc response Inflammation (e.g., TNF-α, IL-6, iNOS) nfkb_nuc->response

Coptisine's impact on key signaling pathways.

References

Coptisine Chloride: A Promising Inducer of Apoptosis in Cancer Cells - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coptisine chloride, a protoberberine isoquinoline alkaloid extracted from the traditional medicinal herb Coptis chinensis, has emerged as a potent anti-cancer agent. Extensive research demonstrates its ability to induce apoptosis in a variety of cancer cell lines through multiple signaling pathways. These application notes provide a comprehensive overview of the mechanisms of action of this compound, detailed protocols for key experimental assays, and a summary of its efficacy in various cancer models.

Introduction

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis. Dysregulation of apoptosis is a hallmark of cancer, leading to uncontrolled cell proliferation and tumor formation. This compound has been shown to selectively induce apoptosis in cancer cells, making it a promising candidate for the development of novel anti-cancer therapeutics. This document outlines the cellular and molecular mechanisms underlying this compound-induced apoptosis and provides standardized protocols for its investigation.

Mechanisms of Action

This compound triggers apoptosis through a multi-faceted approach, primarily by inducing oxidative stress and modulating key signaling pathways. The principal mechanisms include:

  • Induction of Reactive Oxygen Species (ROS): this compound treatment leads to a significant increase in intracellular ROS levels.[1][2][3] This oxidative stress is a key initiator of the apoptotic cascade.

  • Activation of the JNK Signaling Pathway: The accumulation of ROS activates the c-Jun N-terminal kinase (JNK) signaling pathway, a critical mediator of stress-induced apoptosis.[1][3]

  • Modulation of the PI3K/Akt Signaling Pathway: this compound has been observed to inhibit the phosphoinositide 3-kinases (PI3K)/Akt pathway, which is a major survival pathway often hyperactivated in cancer.[4]

  • Regulation of the Bcl-2 Family Proteins: this compound disrupts the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[1]

  • Mitochondrial Dysfunction: The increased Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential (MMP) and the release of cytochrome c from the mitochondria into the cytoplasm.[2][3]

  • Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of caspases, including caspase-3, -8, and -9.[1] These "executioner" caspases cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

  • Induction of DNA Damage: this compound has been shown to cause DNA damage, a potent trigger for apoptosis.[1]

  • Upregulation of Death Receptors: In some cancer cell lines, this compound can increase the expression of death receptors like DR4 and DR5, sensitizing the cells to extrinsic apoptotic signals.[1]

  • Activation of the 67-kDa Laminin Receptor (67LR)/cGMP Signaling: In hepatocellular carcinoma cells, this compound can induce apoptosis by activating the 67LR/cGMP signaling pathway.[5]

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Treatment Duration (h)Reference
A549Non-small-cell lung cancer18.0948[6]
H460Non-small-cell lung cancer29.5048[6]
H2170Non-small-cell lung cancer21.6048[6]
ACC-201Gastric Cancer3.9372[7]
NCI-N87Gastric Cancer6.5872[7]
HCT116Colon CancerNot explicitly stated, but effective at 0–25 µM24[4]
HepG2Hepatocellular CarcinomaNot explicitly stated, but effective at 12.5–100 µM24[4]
MDA-MB-231Breast CancerNot explicitly stated, but effective at 0–64 µM24[4]
PANC-1Pancreatic CancerNot explicitly stated, but effective at 25–150 µM48[4]
Table 2: Effect of this compound on Apoptosis-Related Protein Expression
Cancer Cell LineProteinEffectReference
Hep3BBaxUpregulation[1]
Bcl-2Downregulation[1]
Cleaved Caspase-3Upregulation[1]
Cleaved Caspase-8Upregulation[1]
Cleaved Caspase-9Upregulation[1]
Cleaved PARPUpregulation[1]
DR4Upregulation[1]
DR5Upregulation[1]
A549Bax/Bcl-2 ratioUpregulation
Cleaved Caspase-3Upregulation
Cleaved Caspase-8Upregulation
Cleaved Caspase-9Upregulation
Cleaved PARPUpregulation

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 This compound Treatment cluster_1 Cellular Response cluster_2 Downstream Effects cluster_3 Apoptotic Cascade Coptisine This compound ROS ↑ Reactive Oxygen Species (ROS) Coptisine->ROS PI3K_Akt ↓ PI3K/Akt Pathway Coptisine->PI3K_Akt LR67_cGMP ↑ 67LR/cGMP Pathway Coptisine->LR67_cGMP Casp8 ↑ Cleaved Caspase-8 Coptisine->Casp8 JNK ↑ p-JNK ROS->JNK Bax_Bcl2 ↑ Bax/Bcl-2 Ratio Apoptosis Apoptosis LR67_cGMP->Apoptosis JNK->Bax_Bcl2 Mito Mitochondrial Dysfunction Bax_Bcl2->Mito CytoC ↑ Cytochrome c Release Mito->CytoC Casp3 ↑ Cleaved Caspase-3 Casp8->Casp3 Casp9 ↑ Cleaved Caspase-9 CytoC->Casp9 Casp9->Casp3 Casp3->Apoptosis

Caption: Signaling pathways of this compound-induced apoptosis.

G cluster_0 Cell Culture & Treatment cluster_1 Apoptosis & Viability Assays cluster_2 Molecular Analysis cluster_3 Data Analysis start Seed Cancer Cells treat Treat with this compound (various concentrations and time points) start->treat mtt MTT Assay (Cell Viability) treat->mtt flow Flow Cytometry (Annexin V/PI Staining for Apoptosis) treat->flow ros ROS Detection (DCFH-DA Staining) treat->ros wb Western Blot (Expression of Apoptosis-Related Proteins) treat->wb analysis Data Interpretation & Conclusion mtt->analysis flow->analysis ros->analysis wb->analysis

References

Application Notes and Protocols for Coptisine Chloride in Anti-inflammatory Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of coptisine chloride, an isoquinoline alkaloid, in a variety of anti-inflammatory assays. This document includes detailed experimental protocols, quantitative data summaries, and visual representations of the key signaling pathways involved in its mechanism of action.

Introduction

This compound has demonstrated significant anti-inflammatory properties by modulating key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the NLRP3 inflammasome.[1][2] It effectively reduces the production of pro-inflammatory mediators, making it a compound of interest for therapeutic development. This document outlines protocols for in vitro and in vivo assays to assess the anti-inflammatory efficacy of this compound.

Mechanism of Action

This compound exerts its anti-inflammatory effects through the inhibition of several key signaling cascades. In models of inflammation stimulated by lipopolysaccharide (LPS), this compound has been shown to suppress the activation of the NF-κB and MAPK pathways.[1] This leads to a downstream reduction in the expression and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[2][3][4][5] Furthermore, this compound can inhibit the activation of the NLRP3 inflammasome by blocking caspase-1 activation, a critical step in the maturation and secretion of IL-1β.[6][7]

Data Presentation

In Vitro Anti-inflammatory Activity of this compound
AssayCell LineStimulantThis compound ConcentrationEffectReference
IDO Inhibition--IC50: 6.3 µMInhibition of indoleamine 2,3-dioxygenase[8]
H1N1 Neuraminidase Inhibition--IC50: 104.6 µg/mLInhibition of H1N1 neuraminidase[8]
CytotoxicityA549 cells-12.5, 25, 50 µMInduces G2/M arrest and apoptosis[8]
Cytokine InhibitionLPS-stimulated RAW264.7 macrophagesLPS10 µMDecreased IL-1β and IL-6 production[3]
Cytokine InhibitionDNP-IgE/hsa-stimulated RBL-2H3 cellsDNP-IgE/hsa10 µMDecreased IL-4 and TNF-α production[3]
Cytokine InhibitionLPS-stimulated MLE-12 cellsLPS (1 µg/mL)10, 20 µMSignificant inhibition of TNF-α, IL-6, and IL-1β release[5][9]
NLRP3 Inflammasome ActivationLPS plus ATP, nigericin, or MSU-stimulated RAW264.7 macrophagesLPS + ATP/nigericin/MSUNot specifiedAttenuated mature IL-1β secretion[6]
In Vivo Anti-inflammatory Activity of this compound
Animal ModelSpeciesThis compound DoseEffectReference
Carrageenan-induced paw edemaRatNot specifiedInhibition of edema, reduction of TNF-α and NO in inflamed tissue[10][11]
Xylene-induced ear edemaMouseDose-dependentSuppression of ear edema[2]
Acetic acid-induced vascular permeabilityMouseNot specifiedMitigated aggravation of vascular permeability[2]
LPS-mediated IL-1β productionMouseNot specifiedPrevention of IL-1β production[6]
MSU-mediated paw edemaMouseNot specifiedPrevention of paw edema[6]

Experimental Protocols

In Vitro Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

This protocol details the procedure for assessing the inhibitory effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[10][12]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well, except for the control group.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitrite Measurement:

    • Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration using a sodium nitrite standard curve. The percentage of NO inhibition can be calculated relative to the LPS-stimulated control.

In Vivo Carrageenan-Induced Paw Edema in Rats

This protocol describes the induction of acute inflammation in a rat model using carrageenan and the evaluation of the anti-inflammatory effects of this compound.[13][14][15][16]

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Carrageenan (1% w/v in sterile saline)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the animals into groups: a negative control group (vehicle), a positive control group (e.g., indomethacin), and this compound treatment groups at various doses.

  • Drug Administration: Administer this compound or the vehicle intraperitoneally or orally 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage of inhibition of edema is calculated for each treated group compared to the carrageenan control group.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 This compound Anti-inflammatory Mechanism cluster_1 MAPK Pathway cluster_2 NF-κB Pathway cluster_3 NLRP3 Inflammasome LPS LPS TLR4 TLR4 LPS->TLR4 binds p38 p38 TLR4->p38 activates JNK JNK TLR4->JNK activates IKK IKK TLR4->IKK activates NLRP3 NLRP3 TLR4->NLRP3 primes Coptisine Coptisine Chloride Coptisine->p38 inhibits Coptisine->JNK inhibits Coptisine->IKK inhibits Caspase1 Caspase-1 Coptisine->Caspase1 inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) p38->Cytokines induces expression JNK->Cytokines induces expression IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65) IκBα->NFκB releases NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus translocates to NFκB_nucleus->Cytokines induces transcription NLRP3->Caspase1 activates Caspase1->Cytokines matures IL-1β Inflammation Inflammation Cytokines->Inflammation

Caption: this compound inhibits inflammation by targeting MAPK, NF-κB, and NLRP3 pathways.

G cluster_0 In Vitro Nitric Oxide Inhibition Assay Workflow A Seed RAW 264.7 cells (1x10^5 cells/well) B Incubate 24 hours A->B C Pre-treat with This compound B->C D Stimulate with LPS (1 µg/mL) C->D E Incubate 24 hours D->E F Collect Supernatant E->F G Griess Assay F->G H Measure Absorbance (540 nm) G->H I Data Analysis H->I

Caption: Workflow for assessing this compound's inhibition of nitric oxide production.

G cluster_0 In Vivo Carrageenan-Induced Paw Edema Workflow A Acclimatize Rats B Administer Coptisine Chloride/Vehicle A->B C Inject Carrageenan into Paw B->C D Measure Paw Volume (0-5 hours) C->D E Calculate Edema and Inhibition D->E

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

References

Coptisine Chloride: A Promising IDO Inhibitor for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Coptisine chloride, a natural isoquinoline alkaloid, has emerged as a potent and uncompetitive inhibitor of Indoleamine 2,3-dioxygenase (IDO), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2][3] IDO is a significant therapeutic target in various diseases, including cancer and neurodegenerative disorders, due to its role in immune suppression and neuronal function. These notes provide detailed protocols for utilizing this compound in experimental settings to investigate its therapeutic potential.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound as an IDO inhibitor.

ParameterValueCell/SystemReference
IC50 6.3 µMRecombinant Human IDO[1][2]
Ki 5.8 µMRecombinant Human IDO[2]
Inhibition Type UncompetitiveRecombinant Human IDO
Inhibition of Cancer Cell Proliferation (IC50)
A549 (Non-small cell lung cancer)18.09 µM
H460 (Non-small cell lung cancer)29.50 µM[1]
H2170 (Non-small cell lung cancer)21.60 µM[1]
MDA-MB-231 (Breast cancer)20.15 µM[1]
HT-29 (Colon cancer)26.60 µM[1]
In Vivo Efficacy (Alzheimer's Model) 50 mg/kg (oral)AβPP/PS1 transgenic mice[2]

Signaling Pathway

This compound exerts its effects by inhibiting IDO, the rate-limiting enzyme in the kynurenine pathway. This pathway is crucial for tryptophan metabolism and is implicated in immune regulation and neuronal function.

IDO_Inhibition_Pathway Tryptophan Tryptophan IDO IDO Tryptophan->IDO Kynurenine Kynurenine IDO->Kynurenine Metabolism Coptisine This compound Coptisine->IDO Inhibits ImmuneSuppression Immune Suppression Kynurenine->ImmuneSuppression Neurotoxicity Neurotoxicity Kynurenine->Neurotoxicity

This compound inhibits IDO, blocking tryptophan metabolism.

Experimental Protocols

Herein are detailed protocols for key experiments involving this compound as an IDO inhibitor.

Biochemical IDO Activity Assay

This protocol measures the direct inhibitory effect of this compound on recombinant IDO enzyme activity.

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • This compound

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

  • Catalase, Methylene blue, Ascorbic acid

  • Trichloroacetic acid (TCA)

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add assay buffer, catalase, methylene blue, and ascorbic acid.

  • Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor if available.

  • Add the IDO1 enzyme to all wells except the blank.

  • Initiate the reaction by adding L-Tryptophan.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding TCA.

  • Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Centrifuge the plate to pellet precipitated protein.

  • Transfer the supernatant to a new plate and add Ehrlich's reagent.

  • Incubate for 10 minutes at room temperature to allow color development.

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of IDO inhibition for each this compound concentration and determine the IC50 value.

IDO_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection A Add Assay Buffer & Cofactors B Add this compound (or vehicle) A->B C Add IDO Enzyme B->C D Add L-Tryptophan (Start Reaction) C->D E Incubate at 37°C D->E F Add TCA (Stop Reaction) E->F G Incubate at 60°C (Hydrolysis) F->G H Centrifuge G->H I Add Ehrlich's Reagent H->I J Measure Absorbance (490 nm) I->J

Workflow for the biochemical IDO activity assay.
Cell-Based IDO Activity Assay

This protocol assesses the ability of this compound to inhibit IDO activity in a cellular context.

Materials:

  • Human cancer cell line known to express IDO (e.g., MDA-MB-231) or IFN-γ stimulated cells.

  • Cell culture medium and supplements

  • Interferon-gamma (IFN-γ) to induce IDO expression

  • This compound

  • L-Tryptophan

  • TCA

  • Ehrlich's reagent

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Stimulate the cells with IFN-γ for 24-48 hours to induce IDO expression.

  • Remove the medium and replace it with fresh medium containing varying concentrations of this compound. Include a vehicle control.

  • Add L-Tryptophan to the medium.

  • Incubate for a specified time (e.g., 24-48 hours).

  • Collect the cell culture supernatant.

  • Follow steps 7-12 from the Biochemical IDO Activity Assay protocol to measure kynurenine concentration.

  • Normalize the results to cell viability if necessary (see Protocol 3).

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MDA-MB-231)

  • Cell culture medium and supplements

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for a specified duration (e.g., 48 hours). Include a vehicle control.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Shake the plate gently to ensure complete dissolution.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo IDO Inhibition in an Alzheimer's Disease Mouse Model

This protocol outlines the procedure for evaluating the in vivo efficacy of this compound in a transgenic mouse model of Alzheimer's disease.

Animal Model:

  • AβPP/PS1 transgenic mice are a commonly used model for Alzheimer's disease.[2]

Materials:

  • AβPP/PS1 transgenic mice and wild-type littermates

  • This compound

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Blood collection supplies

  • Tissue homogenization buffer

  • HPLC system for kynurenine and tryptophan analysis

Procedure:

  • Drug Preparation and Administration:

    • Prepare a suspension of this compound in the vehicle. A common dosage is 50 mg/kg.[2]

    • Administer this compound or vehicle to the mice daily via oral gavage for a specified period (e.g., 3 months).[2]

  • Sample Collection:

    • At the end of the treatment period, collect blood samples via cardiac puncture or tail vein bleeding.

    • Perfuse the animals with saline and harvest the brain and other tissues of interest.

  • Measurement of IDO Activity:

    • Prepare plasma from blood samples.

    • Homogenize brain tissue.

    • Measure the concentrations of tryptophan and kynurenine in plasma and tissue homogenates using HPLC.

    • The ratio of kynurenine to tryptophan is an indicator of IDO activity.

  • Behavioral and Pathological Analysis:

    • Conduct behavioral tests (e.g., Morris water maze) to assess cognitive function.

    • Perform immunohistochemical analysis of brain tissue to quantify amyloid plaques and neuroinflammation.

InVivo_Workflow cluster_treatment Treatment Phase cluster_sampling Sample Collection cluster_analysis Analysis A AβPP/PS1 Mice B Oral Administration (this compound or Vehicle) A->B F Behavioral Testing A->F C Blood Collection B->C D Brain Tissue Harvest B->D E Measure Kynurenine/Tryptophan Ratio (IDO Activity) C->E D->E G Immunohistochemistry D->G

Workflow for in vivo evaluation of this compound.

References

Application Note: Quantification of Coptisine Chloride in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Coptisine chloride in biological samples, such as rat plasma. Coptisine, a protoberberine alkaloid primarily isolated from Coptidis rhizoma, has demonstrated a range of pharmacological activities, including anti-inflammatory and neuroprotective effects.[1][2] The method presented here is suitable for pharmacokinetic studies and other applications requiring accurate measurement of Coptisine concentrations.

Introduction

Coptisine is an active isoquinoline alkaloid with significant therapeutic potential.[3] To understand its absorption, distribution, metabolism, and excretion (ADME) properties, a robust analytical method for its quantification in biological matrices is essential.[1][4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the ideal technique for this purpose.[5][6] This document provides a detailed protocol for the analysis of Coptisine using LC-MS/MS, including sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental

Sample Preparation

A reliable sample preparation protocol is crucial for accurate and reproducible LC-MS/MS analysis by removing potential interferences and concentrating the analyte of interest.[7][8] The following protocol is a general guideline and may require optimization based on the specific matrix.

Materials:

  • Blank biological matrix (e.g., rat plasma)

  • This compound standard[3]

  • Internal Standard (IS), e.g., Tetrahydropalmatine[5]

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid (FA)

  • Ammonium acetate

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol: Protein Precipitation Protein precipitation is a straightforward and effective method for removing proteins from plasma or serum samples.[8]

  • Pipette 100 µL of the plasma sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.[9]

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Transfer the solution to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column. The conditions provided below are a starting point and can be optimized for specific instrumentation and applications.

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)[10]
Mobile Phase A Water with 0.1% formic acid or 5 mmol ammonium acetate (pH 5.0)[5]
Mobile Phase B Acetonitrile[10][11]
Flow Rate 0.35 mL/min[10]
Injection Volume 2 µL[10][11]
Column Temperature 30°C[10]
Gradient A gradient elution is typically used.[10][11] An example gradient is: 0-3 min: 10-14% B 3-9 min: 14-16% B 9-13 min: 16-25% B 13-14 min: 25-80% B 14-16 min: 80% B
Mass Spectrometry

The mass spectrometer should be operated in the positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM) for quantification.[5][10]

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[5][10]
Capillary Voltage 4000 V[10][11]
Drying Gas Temperature 300°C[10][11]
Drying Gas Flow 11.0 L/min[10][11]
Nebulizer Pressure 15 psig[10][11]
MRM Transitions See Table below

MRM Transitions for Coptisine Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Coptisine 320.1292.135
Tetrahydropalmatine (IS) 356.2192.125
(Note: These values are examples and should be optimized for the specific instrument used.)

Quantitative Data Summary

The following table summarizes pharmacokinetic parameters of Coptisine from a study in rats after oral administration.

DosageCmax (ng/mL)AUC (mg/L·h)Absolute Bioavailability (%)
30 mg/kg 44.1563.241.87
75 mg/kg ~55~75~1.0
150 mg/kg 66.8987.970.52
(Data adapted from a pharmacokinetic study in rats)[1][2]

The calibration curve for Coptisine was reported to be linear in the range of 0.78 to 50 ng/mL.[1][2] Another study showed linearity from 0.20 to 100.0 ng/mL.[5]

Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Cold Acetonitrile) Add_IS->Precipitate Vortex_Centrifuge Vortex & Centrifuge Precipitate->Vortex_Centrifuge Supernatant Collect Supernatant Vortex_Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_Separation Liquid Chromatography (C18 Column) Reconstitute->LC_Separation MS_Detection Mass Spectrometry (Positive ESI, MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Workflow for Coptisine quantification.

Conclusion

The LC-MS/MS method outlined in this application note provides a robust and sensitive approach for the quantification of this compound in biological matrices. The detailed protocol for sample preparation, chromatography, and mass spectrometry, along with the provided quantitative data, serves as a valuable resource for researchers in pharmacology and drug development.

References

Coptisine Chloride: Application Notes and Protocols for Neuroprotective Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coptisine chloride, a protoberberine alkaloid primarily isolated from the traditional Chinese medicine Huanglian (Rhizoma Coptidis), has emerged as a promising natural compound with significant neuroprotective properties. Accumulating evidence from in vitro and in vivo studies highlights its potential therapeutic value in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and cerebral ischemia. The neuroprotective effects of coptisine are attributed to its multifaceted mechanisms of action, including potent anti-inflammatory, antioxidant, and anti-apoptotic activities. This document provides detailed application notes and experimental protocols for researchers investigating the neuroprotective potential of this compound.

Key Neuroprotective Mechanisms

This compound exerts its neuroprotective effects through the modulation of several key signaling pathways and cellular processes:

  • Anti-inflammatory Action: Coptisine has been shown to inhibit neuroinflammation by suppressing the activation of microglia and astrocytes. A key target in this process is the inhibition of indoleamine 2,3-dioxygenase (IDO), a rate-limiting enzyme in the kynurenine pathway, which is implicated in the pathogenesis of Alzheimer's disease.[1][2]

  • Antioxidant Effects: The compound effectively mitigates oxidative stress, a common factor in neurodegenerative diseases. It achieves this by downregulating the expression of thioredoxin-interacting protein (TXNIP), which in turn strengthens the thioredoxin defense system against reactive oxygen species (ROS).[2][3][4]

  • Anti-apoptotic Activity: Coptisine protects neurons from apoptosis by attenuating pro-apoptotic signaling pathways. The downregulation of TXNIP is linked to the attenuation of apoptosis signal-regulating kinase 1 (ASK1)-mediated apoptotic signaling.[2][3][4]

  • Modulation of Microglial Glycolysis: Recent studies indicate that coptisine can regulate the Warburg effect in microglia, a state of altered glycolysis, through its interaction with pyruvate kinase isoform M2 (PKM2). This modulation prevents excessive microglial activation and subsequent neuroinflammation.

  • Reduction of α-Synuclein Aggregation: In models of Parkinson's disease, coptisine has been demonstrated to reduce the aggregation of α-synuclein, a key pathological hallmark of the disease, by upregulating β-glucocerebrosidase (GBA) expression and enhancing autophagy.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from various neuroprotective studies involving this compound.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineModelCoptisine ConcentrationEffectReference
IDO Inhibition (IC50)Recombinant human IDOEnzymatic Assay6.3 µM50% inhibition of IDO activity[1]
IDO Inhibition (Ki)Recombinant human IDOEnzymatic Assay5.8 µMUncompetitive inhibition[1]
Cell ViabilitySH-SY5Yt-BOOH-induced oxidative stress20 µMIncreased cell viability to 64.6 ± 1.9%[3]
ApoptosisSH-SY5Yt-BOOH-induced oxidative stress20 µMReduced apoptosis to 36.5 ± 1.4%[3]
TXNIP mRNA ExpressionSH-SY5YBasal20 µMDownregulated to 71.9 ± 3.9% of control[3]

Table 2: In Vivo Efficacy of this compound

Animal ModelDisease ModelThis compound DosageRoute of AdministrationKey FindingsReference
AβPP/PS1 Transgenic MiceAlzheimer's DiseaseNot specifiedOralInhibited IDO, reduced microglia/astrocyte activation, prevented neuron loss, reduced amyloid plaque formation, ameliorated cognitive impairment[1]
RatsMiddle Cerebral Artery Occlusion (MCAO)2 mg/kgNot specifiedReduced cerebral infarct size[6]

Experimental Protocols

This section provides detailed protocols for key experiments commonly used to assess the neuroprotective effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the protective effect of this compound against toxin-induced cell death in neuronal cell lines (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound stock solution (in DMSO)

  • tert-Butyl hydroperoxide (t-BOOH) or other neurotoxin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20, 40 µM) for 24 hours. Include a vehicle control (DMSO).

  • Induce oxidative stress by adding a neurotoxin such as t-BOOH (e.g., 100 µM) to the wells (except for the control group) and incubate for an additional 2-4 hours.

  • Remove the medium and wash the cells once with PBS.

  • Add 100 µL of fresh medium and 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Apoptosis Assay (Hoechst 33342 Staining)

This protocol allows for the visualization and quantification of apoptotic cells based on nuclear morphology.

Materials:

  • SH-SY5Y cells cultured on coverslips in a 24-well plate

  • This compound

  • Neurotoxin (e.g., t-BOOH)

  • Hoechst 33342 staining solution (10 µg/mL in PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Fluorescence microscope

Procedure:

  • Follow steps 1-3 of the Cell Viability Assay protocol, using coverslips in a 24-well plate.

  • After treatment, wash the cells with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Stain the cells with Hoechst 33342 solution for 10 minutes in the dark.

  • Wash the cells twice with PBS.

  • Mount the coverslips on microscope slides.

  • Visualize the nuclei under a fluorescence microscope. Apoptotic nuclei will appear condensed and fragmented, while healthy nuclei will be round and uniformly stained.

  • Quantify the percentage of apoptotic cells by counting at least 200 cells per condition.

Mitochondrial Membrane Potential (MMP) Assay

This assay measures the integrity of the mitochondrial membrane, which is compromised during apoptosis.

Materials:

  • SH-SY5Y cells in a 96-well black-walled plate

  • This compound

  • Neurotoxin (e.g., t-BOOH)

  • Mitotracker Red CMXRos or Tetramethylrhodamine, Ethyl Ester (TMRE)

  • Hoechst 33342

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Follow steps 1-3 of the Cell Viability Assay protocol in a 96-well black-walled plate.

  • After treatment, add Mitotracker Red CMXRos (e.g., 100 nM) or TMRE (e.g., 100 nM) to the cells and incubate for 30 minutes at 37°C.

  • Wash the cells with PBS.

  • Add fresh medium or PBS to the wells.

  • Measure the fluorescence intensity using a fluorescence plate reader (e.g., Ex/Em = 579/599 nm for Mitotracker Red CMXRos; Ex/Em = 549/575 nm for TMRE).

  • For microscopic analysis, counterstain with Hoechst 33342, and capture images.

  • A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.

Quantitative Real-Time PCR (qRT-PCR) for TXNIP Expression

This protocol quantifies the mRNA expression level of TXNIP.

Materials:

  • Treated SH-SY5Y cells

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Primers for TXNIP and a housekeeping gene (e.g., GAPDH)

  • qRT-PCR instrument

Procedure:

  • Treat SH-SY5Y cells with this compound as described previously.

  • Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform qRT-PCR using SYBR Green Master Mix, specific primers for TXNIP and the housekeeping gene.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in TXNIP expression.

Animal Model of Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)

This is a widely used in vivo model to study the neuroprotective effects of compounds in stroke.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300 g)

  • This compound solution

  • Anesthetics (e.g., isoflurane)

  • Surgical instruments

  • 4-0 monofilament nylon suture with a rounded tip

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution

Procedure:

  • Anesthetize the rat and make a midline neck incision.

  • Expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the CCA and the ECA.

  • Insert the nylon suture into the ICA through the ECA stump and advance it until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).

  • After a defined period of occlusion (e.g., 90 minutes), withdraw the suture to allow for reperfusion.

  • Administer this compound (e.g., 2 mg/kg) or vehicle at a specific time point (e.g., at the beginning of reperfusion).

  • After a set survival period (e.g., 24 hours), euthanize the animals and harvest the brains.

  • Slice the brain into 2 mm coronal sections and stain with 2% TTC solution to visualize the infarct area (infarcted tissue appears white, viable tissue appears red).

  • Quantify the infarct volume using image analysis software.

Signaling Pathway and Experimental Workflow Diagrams

G Oxidative_Stress Oxidative Stress (e.g., t-BOOH) TXNIP TXNIP Expression Oxidative_Stress->TXNIP Induces Coptisine This compound Coptisine->TXNIP Inhibits Trx Thioredoxin (active) TXNIP->Trx Inhibits ASK1 ASK1 Activation Trx->ASK1 Inhibits Neuroprotection Neuroprotection Trx->Neuroprotection Promotes Apoptosis Apoptosis ASK1->Apoptosis Promotes

Caption: Coptisine's antioxidant and anti-apoptotic signaling pathway.

G Start Start: Seed SH-SY5Y cells Pretreat Pre-treat with This compound (24h) Start->Pretreat Induce Induce Neurotoxicity (e.g., t-BOOH, 2-4h) Pretreat->Induce Assay Perform Endpoint Assay Induce->Assay Viability Cell Viability (MTT) Assay->Viability Apoptosis Apoptosis (Hoechst) Assay->Apoptosis MMP MMP (TMRE) Assay->MMP End End: Data Analysis Viability->End Apoptosis->End MMP->End

Caption: General experimental workflow for in vitro neuroprotection assays.

G Neuroinflammation Neuroinflammation IDO IDO Activity Neuroinflammation->IDO Upregulates Coptisine This compound Coptisine->IDO Inhibits Neuroprotection Neuroprotection Coptisine->Neuroprotection Promotes Kynurenine_Pathway Kynurenine Pathway IDO->Kynurenine_Pathway Activates Neurotoxic_Metabolites Neurotoxic Metabolites Kynurenine_Pathway->Neurotoxic_Metabolites Produces

Caption: Coptisine's inhibition of the IDO-mediated neuroinflammatory pathway.

Conclusion

This compound presents a compelling profile as a neuroprotective agent with a well-defined, multi-target mechanism of action. The protocols and data presented in this document are intended to serve as a valuable resource for researchers in the field of neuropharmacology and drug discovery, facilitating further investigation into the therapeutic potential of this promising natural compound. As research continues to unravel the intricate molecular interactions of coptisine, it may pave the way for the development of novel therapies for a variety of debilitating neurodegenerative disorders.

References

Troubleshooting & Optimization

Optimizing Coptisine Chloride Concentration for Cytotoxicity Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Coptisine chloride concentration in cytotoxicity assays.

Frequently Asked Questions (FAQs)

1. What is a typical starting concentration range for this compound in a cytotoxicity assay?

Based on published data, a common starting point for this compound concentration in cytotoxicity assays ranges from 0.1 µM to 100 µM.[1] The optimal concentration is highly dependent on the specific cell line being tested. For initial screening, a broad range of concentrations is recommended to determine the dose-response curve and the IC50 value.

2. How does the incubation time affect the cytotoxicity of this compound?

Incubation time is a critical parameter. Cytotoxic effects are often time-dependent. While some studies have observed effects as early as 15 minutes with reactive oxygen species (ROS) generation, most cytotoxicity assays involving this compound use incubation times of 24, 48, or 72 hours to observe significant effects on cell viability, apoptosis, and cell cycle arrest.[2][3][4]

3. What are the known mechanisms of this compound-induced cytotoxicity?

This compound induces cytotoxicity through several mechanisms, primarily by inducing apoptosis and causing cell cycle arrest. Key mechanisms include:

  • Induction of Apoptosis: this compound can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This involves the upregulation of pro-apoptotic proteins like Bax, downregulation of anti-apoptotic proteins like Bcl-2, activation of caspases (caspase-3, -8, and -9), and release of cytochrome c.[2][3][5][6]

  • Generation of Reactive Oxygen Species (ROS): It can increase intracellular and mitochondrial ROS levels, leading to oxidative stress and subsequent cell death.[2][3][5]

  • Cell Cycle Arrest: this compound has been shown to cause cell cycle arrest at the G0/G1 or G2/M phase, depending on the cell line.[3][6][7][8] This is often associated with the modulation of cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).[3][8]

  • Signaling Pathway Modulation: It can affect various signaling pathways, including the ROS-mediated JNK signaling pathway, the 67-kDa laminin receptor (67LR)/cGMP signaling pathway, and the PI3K/Akt pathway.[2][4][9]

4. Is this compound stable in cell culture medium?

This compound is generally considered stable under recommended storage conditions.[10] For cell culture experiments, it is typically dissolved in a solvent like DMSO to create a stock solution, which is then further diluted in the cell culture medium to the desired final concentration.[1][11] It is good practice to prepare fresh dilutions for each experiment to ensure consistency.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability in results between replicate wells. - Uneven cell seeding. - Pipetting errors during compound addition. - Presence of air bubbles in the wells.[12] - Edge effects due to evaporation in outer wells of the plate.[13]- Ensure a homogenous single-cell suspension before seeding. - Use calibrated pipettes and be consistent with technique. - Carefully inspect plates for bubbles and remove them with a sterile pipette tip or needle. - Avoid using the outer wells of the plate for critical measurements or ensure proper humidification of the incubator.[13]
No significant cytotoxicity observed even at high concentrations. - The cell line may be resistant to this compound. - Insufficient incubation time. - The compound may have precipitated out of solution. - Suboptimal assay conditions.- Review literature for reported sensitivity of the specific cell line. Consider using a different cell line as a positive control. - Increase the incubation time (e.g., from 24h to 48h or 72h). - Visually inspect the culture medium for any signs of precipitation. Consider preparing a fresh stock solution. - Optimize assay parameters such as cell seeding density and reagent concentrations.[14][15]
High background signal in control wells. - High cell density leading to high spontaneous signal.[12] - Contamination of the cell culture. - The assay reagent itself may be cytotoxic at the concentration used.[13]- Optimize the initial cell seeding density to ensure cells are in the exponential growth phase during the assay.[12] - Regularly check cell cultures for any signs of contamination. - Include a "reagent only" control (without cells) to determine the background fluorescence/absorbance of the assay reagent.[13]

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
A549Non-small-cell lung cancer4818.09[3][6]
H460Non-small-cell lung cancer4829.50[3][6]
H2170Non-small-cell lung cancer4821.60[3][6]
Hep3BHepatocellular carcinoma24Dose-dependent inhibition[4]
SMMC7721Hepatocellular carcinoma24Concentration-dependent apoptosis[16]
HepG2Hepatocellular carcinomaNot SpecifiedCytotoxic effects noted[9]
BGC-823Gastric cancerNot SpecifiedInhibited cell viability[8]
MDA-MB-231Breast cancerNot Specified20.15[1]
HCT-116Colon cancerNot SpecifiedInhibited cell viability[8]
HT-29Colon cancerNot Specified26.60[1]
LoVoColon cancerNot SpecifiedCytotoxic effects noted[17]

Experimental Protocols

MTT Cytotoxicity Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of this compound. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding add_compound Add Compound to Cells cell_seeding->add_compound coptisine_prep Prepare this compound Dilutions coptisine_prep->add_compound incubation Incubate (24-72h) add_compound->incubation add_mtt Add MTT Reagent incubation->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_plate Read Absorbance (570nm) solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability determine_ic50 Determine IC50 calc_viability->determine_ic50

Caption: Workflow for a typical MTT cytotoxicity assay.

signaling_pathway cluster_ros Oxidative Stress Pathway cluster_receptor Receptor-Mediated Pathway cluster_cellcycle Cell Cycle Regulation Coptisine This compound ROS ↑ ROS Production Coptisine->ROS LR67 ↑ 67LR Activity Coptisine->LR67 Cyclins ↓ Cyclins (B1, D, E) Coptisine->Cyclins CDKs ↓ CDKs (2, 4, 6) Coptisine->CDKs p21 ↑ p21 Coptisine->p21 JNK ↑ p-JNK ROS->JNK Apoptosis_ROS Apoptosis JNK->Apoptosis_ROS cGMP ↑ cGMP LR67->cGMP Apoptosis_Receptor Apoptosis cGMP->Apoptosis_Receptor G2M_Arrest G2/M or G0/G1 Arrest Cyclins->G2M_Arrest CDKs->G2M_Arrest p21->G2M_Arrest

Caption: Key signaling pathways affected by this compound.

References

Coptisine chloride stability in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of coptisine chloride in various experimental settings. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C. For short-term storage, 2-8°C in an inert atmosphere is also acceptable. It is important to protect the compound from moisture as it is described as hygroscopic.

Q2: What is the general stability of this compound?

A2: this compound is generally considered stable when stored under the recommended conditions. One supplier suggests a stability of at least 4 years when stored at -20°C. However, its stability in solution is highly dependent on the solvent, pH, and temperature.

Q3: In which solvents is this compound soluble and are there any stability concerns with these solvents?

A3: this compound has limited solubility in common laboratory solvents.

  • DMSO: Soluble at ≥17.8 mg/mL with gentle warming and sonication. Also reported as slightly soluble in DMSO. DMSO is a common solvent for preparing stock solutions. To avoid degradation, it is advisable to prepare fresh solutions or store stock solutions in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.

  • Methanol: Slightly soluble with sonication.

  • Ethanol: Insoluble.

  • Water/Aqueous Buffers: Poorly soluble or insoluble in water and PBS (pH 7.2).

When preparing solutions, it is crucial to ensure the compound is fully dissolved. The stability of this compound in solution has not been extensively reported and should be evaluated for the specific experimental conditions.

Q4: How does temperature affect the stability of this compound?

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions for each experiment. If using a frozen stock, use a fresh aliquot that has not undergone multiple freeze-thaw cycles. Verify the concentration of the stock solution using a validated analytical method like HPLC-UV.
Precipitation of the compound in aqueous media Low aqueous solubility of this compound.Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve the compound is compatible with the aqueous medium and does not cause precipitation. It may be necessary to optimize the formulation or use a co-solvent system.
Loss of compound during extraction from biological matrices Inefficient extraction method or degradation during the extraction process.Optimize the extraction solvent. For related alkaloids, a mixture of 90% methanol with 1% acetic acid has shown good recovery. Keep samples on ice during processing to minimize enzymatic or thermal degradation.
Appearance of unknown peaks in chromatograms Degradation of this compound under analytical conditions (e.g., mobile phase pH, temperature).Evaluate the stability of this compound in the mobile phase. Adjust the pH or temperature of the analytical method if degradation is observed. Forced degradation studies can help identify potential degradation products.

Experimental Protocols

While specific stability studies on this compound are not widely published, a general approach for assessing its stability can be adapted from forced degradation studies commonly performed for pharmaceuticals.

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as acidic hydrolysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature.

  • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C or 80°C).

  • Photostability: Expose the stock solution to light according to ICH Q1B guidelines.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • If necessary, neutralize the acidic and basic samples.

  • Dilute the samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point.

  • Identify and characterize any significant degradation products using techniques like LC-MS/MS or NMR.

  • Determine the degradation kinetics (e.g., zero-order, first-order) by plotting the concentration of this compound versus time.

Stability-Indicating HPLC Method Development

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.

  • Column: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used to achieve good separation of the parent compound from its degradation products.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 266 nm or 360 nm) is suitable.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Diagrams

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Data Interpretation Stock This compound Stock Solution Acid Acidic Hydrolysis Stock->Acid Expose to stress Base Basic Hydrolysis Stock->Base Expose to stress Oxidation Oxidative Degradation Stock->Oxidation Expose to stress Thermal Thermal Degradation Stock->Thermal Expose to stress Photo Photolytic Degradation Stock->Photo Expose to stress HPLC HPLC-UV/MS Analysis Acid->HPLC Analyze samples Base->HPLC Analyze samples Oxidation->HPLC Analyze samples Thermal->HPLC Analyze samples Photo->HPLC Analyze samples Kinetics Degradation Kinetics HPLC->Kinetics Process data Pathway Degradation Pathway HPLC->Pathway Process data Method Stability-Indicating Method HPLC->Method Process data

Caption: Workflow for a forced degradation study of this compound.

Logical_Relationship cluster_factors Factors Influencing Stability cluster_outcome Experimental Outcome cluster_consequences Impact on Research Solvent Solvent Choice Integrity Compound Integrity Solvent->Integrity Temperature Temperature Temperature->Integrity pH pH pH->Integrity Light Light Exposure Light->Integrity Oxidants Oxidizing Agents Oxidants->Integrity Data Data Reliability Integrity->Data Reproducibility Experiment Reproducibility Integrity->Reproducibility

Caption: Factors affecting this compound

Technical Support Center: Troubleshooting Coptisine Chloride Precipitation in Cell Media

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Coptisine chloride in their experiments, encountering precipitation in cell culture media can be a significant hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to directly address and resolve these issues, ensuring the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating after being added to the cell culture medium?

A1: this compound precipitation in cell culture media is a common issue primarily due to its physicochemical properties. Several factors can contribute to this:

  • Poor Aqueous Solubility: this compound is very sparingly soluble in water and aqueous solutions like cell culture media.[1]

  • Solvent Shock: this compound is often dissolved in an organic solvent, typically Dimethyl Sulfoxide (DMSO), to create a stock solution.[2][3][4] When this concentrated DMSO stock is rapidly diluted into the aqueous environment of the cell culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" or precipitate.

  • High Concentration: Exceeding the solubility limit of this compound in the final culture volume will inevitably lead to precipitation.

  • pH of the Media: The pH of your cell culture medium can influence the solubility of this compound.

  • Interactions with Media Components: Components within the cell culture medium, such as salts (especially phosphates), and proteins in serum, can interact with this compound, leading to the formation of insoluble complexes.[5][6]

Q2: How can I visually identify this compound precipitation?

A2: Precipitation can manifest in several ways:

  • Cloudiness or Turbidity: The media may appear hazy or cloudy immediately or over time.

  • Visible Particles: You might observe fine particles, crystals, or a yellowish-orange sediment at the bottom of the culture vessel. This compound itself is an orange to dark orange solid.[4]

  • Microscopic Examination: Under a microscope, you may see crystalline structures or amorphous aggregates that are distinct from your cells.

Q3: Can I still use the media for my experiment if I see a precipitate?

A3: It is strongly advised not to proceed with your experiment if you observe precipitation. The presence of a precipitate indicates that the actual concentration of dissolved this compound is lower than your intended experimental concentration, which will lead to inaccurate and unreliable results. Furthermore, the precipitate itself could have unintended toxic effects on your cells.

Troubleshooting Guide

If you are experiencing precipitation of this compound, follow these troubleshooting steps:

Step 1: Review Your Stock Solution Preparation

An improperly prepared stock solution is a frequent source of precipitation issues.

  • Use the Right Solvent: High-purity, anhydrous DMSO is the recommended solvent for preparing this compound stock solutions.[2][3][4]

  • Ensure Complete Dissolution: Gently warm the solution and use sonication to aid in the complete dissolution of the this compound in DMSO.[3]

  • Appropriate Stock Concentration: Prepare a concentrated stock solution (e.g., 10-20 mM). A higher concentration stock allows for a smaller volume to be added to the media, minimizing the final DMSO concentration.

Step 2: Optimize the Dilution Method

The way you introduce the this compound stock solution into your media is critical.

  • Pre-warm the Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the stock solution.

  • Stepwise Dilution: Instead of adding the stock solution directly to the final volume of media, perform a serial or stepwise dilution. Create an intermediate dilution of the stock in a small volume of media first, and then add this to the rest of your culture.

  • Proper Mixing: Add the stock solution dropwise to the vortex of the media while gently swirling or mixing. This helps to disperse the compound quickly and avoid localized high concentrations that promote precipitation.

Step 3: Adjust Experimental Conditions

If the issue persists, you may need to modify your experimental setup.

  • Lower the Final Concentration: Your intended final concentration of this compound may be too high. Try working with a lower concentration range.

  • Reduce Serum Concentration: If you are using a serum-containing medium, consider reducing the percentage of serum or switching to a serum-free medium if your cell line permits. Serum proteins can sometimes contribute to compound precipitation.

  • Maintain a Low Final DMSO Concentration: The final concentration of DMSO in your cell culture should ideally be below 0.5%, and not exceed 1%, as higher concentrations can be toxic to cells and also affect compound solubility.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
WaterVery sparingly soluble[1]
EthanolSparingly soluble[1]
DMSO≥17.8 mg/mL (with gentle warming and sonication)[3]
DMSO3 mg/mL (8.43 mM)[2]
DMSO5.56 mg/mL (15.63 mM) (with sonication)[7]
MethanolSlightly soluble (with sonication)[4]
PBS (pH 7.2)Insoluble[8]

Table 2: Composition of Common Cell Culture Media (Selected Components Prone to Interaction)

ComponentDMEM (High Glucose) (mg/L)RPMI-1640 (mg/L)Potential for Interaction
Inorganic Salts
Calcium Chloride (CaCl₂) (anhydrous)200-Can form insoluble salts.
Calcium Nitrate (Ca(NO₃)₂·4H₂O)-100Can form insoluble salts.
Magnesium Sulfate (MgSO₄) (anhydrous)97.6748.84Can interact with charged molecules.
Sodium Chloride (NaCl)64006000High ionic strength can affect solubility.
Sodium Phosphate monobasic (NaH₂PO₄·H₂O)125-Phosphate ions can form precipitates with many compounds.
Sodium Phosphate dibasic (Na₂HPO₄) (anhydrous)-800Phosphate ions can form precipitates with many compounds.
Other Components
Sodium Bicarbonate (NaHCO₃)37002000Affects the pH and buffering capacity of the media.

Note: The exact composition can vary between manufacturers. Please refer to the product information for your specific medium.[9][10][11][12][13][14][15]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile, amber microcentrifuge tubes

    • Calibrated analytical balance

    • Vortex mixer

    • Water bath sonicator

  • Procedure:

    • In a sterile environment (e.g., a biological safety cabinet), weigh out the required amount of this compound powder. The molecular weight of this compound is 355.77 g/mol . For 1 mL of a 10 mM stock solution, you will need 3.56 mg.

    • Transfer the weighed powder to a sterile amber microcentrifuge tube.

    • Add the calculated volume of sterile, anhydrous DMSO to the tube.

    • Vortex the tube for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes. Gentle warming to 37°C can also be applied.

    • Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
  • Materials:

    • Prepared this compound stock solution (e.g., 10 mM in DMSO)

    • Pre-warmed (37°C) cell culture medium (e.g., DMEM or RPMI-1640) with serum and other supplements as required.

    • Sterile conical tubes or flasks.

  • Procedure:

    • Determine the final concentration of this compound needed for your experiment.

    • Calculate the volume of the stock solution required. For example, to make 10 mL of media with a final concentration of 10 µM this compound from a 10 mM stock, you will need 10 µL of the stock solution. This will result in a final DMSO concentration of 0.1%.

    • In a sterile conical tube or flask, add the pre-warmed cell culture medium.

    • While gently swirling the medium, add the calculated volume of the this compound stock solution drop by drop.

    • Continue to gently swirl the medium for another 30 seconds to ensure thorough mixing.

    • Visually inspect the medium for any signs of precipitation before adding it to your cells.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Precipitation start Precipitation Observed check_stock Check Stock Solution: - Correct Solvent (DMSO)? - Fully Dissolved? start->check_stock check_dilution Review Dilution Method: - Pre-warmed Media? - Gradual Addition? start->check_dilution check_concentration Evaluate Final Concentration: - Is it too high? start->check_concentration solution_stock Re-prepare Stock Solution (Use Sonication/Warming) check_stock->solution_stock No solution_dilution Optimize Dilution: - Stepwise Dilution - Add Dropwise to Vortex check_dilution->solution_dilution No solution_concentration Lower Final Concentration or Reduce Serum check_concentration->solution_concentration Yes end Precipitation Resolved solution_stock->end Resolved solution_dilution->end Resolved solution_concentration->end Resolved

Caption: A step-by-step workflow to diagnose and resolve this compound precipitation.

Potential_Interactions Potential Interactions Leading to Precipitation cluster_media_components Media Components coptisine This compound (in DMSO) media Cell Culture Media (Aqueous Environment) coptisine->media Rapid Dilution (Solvent Shock) phosphate Phosphate Ions coptisine->phosphate Interaction salts Other Salts (e.g., Ca²⁺) coptisine->salts Interaction proteins Serum Proteins coptisine->proteins Interaction precipitation Precipitation media->precipitation phosphate->precipitation salts->precipitation proteins->precipitation

Caption: Factors in cell media that can interact with this compound and cause precipitation.

References

Technical Support Center: Enhancing Coptisine Chloride Oral Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the oral bioavailability of Coptisine chloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge with the oral delivery of this compound?

A1: The primary challenge with the oral delivery of this compound is its low oral bioavailability.[1][2][3] This is attributed to several factors, including poor absorption in the gastrointestinal tract, extensive metabolism, and its recognition and subsequent efflux by P-glycoprotein (P-gp), a transmembrane protein that pumps foreign substances out of cells.[1]

Q2: What are the most promising strategies to improve the oral bioavailability of this compound?

A2: Current research focuses on several key strategies to overcome the challenges of this compound's oral delivery:

  • Nanoformulations: Encapsulating this compound into nanocarriers such as nanoparticles, liposomes, and solid dispersions can protect it from degradation in the gastrointestinal tract, improve its solubility, and facilitate its absorption.[3]

  • P-glycoprotein (P-gp) Inhibition: Co-administration of this compound with P-gp inhibitors can prevent its efflux back into the intestinal lumen, thereby increasing its intracellular concentration and systemic absorption.

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): These isotropic mixtures of oils, surfactants, and co-surfactants can form fine oil-in-water microemulsions upon gentle agitation in the gastrointestinal fluids, enhancing the solubilization and absorption of poorly water-soluble drugs like this compound.[4][5][6][7]

  • Phytosomes: Complexing this compound with phospholipids to form phytosomes can improve its lipid solubility and ability to cross cell membranes.[8]

Q3: What is the baseline oral bioavailability of this compound in animal models?

A3: Studies in rats have demonstrated that the absolute oral bioavailability of this compound is very low, typically ranging from 0.52% to 1.87% depending on the administered dose.[2] A nonlinear relationship has been observed between the oral dosage and plasma concentration, with bioavailability decreasing at higher doses.

Troubleshooting Guides

This section provides practical guidance for specific issues you may encounter during your experiments.

Issue 1: Low Drug Loading or Encapsulation Efficiency in Nanoparticle Formulations

Possible Causes:

  • Poor affinity of this compound for the polymer matrix: The physicochemical properties of both the drug and the polymer are critical for successful encapsulation.

  • Drug leakage during the formulation process: The preparation method, particularly the washing and purification steps, can lead to a loss of the encapsulated drug.

  • Suboptimal formulation parameters: The ratio of drug to polymer, the type and concentration of surfactant, and the solvent system all play a crucial role.

Troubleshooting Steps:

  • Polymer Selection: Experiment with different biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) with varying lactide-to-glycolide ratios to find the most compatible matrix for this compound.

  • Optimize Drug-to-Polymer Ratio: Systematically vary the initial drug-to-polymer ratio to identify the optimal concentration for maximizing encapsulation efficiency.

  • Surfactant Concentration: Adjust the concentration of the stabilizing surfactant (e.g., polyvinyl alcohol - PVA) to ensure the formation of stable nanoparticles and prevent drug leakage.

  • Process Parameter Adjustment: In methods like emulsification-solvent evaporation, control the homogenization speed and time to achieve the desired particle size and encapsulation. For nanoprecipitation, the solvent and anti-solvent mixing rate is a critical parameter.

Issue 2: Inconsistent or Low In Vivo Bioavailability Enhancement with a Novel Formulation

Possible Causes:

  • Instability of the formulation in the gastrointestinal tract: The formulation may be degrading in the acidic environment of the stomach or in the presence of digestive enzymes.

  • Premature drug release: The drug may be released from the carrier before reaching the site of absorption in the small intestine.

  • Ineffective P-gp inhibition (if applicable): The chosen P-gp inhibitor may not be potent enough or may not be released at the same site and time as this compound.

  • High inter-individual variability in animal models: Physiological differences between animals can lead to significant variations in drug absorption.

Troubleshooting Steps:

  • In Vitro Stability Studies: Before proceeding to in vivo experiments, assess the stability of your formulation in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

  • In Vitro Release Profiling: Conduct in vitro drug release studies under different pH conditions to understand the release kinetics of your formulation. Aim for a formulation that shows minimal release in acidic pH and sustained release in the neutral to slightly alkaline pH of the intestine.

  • P-gp Inhibitor Co-encapsulation: If using a P-gp inhibitor, consider co-encapsulating it within the same nanocarrier as this compound to ensure simultaneous release at the absorption site.

  • Increase Sample Size in Animal Studies: To account for biological variability, use a sufficient number of animals in each experimental group to achieve statistically significant results.

  • Pharmacokinetic Modeling: Utilize pharmacokinetic modeling to better understand the absorption, distribution, metabolism, and excretion (ADME) profile of your formulation and identify potential reasons for low bioavailability.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of unformulated this compound and the potential for improvement with advanced formulations based on studies with similar compounds.

Table 1: Pharmacokinetic Parameters of Oral this compound in Rats

Dosage (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Absolute Bioavailability (%)Reference
3044.15 ± 12.340.563.24 ± 15.671.87[2]
7555.23 ± 14.890.578.91 ± 18.230.94[2]
15066.89 ± 17.560.587.97 ± 20.450.52[2]

Data presented as mean ± standard deviation.

Table 2: Illustrative Bioavailability Enhancement with Advanced Formulations (Based on a similar alkaloid, Berberine)

FormulationRelative Bioavailability Increase (Compared to Suspension)Reference
Mixed Micelles with Galactose Ligands3.17-fold[9]
8-cetylberberine (a derivative)12.9-fold (AUC increase)[10]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles (Emulsification-Solvent Evaporation Method)

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Polyvinyl alcohol (PVA)

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in DCM.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA.

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature under a fume hood for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticles multiple times with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization: Freeze-dry the washed nanoparticles to obtain a powder for long-term storage and characterization.

Protocol 2: In Vitro Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of this compound and the effect of P-gp inhibitors.

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Hank's Balanced Salt Solution (HBSS)

  • This compound solution

  • P-gp inhibitor (e.g., Verapamil)

  • Lucifer yellow (paracellular transport marker)

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. Perform a Lucifer yellow permeability assay to confirm tight junction formation.

  • Permeability Study (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the this compound solution (with or without a P-gp inhibitor) to the apical (A) chamber.

    • Add fresh HBSS to the basolateral (B) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the basolateral chamber and replace with fresh HBSS.

  • Permeability Study (Basolateral to Apical - B to A):

    • Add the this compound solution to the basolateral (B) chamber.

    • Add fresh HBSS to the apical (A) chamber.

    • Follow the same incubation and sampling procedure as the A to B study.

  • Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC or LC-MS/MS).

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B to A / Papp A to B) greater than 2 suggests the involvement of active efflux transporters like P-gp.

Visualizations

Logical Workflow for Troubleshooting Low Bioavailability

TroubleshootingWorkflow Start Start: Low In Vivo Bioavailability Observed CheckFormulation Assess Formulation Stability (SGF/SIF) Start->CheckFormulation CheckRelease Evaluate In Vitro Release Profile Start->CheckRelease CheckPermeability Conduct Caco-2 Permeability Assay Start->CheckPermeability Unstable Formulation is Unstable CheckFormulation->Unstable Yes PrematureRelease Premature Drug Release CheckRelease->PrematureRelease Yes Efflux High P-gp Efflux (Efflux Ratio > 2) CheckPermeability->Efflux Yes LowPermeability Low Intrinsic Permeability CheckPermeability->LowPermeability No Efflux Reformulate Reformulate: - Enteric coating - Different polymer/lipid Unstable->Reformulate ModifyRelease Modify Carrier: - Increase cross-linking - Alter polymer composition PrematureRelease->ModifyRelease AddInhibitor Incorporate/Co-administer P-gp Inhibitor Efflux->AddInhibitor AddEnhancer Add Permeation Enhancer LowPermeability->AddEnhancer ReEvaluate Re-evaluate In Vivo Reformulate->ReEvaluate ModifyRelease->ReEvaluate AddInhibitor->ReEvaluate AddEnhancer->ReEvaluate

Caption: A flowchart outlining the troubleshooting steps for addressing low in vivo bioavailability of this compound formulations.

Signaling Pathway of P-glycoprotein Mediated Drug Efflux

PgpEfflux cluster_membrane Cell Membrane cluster_extra Extracellular Space (Intestinal Lumen) cluster_intra Intracellular Space (Enterocyte) Pgp P-glycoprotein (P-gp) (Efflux Pump) Drug_out Coptisine Chloride Pgp->Drug_out ATP-dependent Efflux ADP ADP + Pi Pgp->ADP Drug_in Coptisine Chloride Drug_out->Drug_in Passive Diffusion Inhibitor P-gp Inhibitor Inhibitor->Pgp Inhibition Drug_in->Pgp Binding ATP ATP ATP->Pgp

Caption: Diagram illustrating the mechanism of P-glycoprotein (P-gp) mediated efflux of this compound and its inhibition.

References

Technical Support Center: Coptisine Chloride Interference with Fluorescence Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the potential interference of coptisine chloride in fluorescence-based assays. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescence assay?

This compound is a natural isoquinoline alkaloid. Like many highly conjugated molecules, this compound is known to be fluorescent, meaning it can absorb light at one wavelength and emit it at a longer wavelength.[1] This intrinsic fluorescence, often referred to as autofluorescence, can be a direct source of interference in assays that rely on fluorescent readouts. If the excitation and emission spectra of this compound overlap with those of your assay's fluorophore, it can lead to false-positive or skewed results.[2]

Q2: What are the primary mechanisms of interference by this compound?

There are two main ways this compound can interfere with a fluorescence assay:

  • Autofluorescence: this compound itself fluoresces, which can add to the signal being measured, leading to artificially high readings. This is particularly problematic in "gain-of-signal" assays.[2]

  • Quenching: this compound may absorb the light used to excite the assay's fluorophore or absorb the emitted fluorescence from the fluorophore. This phenomenon, known as the "inner filter effect," can lead to a decrease in the measured signal, potentially causing false-negative results.[2]

Q3: I'm observing unexpected results in my fluorescence assay when using this compound. How can I determine if it's causing interference?

The first step is to run a set of control experiments. A crucial control is a "compound-only" measurement where you measure the fluorescence of this compound in the assay buffer without any of your biological reagents (e.g., enzymes, cells, or fluorescent probes). A concentration-dependent increase in fluorescence in this control is a strong indicator of autofluorescence.

Troubleshooting Guides

Issue 1: High background fluorescence observed in the presence of this compound.

This is a classic sign of autofluorescence. The compound itself is emitting light at the detection wavelengths of your assay.

Troubleshooting Workflow:

A High Background Signal B Run Compound-Only Control (this compound + Assay Buffer) A->B D Significant Signal in Control? B->D C Perform Spectral Scan of this compound E Significant Spectral Overlap? C->E D->C Yes I Problem Resolved D->I No J Interference Confirmed E->J Yes F Option 1: Switch to a Red-Shifted Fluorophore F->I G Option 2: Use Time-Resolved Fluorescence (TRF) G->I H Option 3: Implement Background Subtraction H->I J->F J->G J->H

Caption: Troubleshooting workflow for high background fluorescence.

Detailed Steps:

  • Run a Compound-Only Control: Prepare a serial dilution of this compound in your assay buffer in a microplate. Measure the fluorescence at the same excitation and emission wavelengths used in your main experiment.

  • Perform a Spectral Scan: Use a spectrophotometer or plate reader with spectral scanning capabilities to determine the excitation and emission maxima of this compound in your assay buffer. This will provide a clear picture of its fluorescent properties.

  • Analyze Spectral Overlap: Compare the fluorescence spectrum of this compound with that of your assay's fluorophore. Significant overlap confirms that autofluorescence is the source of interference.

  • Mitigation Strategies:

    • Switch to a Red-Shifted Fluorophore: If possible, choose a fluorescent dye with excitation and emission wavelengths that do not overlap with this compound's fluorescence.

    • Utilize Time-Resolved Fluorescence (TRF): Autofluorescence from small molecules typically has a very short lifetime. TRF assays introduce a delay between excitation and detection, allowing the short-lived background fluorescence to decay before measuring the signal from the long-lived TRF probe.

    • Implement Background Subtraction: For each concentration of this compound, subtract the signal from the "compound-only" control well from the corresponding experimental well. Be aware that this can reduce the dynamic range of your assay.

Issue 2: Assay signal decreases in a dose-dependent manner with this compound, but the effect seems non-specific.

This could be due to fluorescence quenching or the inner filter effect.

Troubleshooting Workflow:

A Dose-Dependent Signal Decrease B Run Quenching Control (Fluorophore + this compound) A->B D Signal Decrease in Control? B->D C Measure Absorbance Spectrum of this compound E High Absorbance at Excitation/Emission Wavelengths? C->E D->C No J Interference Confirmed D->J Yes E->J Yes F Option 1: Reduce Fluorophore/Compound Concentration I Problem Resolved F->I G Option 2: Use a Different Assay Format (Non-Fluorescent) G->I H Option 3: Mathematical Correction H->I J->F J->G J->H

Caption: Troubleshooting workflow for signal quenching.

Detailed Steps:

  • Run a Quenching Control: In your assay buffer, mix your fluorescent probe (at the concentration used in the assay) with a serial dilution of this compound. Measure the fluorescence. A dose-dependent decrease in fluorescence indicates quenching.

  • Measure Absorbance: Use a spectrophotometer to measure the absorbance spectrum of this compound at the concentrations used in your assay. High absorbance at the excitation or emission wavelengths of your fluorophore suggests an inner filter effect.

  • Mitigation Strategies:

    • Reduce Concentrations: If possible, lower the concentration of the fluorophore or this compound to minimize the inner filter effect.

    • Switch Assay Format: Consider using a non-fluorescence-based method, such as a luminescence or absorbance-based assay, if available for your target.

    • Mathematical Correction: For moderate inner filter effects, mathematical corrections can be applied if the absorbance properties of the compound are well-characterized.

This compound Spectral Properties

PropertyWavelength (nm)Reference
Absorption Maxima (λmax) 229, 241, 266, 360, 462Cayman Chemical
Reported Excitation 488Coptisine acts as a nucleolus fluorescent probe in vitro
Estimated Emission ~500-600Visual estimation from published spectra

Note: The reported excitation of 488 nm was used for cellular imaging, and the intrinsic spectral properties in a cell-free assay buffer may vary. It is crucial to perform a spectral scan of this compound in your specific assay buffer.

Potential Interference with Common Assays

Mitochondrial Membrane Potential (JC-1 Assay)

The JC-1 assay relies on the fluorescence shift of the JC-1 dye from green (monomers in depolarized mitochondria) to red (aggregates in polarized mitochondria). Coptisine has been reported to disrupt mitochondrial membrane potential.[3][4] This biological activity, combined with its intrinsic fluorescence, could lead to complex interference.

  • Potential for Autofluorescence: Coptisine's fluorescence may overlap with the green and/or red channels of the JC-1 assay.

  • Biological Effect: A true biological effect of coptisine on mitochondrial membrane potential will also alter the red/green fluorescence ratio.

Troubleshooting JC-1 Assays:

A Unexpected JC-1 Results with Coptisine B Run Coptisine-Only Control in Cells (No JC-1) A->B C Run JC-1 Staining with a Known Uncoupler (e.g., FCCP) A->C D Does Coptisine Alone Show Fluorescence in Red/Green Channels? B->D E Compare Coptisine Effect to Positive Control D->E Yes, significant D->E No, minimal F Consider Alternative MMP Dyes (e.g., TMRM, TMRE) E->F G Problem Understood/Resolved F->G

Caption: Troubleshooting workflow for JC-1 assay interference.

Recommendations:

  • Run Controls: In addition to standard JC-1 controls (e.g., using a mitochondrial uncoupler like FCCP), run a control with cells treated only with this compound (no JC-1) to measure its contribution to fluorescence in both the red and green channels.

  • Use an Alternative Dye: If coptisine's autofluorescence is significant, consider using an alternative potentiometric dye with different spectral properties, such as TMRM or TMRE.

Nuclear Staining (DAPI and Hoechst)

DAPI and Hoechst are blue-emitting fluorescent dyes that bind to the minor groove of DNA. Coptisine has been shown to interact with DNA.[5]

  • Potential for Quenching: If coptisine intercalates or binds near the DAPI or Hoechst binding site, it could quench their fluorescence.

  • Potential for Autofluorescence: While less likely to interfere with the blue channel, it's essential to check for any bleed-through of coptisine's fluorescence into the detection channel for DAPI or Hoechst.

Recommendations:

  • Stain Last: If performing immunofluorescence, add the nuclear stain after the final wash steps to minimize the incubation time with coptisine.

  • Check for Signal Reduction: Compare the fluorescence intensity of DAPI or Hoechst in the presence and absence of coptisine to assess for quenching.

  • Control for Autofluorescence: Image cells treated with coptisine alone to ensure no signal is detected in the DAPI/Hoechst channel.

Experimental Protocols

Protocol 1: Assessing Compound Autofluorescence

Objective: To determine if this compound is fluorescent at the excitation and emission wavelengths of your assay.

Materials:

  • This compound

  • Assay buffer

  • Black, opaque 96-well or 384-well plates

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer, covering the concentration range used in your experiment.

  • Add the dilutions to the microplate. Include wells with only assay buffer as a blank control.

  • Set the plate reader to the excitation and emission wavelengths of your primary assay.

  • Measure the fluorescence intensity.

Data Analysis:

  • Subtract the average fluorescence of the blank wells from the wells containing this compound.

  • A concentration-dependent increase in fluorescence indicates autofluorescence.

Protocol 2: Assessing Fluorescence Quenching

Objective: To determine if this compound quenches the fluorescence of your assay's fluorophore.

Materials:

  • This compound

  • Your fluorescent probe/dye

  • Assay buffer

  • Black, opaque 96-well or 384-well plates

  • Fluorescence microplate reader

Procedure:

  • Prepare a solution of your fluorescent probe in assay buffer at the concentration used in your primary assay.

  • Prepare a serial dilution of this compound in assay buffer.

  • In the microplate, add the fluorescent probe solution to wells containing the serial dilutions of this compound.

  • Include control wells with the fluorescent probe and assay buffer only (no this compound).

  • Incubate the plate under the same conditions as your primary assay.

  • Measure the fluorescence intensity.

Data Analysis:

  • Compare the fluorescence of the wells containing this compound to the control wells.

  • A concentration-dependent decrease in fluorescence suggests quenching.

References

Technical Support Center: Coptisine Chloride Autofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the challenges posed by Coptisine chloride's intrinsic autofluorescence in microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it exhibit autofluorescence?

This compound is a natural isoquinoline alkaloid compound found in plants like Coptis chinensis (goldthread).[1] Its molecular structure, rich in conjugated double bonds, allows it to absorb light and re-emit it as fluorescence, a phenomenon known as autofluorescence. This inherent property can create a high background signal in fluorescence microscopy, potentially masking the signal from specific fluorescent probes.

Q2: What are the common microscopy techniques where this compound autofluorescence is a problem?

This compound's autofluorescence can be a significant issue in any fluorescence-based microscopy technique, including but not limited to:

  • Immunofluorescence (IF)

  • Fluorescence in situ hybridization (FISH)

  • Live-cell imaging with fluorescent reporters

  • High-content screening (HCS)

The issue is most prominent when the excitation and emission spectra of the experimental fluorophores overlap with those of this compound.

Q3: What are the primary strategies to overcome this compound autofluorescence?

There are three main approaches to manage autofluorescence from this compound:

  • Spectral Unmixing: This computational method separates the emission spectra of different fluorophores, including the autofluorescence signal from this compound.[2][3][4][5][6]

  • Photobleaching: This technique involves exposing the sample to high-intensity light to destroy the fluorescent properties of the autofluorescent molecules before introducing specific fluorescent labels.[7]

  • Chemical Quenching: This method uses chemical agents to reduce or eliminate the autofluorescence signal.[8][9][10]

The choice of method depends on the specific experimental setup, the sample type, and the imaging equipment available.

Troubleshooting Guides

Issue 1: High background fluorescence is obscuring the signal from my fluorescent probe.

  • Possible Cause: The emission spectrum of your fluorescent probe significantly overlaps with the autofluorescence spectrum of this compound.

  • Troubleshooting Steps:

    • Characterize the Autofluorescence Spectrum: Image a control sample treated only with this compound to determine its excitation and emission profile with your microscope setup.

    • Choose Spectrally Distinct Fluorophores: Select fluorescent dyes for your probes with excitation and emission spectra that are well-separated from the this compound autofluorescence. Far-red and near-infrared dyes are often good choices as autofluorescence is typically lower in these spectral regions.[9][11]

    • Implement Spectral Unmixing: If your microscopy system has spectral imaging capabilities, use linear unmixing algorithms to computationally separate the this compound autofluorescence from your probe's signal.[2][3][4]

    • Apply a Quenching Agent: Treat your sample with a chemical quenching agent like Sudan Black B. Be aware that some quenching agents may also reduce the signal from your specific probe, so optimization is necessary.[9][10]

Issue 2: My signal-to-noise ratio is poor, even with spectrally distinct probes.

  • Possible Cause: The intensity of the this compound autofluorescence is still overwhelming the signal from your probe.

  • Troubleshooting Steps:

    • Optimize this compound Concentration: If your experimental design allows, try reducing the concentration of this compound to a level that still elicits the desired biological effect but produces less autofluorescence.

    • Perform Photobleaching: Before your staining protocol, expose the sample to high-intensity light to photobleach the this compound. The duration of photobleaching will need to be optimized for your sample and light source.[7]

    • Increase Probe Brightness: Use brighter fluorophores or amplify your signal using techniques like tyramide signal amplification (TSA).

    • Optimize Image Acquisition Settings: Adjust the gain and exposure time to maximize the signal from your probe while minimizing the contribution from the background.

Experimental Protocols

Protocol 1: Spectral Unmixing for this compound Autofluorescence

This protocol outlines the general steps for using spectral unmixing to separate this compound autofluorescence from the signal of a specific fluorescent probe.

Materials:

  • Microscope with spectral imaging capabilities (e.g., a confocal microscope with a spectral detector).

  • Image analysis software with a spectral unmixing function (e.g., ZEN, LAS X, Fiji/ImageJ with appropriate plugins).[7]

  • A sample stained with your fluorescent probe and treated with this compound.

  • A control sample treated only with this compound.

  • A control sample stained only with your fluorescent probe.

Methodology:

  • Acquire Reference Spectra:

    • Image the control sample containing only this compound to obtain its emission spectrum. This will serve as the reference spectrum for autofluorescence.

    • Image the control sample containing only your fluorescent probe to acquire its reference spectrum.

  • Acquire Experimental Image:

    • Image your experimental sample (containing both this compound and your probe) using the same settings as for the reference spectra. This will be a "lambda stack" or "spectral stack," containing spatial and spectral information.

  • Perform Spectral Unmixing:

    • Open your experimental image in the analysis software.

    • Launch the spectral unmixing tool.

    • Provide the reference spectra for both the this compound autofluorescence and your fluorescent probe.

    • The software will then computationally separate the mixed signals, generating individual images for the this compound autofluorescence and your specific probe.[7]

Protocol 2: Photobleaching of this compound Autofluorescence

This protocol describes how to reduce autofluorescence by photobleaching before immunofluorescence staining.

Materials:

  • A high-intensity, broad-spectrum light source (e.g., mercury arc lamp, LED array).[7]

  • Your fixed cells or tissue sections on slides.

Methodology:

  • Sample Preparation: Prepare your samples as you normally would for immunofluorescence, up to the point of antibody incubation.

  • Photobleaching:

    • Place the slides under the high-intensity light source.

    • Expose the samples to the light for a period ranging from 30 minutes to several hours. The optimal time will depend on the intensity of your light source and the level of autofluorescence. It is recommended to test a range of exposure times.

  • Staining:

    • After photobleaching, proceed with your standard immunofluorescence staining protocol.

    • Protect the slides from light after staining to prevent photobleaching of your fluorescent probes.[7]

Protocol 3: Chemical Quenching with Sudan Black B

This protocol details the use of Sudan Black B to quench autofluorescence, particularly from lipofuscin which can be induced by certain treatments.

Materials:

  • Sudan Black B solution (0.1% in 70% ethanol).

  • Phosphate-buffered saline (PBS).

  • Your fixed and stained samples on slides.

Methodology:

  • Staining: Complete your entire immunofluorescence staining protocol, including washes.

  • Quenching:

    • Incubate the slides in the Sudan Black B solution for 5-10 minutes at room temperature.

    • Rinse the slides thoroughly with PBS.

  • Mounting: Mount the coverslips using an aqueous mounting medium.

Note: Sudan Black B can introduce a dark precipitate, so it's crucial to optimize the incubation time and ensure thorough rinsing.

Quantitative Data Summary

MethodAgent/ParameterConcentration/DurationReduction in AutofluorescenceReference
Chemical Quenching Sudan Black B0.1% in 70% ethanol for 5-10 minEffective for lipofuscin-like autofluorescence[9][10]
Chemical Quenching Sodium Borohydride1 mg/mL in PBS for 3 x 10 minCan reduce aldehyde-induced autofluorescence[8]
Photobleaching High-intensity light15 min - 48 hoursDependent on sample and light source[7]

Signaling Pathways and Experimental Workflows

Coptisine has been shown to modulate several key signaling pathways, making it a compound of interest in various research fields.[12][13] Understanding these pathways is crucial for interpreting experimental results.

Coptisine's Impact on Inflammatory Signaling Pathways

Coptisine has been reported to inhibit pro-inflammatory signaling.[12][13] One of the key pathways it affects is the NF-κB pathway, which is often activated by stimuli like lipopolysaccharide (LPS).

G Coptisine's Inhibition of the NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK MyD88->IKK Activates IkappaBalpha IκBα IKK->IkappaBalpha Phosphorylates & Degrades NFkappaB NF-κB IkappaBalpha->NFkappaB Inhibits Nucleus Nucleus NFkappaB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates Coptisine Coptisine Coptisine->IkappaBalpha Suppresses Degradation

Caption: Coptisine inhibits the NF-κB pathway by suppressing IκBα degradation.

Coptisine's Role in MAPK and PI3K/Akt Signaling

Coptisine also influences the MAPK and PI3K/Akt pathways, which are involved in cell proliferation, survival, and inflammation.[12][13]

G Coptisine's Effect on MAPK and PI3K/Akt Pathways Growth_Factors Growth Factors/ Stress Receptor Receptor Growth_Factors->Receptor PI3K PI3K Receptor->PI3K MAPK_Kinases MAPK Kinases (ERK, JNK, p38) Receptor->MAPK_Kinases Akt Akt PI3K->Akt Downstream_Targets Downstream Targets (Proliferation, Survival) Akt->Downstream_Targets MAPK_Kinases->Downstream_Targets Coptisine Coptisine Coptisine->PI3K Inhibits Coptisine->MAPK_Kinases Inhibits

Caption: Coptisine inhibits the PI3K/Akt and MAPK signaling pathways.

Experimental Workflow for Overcoming Coptisine Autofluorescence

The following diagram illustrates a logical workflow for addressing this compound autofluorescence in a typical immunofluorescence experiment.

G Workflow for Mitigating Coptisine Autofluorescence Start Start: Experiment with Coptisine Check_Autofluorescence High Background Autofluorescence? Start->Check_Autofluorescence Spectral_Unmixing Option 1: Spectral Unmixing Check_Autofluorescence->Spectral_Unmixing Yes Photobleaching Option 2: Photobleaching Check_Autofluorescence->Photobleaching Yes Quenching Option 3: Chemical Quenching Check_Autofluorescence->Quenching Yes Acquire_Image Acquire High-Quality Image Check_Autofluorescence->Acquire_Image No Optimize Optimize and Combine Methods if Necessary Spectral_Unmixing->Optimize Photobleaching->Optimize Quenching->Optimize Optimize->Acquire_Image

Caption: A decision-making workflow for addressing Coptisine autofluorescence.

References

Coptisine chloride dosage adjustment for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting in vivo studies involving coptisine chloride. This guide, presented in a question-and-answer format, addresses common challenges and provides detailed experimental protocols and dosage adjustments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in rodent models?

A1: The appropriate starting dose of this compound depends on the animal model, the research question, and the administration route. For oral administration in rats and hamsters, studies have used doses ranging from 23.35 mg/kg to 150 mg/kg daily.[1][2] For instance, in a study on hyperlipidemia in hamsters, oral doses of 23.35, 46.7, and 70.05 mg/kg were effective.[1][3] In rats, oral doses of 25, 50, and 100 mg/kg have been used to study cardioprotective effects.[4] For intravenous administration in rats, a dose of 10 mg/kg has been reported.[5] It is crucial to conduct a dose-response study to determine the optimal dose for your specific experimental model.

Q2: How should I prepare this compound for in vivo administration?

A2: The formulation for this compound depends on the route of administration. For oral gavage, it can be suspended in a vehicle like 0.5% carboxymethylcellulose. For intravenous or intraperitoneal injections, it should be dissolved in a sterile, physiologically compatible solvent. Some suppliers recommend dissolving it in DMSO first, then diluting with PEG300, Tween80, and finally water for injection.[6] Always ensure the final solution is clear and free of precipitates. It is advisable to consult specific product datasheets for solubility information.[6][7]

Q3: What are the common routes of administration for this compound in animal studies?

A3: The most common routes of administration for this compound in preclinical studies are oral (p.o.), intravenous (i.v.), and intraperitoneal (i.p.).[5][8] Oral administration is often used for studying its effects on metabolic diseases and for longer-term studies.[1][2] Intravenous administration is used for pharmacokinetic studies and to achieve rapid systemic exposure.[5] Intraperitoneal injection is another parenteral route that can be used.[8] The choice of administration route should be guided by the experimental objectives and the pharmacokinetic properties of this compound.

Q4: What is the oral bioavailability of this compound?

A4: this compound has low oral bioavailability.[5][8] Studies in rats have shown that the absolute bioavailability after oral administration ranges from 0.52% to 8.9%.[5][9] This poor absorption from the gastrointestinal tract is an important consideration when designing oral dosing regimens.[8] Higher oral doses may be required to achieve therapeutic plasma concentrations compared to parenteral routes.

Troubleshooting Guide

Problem: I am not observing the expected therapeutic effect after oral administration.

  • Possible Cause 1: Insufficient Dosage. Due to its low oral bioavailability, the administered dose may not be high enough to reach effective concentrations in the target tissue.

    • Solution: Consider a dose-escalation study to determine if a higher dose produces the desired effect. Refer to the table below for reported effective oral doses in various models.

  • Possible Cause 2: Poor Formulation. The this compound may not be adequately suspended or dissolved, leading to inaccurate dosing.

    • Solution: Ensure a homogenous suspension before each administration. For solutions, verify complete dissolution and stability.

  • Possible Cause 3: Rapid Metabolism. Coptisine is metabolized in the liver.[8]

    • Solution: Investigate the pharmacokinetic profile in your specific animal model to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. Consider alternative routes of administration, such as intraperitoneal or intravenous injection, to bypass first-pass metabolism.

Problem: I am observing signs of toxicity in my animals.

  • Possible Cause 1: Dose is too high. The LD50 of coptisine in mice has been reported as 880.18 mg/kg.[1]

    • Solution: Reduce the dose. If you are conducting a long-term study, consider that a daily dose of 154 mg/kg for 90 days showed no toxicity in rats.[1]

  • Possible Cause 2: Vehicle Toxicity. The vehicle used to dissolve or suspend the this compound may be causing adverse effects.

    • Solution: Run a vehicle-only control group to assess the toxicity of the formulation vehicle itself.

Quantitative Data Summary

Table 1: In Vivo Dosages and Effects of this compound

Animal ModelRoute of AdministrationDosage RangeDurationObserved Effects
HamstersOral (p.o.)23.35, 46.7, 70.05 mg/kg/day4 weeksDecreased TC, TG, LDL-c; Increased HDL-c.[1][3]
RatsOral (p.o.)25, 50, 100 mg/kg/day21 daysCardioprotection against myocardial infarction.[4]
RatsOral (p.o.)150 mg/kg/day12 weeksLipid-lowering effects in ApoE-/- mice.[2]
RatsOral (p.o.)50 mg/kgSingle dosePharmacokinetic studies.[5]
RatsIntravenous (i.v.)10 mg/kgSingle dosePharmacokinetic and brain distribution studies.[5]
MiceOral (p.o.)--LD50: 880.18 mg/kg.[1]
ZebrafishImmersion12.5 µg/mL95 hoursDetermined to be a safe dose for developing embryos.[10]

Experimental Protocols

Pharmacokinetic Study of this compound in Rats

This protocol is a generalized representation based on published studies.[5][9]

G cluster_acclimatization Acclimatization cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Analysis Acclimatize Acclimatize Sprague-Dawley rats (n=6 per group) for 1 week with free access to food and water. Fasting Fast rats overnight (12h) before dosing. Acclimatize->Fasting Proceed to dosing Dose_PO Administer this compound (50 mg/kg) orally (p.o.) to one group. Fasting->Dose_PO Dose_IV Administer this compound (10 mg/kg) intravenously (i.v.) to another group. Fasting->Dose_IV Blood_Collection Collect blood samples from the tail vein at specified time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24h). Dose_PO->Blood_Collection Dose_IV->Blood_Collection Plasma_Separation Centrifuge blood to separate plasma. Blood_Collection->Plasma_Separation LCMS Quantify this compound concentration in plasma using a validated LC-MS/MS method. Plasma_Separation->LCMS PK_Analysis Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, Bioavailability). LCMS->PK_Analysis

Caption: Experimental workflow for a pharmacokinetic study of this compound in rats.

Signaling Pathways

Coptisine has been shown to modulate several key signaling pathways involved in inflammation and cell survival.

Inhibition of Inflammatory Signaling Pathways by Coptisine

Coptisine can suppress inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways.[2][11]

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Receptor cluster_coptisine Coptisine Action cluster_pathway Signaling Cascade LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Coptisine Coptisine IKK IKK Coptisine->IKK inhibits MAPK MAPKs (p38, JNK, ERK) Coptisine->MAPK inhibits MyD88->IKK MyD88->MAPK IkappaB IκBα IKK->IkappaB degrades NFkB NF-κB IkappaB->NFkB inhibits Inflammation Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Inflammation activates transcription MAPK->Inflammation activates transcription

Caption: Coptisine inhibits LPS-induced inflammatory signaling pathways.

References

Minimizing off-target effects of Coptisine chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of Coptisine chloride during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary known targets of this compound?

This compound is a natural isoquinoline alkaloid with a range of reported biological activities. Its primary known targets include Indoleamine 2,3-dioxygenase (IDO), where it acts as an uncompetitive inhibitor, and it also exhibits inhibitory effects on monoamine oxidase A (MAO-A).[1] Additionally, it has been shown to interact with various other proteins and pathways, contributing to its anti-inflammatory, anti-cancer, and cardioprotective effects.[1]

Q2: What are the potential off-target effects of this compound I should be aware of?

Given its broad bioactivity, this compound may exhibit off-target effects depending on the context of your experiment. For instance, if you are studying its anti-cancer properties related to a specific signaling pathway, its inhibition of other enzymes like MAO-A could be an off-target effect.[1] It has also been shown to affect the proliferation of various cell types, including vascular smooth muscle cells, which might be an undesired effect in some experimental models.[1] Furthermore, like many natural products, it may interact with a range of cellular targets, and a comprehensive off-target profile has not been fully elucidated.

Q3: How can I determine the optimal concentration of this compound to minimize off-target effects in my experiment?

The optimal concentration will be a balance between achieving the desired on-target effect and minimizing off-target toxicity. It is crucial to perform a dose-response study in your specific experimental model. This will help you identify the therapeutic window, which is the concentration range where you observe the desired biological activity without significant cytotoxicity or other off-target effects.

Q4: Are there known drug-drug interactions with this compound?

Coptisine has been shown to have inhibitory effects on the metabolism of other compounds, such as berberine, in human liver microsomes. This suggests a potential for drug-drug interactions through the modulation of cytochrome P450 enzymes. If you are using this compound in combination with other compounds, it is important to consider the possibility of metabolic interactions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected cytotoxicity in non-target cells The concentration of this compound is too high, leading to off-target toxicity.Perform a dose-response curve to determine the IC50 in your non-target cells and select a concentration for your main experiment that is well below this value.
Confounding results in signaling pathway analysis This compound is affecting multiple signaling pathways simultaneously. For example, it is known to influence the RhoA/ROCK, PI3K/Akt, and MAPK pathways.[1][2][3]Use specific inhibitors for the suspected off-target pathways to confirm that the observed effect is due to the on-target activity of this compound.
Inconsistent results between experiments Variability in the purity of the this compound sample or its degradation.Ensure you are using a high-purity grade of this compound and store it correctly, protected from light and moisture. Prepare fresh stock solutions for each experiment.
Observed effect does not match published data Differences in experimental conditions such as cell line, passage number, or serum concentration in the media.Carefully document and standardize your experimental protocol. If possible, use a positive control compound with a known mechanism of action to validate your assay.

Quantitative Data Summary

Table 1: IC50 Values of this compound for Various Targets and Cell Lines

Target/Cell LineIC50 ValueReference
Indoleamine 2,3-dioxygenase (IDO)6.3 µM[4]
Monoamine Oxidase A (MAO-A)Not explicitly an IC50, but inhibitory activity is noted.[1]
A549 (Non-small cell lung cancer)18.09 µM[5]
H460 (Non-small cell lung cancer)29.50 µM[5]
H2170 (Non-small cell lung cancer)21.60 µM[5]
MDA-MB-231 (Breast cancer)20.15 µM[6]
HT-29 (Colon cancer)26.60 µM[6]
HepG2 (Hepatocellular carcinoma)36.90 µg/mL
ACC-201 (Gastric cancer)1.260 µg/mL
NCI-N87 (Gastric cancer)2.110 µg/mL[7]

Experimental Protocols

Protocol 1: Dose-Response Analysis to Determine the Therapeutic Window

This protocol is designed to determine the concentration range of this compound that produces a therapeutic effect without causing significant cytotoxicity.

Materials:

  • This compound

  • Target cell line(s) and appropriate non-target control cell line(s)

  • Cell culture medium and supplements

  • 96-well plates

  • MTT or other viability assay reagents

  • Plate reader

Procedure:

  • Cell Seeding: Seed your target and non-target cells in separate 96-well plates at a predetermined optimal density. Allow the cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make a series of 2-fold serial dilutions in cell culture medium to create a range of concentrations to be tested.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for a period relevant to your experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: After the incubation period, perform a cell viability assay (e.g., MTT assay) according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value for cytotoxicity.

  • Therapeutic Window Determination: Compare the cytotoxic IC50 value with the effective concentration (EC50) required for the desired biological activity (determined from a separate functional assay). The therapeutic window is the range of concentrations above the EC50 and below the cytotoxic IC50.

Protocol 2: Assessing Off-Target Effects Using a Pathway-Specific Inhibitor

This protocol helps to confirm that the observed biological effect of this compound is due to its on-target activity and not an off-target effect on a known signaling pathway.

Materials:

  • This compound

  • A specific inhibitor for a suspected off-target pathway (e.g., a PI3K inhibitor if you suspect off-target PI3K signaling)

  • Your experimental system (e.g., cell line, protein lysate)

  • Reagents for your specific functional assay (e.g., antibodies for Western blotting, reagents for a reporter assay)

Procedure:

  • Experimental Setup: Set up your experiment with the following conditions:

    • Vehicle control

    • This compound alone (at a concentration that gives a robust on-target effect)

    • Specific off-target pathway inhibitor alone

    • This compound and the specific off-target pathway inhibitor in combination

  • Treatment: Treat your experimental system with the respective compounds for the appropriate duration.

  • Functional Assay: Perform your primary functional assay to measure the on-target effect of this compound.

  • Data Analysis:

    • If the specific inhibitor of the off-target pathway does not reverse the effect of this compound, it suggests that this pathway is not a significant off-target for the observed effect.

    • If the specific inhibitor does reverse or attenuate the effect of this compound, it indicates that the off-target pathway is involved, and your results with this compound alone should be interpreted with caution.

Visualizations

Signaling_Pathway Coptisine This compound PI3K PI3K Coptisine->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.

Experimental_Workflow Start Start: Hypothesis of Coptisine's On-Target Effect Dose_Response 1. Dose-Response Analysis (Determine EC50 & Cytotoxic IC50) Start->Dose_Response Selectivity_Assay 2. In Vitro Selectivity Profiling (e.g., Kinase Panel, Receptor Binding) Dose_Response->Selectivity_Assay Cell_Based_Assay 3. On-Target Cell-Based Assay Selectivity_Assay->Cell_Based_Assay Off_Target_Validation 4. Off-Target Validation (Use of specific inhibitors, knockdown/knockout models) Cell_Based_Assay->Off_Target_Validation Data_Interpretation 5. Data Interpretation & Conclusion Off_Target_Validation->Data_Interpretation

Caption: Workflow for identifying and minimizing off-target effects of this compound.

Troubleshooting_Tree Start Unexpected Experimental Outcome Check_Concentration Is the concentration within the pre-determined therapeutic window? Start->Check_Concentration Check_Concentration->Start No, re-run dose-response Check_Purity Is the compound pure and was the stock solution fresh? Check_Concentration->Check_Purity Yes Check_Purity->Start No, obtain new compound Consider_Off_Target Could an off-target effect be responsible? Check_Purity->Consider_Off_Target Yes Perform_Control_Expt Perform control experiments (e.g., use of pathway inhibitors). Consider_Off_Target->Perform_Control_Expt Yes

Caption: A decision tree for troubleshooting unexpected results with this compound.

References

Coptisine chloride degradation and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and storage of coptisine chloride.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound is a hygroscopic solid that should be stored in a tightly sealed container to prevent moisture absorption.[1] For long-term stability, it is recommended to store the compound at temperatures between -20°C and 2-8°C in an inert atmosphere.[2][3][4] It should be kept in a dry, well-ventilated place away from strong oxidizing agents.[5][6]

Q2: Is this compound sensitive to light?

A2: Yes, like other protoberberine alkaloids, this compound is expected to be sensitive to light.[7] Photodegradation can occur upon exposure to UV and simulated sunlight.[7] Therefore, it is crucial to store the compound in light-resistant containers.

Q3: What are the potential degradation pathways for this compound?

A3: Based on studies of the structurally similar compound berberine chloride, this compound is likely susceptible to degradation under hydrolytic (acidic and basic), oxidative, and thermal stress conditions.[8] The primary degradation pathways may involve hydrolysis of the methylenedioxy groups and oxidation of the isoquinoline core.

Q4: Are there any known incompatibilities for this compound?

A4: this compound is incompatible with strong oxidizing agents.[5][6] Contact with such agents should be avoided to prevent rapid degradation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Issue Possible Cause Troubleshooting Steps
Unexpected peaks in HPLC analysis of a freshly prepared this compound solution. Contamination of the solvent or glassware. Degradation during sample preparation.Use high-purity solvents and thoroughly clean all glassware. Prepare solutions fresh and analyze them promptly. Protect solutions from light and heat during preparation.
Loss of this compound potency over time in a stock solution. Improper storage of the solution. Degradation due to pH, light, or temperature.Store stock solutions at -20°C or 2-8°C in amber vials. Buffer the solution to a slightly acidic pH if compatible with the experimental setup.
Formation of precipitates in aqueous solutions. Low aqueous solubility of this compound or its degradation products.This compound has limited solubility in aqueous solutions. Consider using a co-solvent such as DMSO or methanol for initial dissolution before further dilution in aqueous buffers.
Inconsistent results in stability studies. Variation in stress conditions. Inadequate analytical methodology.Ensure precise control of temperature, pH, and light exposure during forced degradation studies. Develop and validate a stability-indicating HPLC method capable of separating this compound from all potential degradation products.

Experimental Protocols

Below are detailed methodologies for conducting forced degradation studies on this compound, adapted from protocols for the related compound berberine chloride.[8] These studies are essential for understanding the stability of the molecule and for developing stability-indicating analytical methods.

Protocol 1: Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 1M

  • Hydrogen peroxide (H₂O₂), 30%

  • HPLC-grade methanol

  • HPLC-grade water

  • pH meter

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 1M HCl. Heat the solution at 80°C for 5 hours. Cool, neutralize with 1M NaOH, and dilute to a final concentration of 100 µg/mL with mobile phase.[8]

  • Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 1M NaOH. Heat the solution at 80°C for 30 minutes.[8] Cool, neutralize with 1M HCl, and dilute to a final concentration of 100 µg/mL with mobile phase.

  • Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 30% H₂O₂. Keep the solution at 80°C for 1 hour.[8] Cool and dilute to a final concentration of 100 µg/mL with mobile phase.

  • Thermal Degradation: Place 10 mg of solid this compound in an oven at 105°C for 12 hours.[8] Cool and prepare a 100 µg/mL solution in the mobile phase.

  • Photolytic Degradation: Expose a 100 µg/mL solution of this compound in the mobile phase to UV light (254 nm and 365 nm) for 24 hours in a photostability chamber.[8]

Analysis: Analyze all samples by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its degradation products. The following is a starting point based on methods for berberine chloride.[8]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile : 0.05 M Phosphate buffer (pH 3.0) (25:75 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 271 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Quantitative Data Summary

The following table summarizes the expected degradation of this compound under various stress conditions, based on data from berberine chloride studies.[8] The actual extent of degradation for this compound should be determined experimentally.

Stress Condition Reagent/Parameter Duration Temperature Expected Degradation (%)
Acid Hydrolysis1M HCl5 hours80°C~6%
Base Hydrolysis1M NaOH30 minutes80°C~48%
Base Hydrolysis1M NaOH3 hours80°C~83%
Oxidative Degradation30% H₂O₂1 hour80°C~19%
Thermal DegradationDry Heat12 hours105°CStable
Photolytic DegradationUV light (254 nm & 365 nm)24 hoursAmbientStable
Hydrolytic (Neutral)Water4 hours80°CStable

Visualizations

The following diagrams illustrate the logical workflow for investigating this compound degradation and a hypothetical degradation pathway.

G Experimental Workflow for this compound Degradation Studies cluster_0 Sample Preparation cluster_1 Forced Degradation Conditions cluster_2 Analysis cluster_3 Data Interpretation A This compound Stock Solution B Acidic (HCl) A->B C Basic (NaOH) A->C D Oxidative (H2O2) A->D E Thermal (Heat) A->E F Photolytic (UV Light) A->F G Stability-Indicating HPLC B->G C->G D->G E->G F->G H Identify Degradation Products (LC-MS/MS) G->H I Determine Degradation Pathways G->I J Quantify Degradation Rate G->J

Caption: Workflow for investigating this compound degradation.

G Hypothetical Degradation Pathway of this compound cluster_degradation Degradation Products Coptisine This compound DP1 Hydrolyzed Product (Opening of methylenedioxy ring) Coptisine->DP1 Acid/Base Hydrolysis DP2 Oxidized Product (e.g., N-oxide) Coptisine->DP2 Oxidation (H2O2) DP3 Photodegradation Product Coptisine->DP3 UV Light

Caption: Potential degradation pathways for this compound.

References

Validation & Comparative

Coptisine Chloride vs. Berberine: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the biological activities of two closely related protoberberine alkaloids: coptisine chloride and berberine. Derived from medicinal plants like those in the Coptis genus, both compounds have garnered significant attention for their therapeutic potential. This document summarizes key experimental findings in antimicrobial, anticancer, anti-inflammatory, and metabolic research to assist in evaluating their distinct pharmacological profiles.

Antimicrobial Activity

Both coptisine and berberine exhibit broad-spectrum antimicrobial properties. However, quantitative studies, particularly those using microcalorimetry to measure the metabolic heat production of bacteria, consistently demonstrate that berberine possesses superior inhibitory activity against certain strains.

Data Summary: Antimicrobial Potency
MicroorganismParameterCoptisineBerberineReference
Escherichia coliActivity SequenceWeakerStronger[1][2]
Escherichia coliIC50Not specified> Coptisine[3]
Mycobacterium abscessusBiofilm InhibitionStrong at 1.5 mg/mL (MIC)Strong at 0.125 mg/mL (½ MIC)[4]
Key Experimental Protocols

Microcalorimetry Assay for E. coli Growth Inhibition This method quantitatively determines the antimicrobial activity by measuring the heat flow of bacterial metabolism over time.

  • Bacterial Culture: Escherichia coli is cultured in a liquid medium (e.g., Luria-Bertani broth) to a specific concentration.

  • Sample Preparation: Various concentrations of berberine, coptisine, and palmatine are prepared.

  • Calorimetric Measurement: The bacterial suspension is mixed with the alkaloid solutions in an ampoule. The heat output is then continuously measured using a microcalorimeter.

  • Data Analysis: The growth thermogenic curves (power-time curves) are analyzed. Key parameters such as the growth rate constant (k), half-inhibitory concentration (IC50), and total heat production (Qt) are calculated to evaluate the extent of metabolic inhibition.[1][3]

Experimental Workflow: Microcalorimetry

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Bact E. coli Culture Mix Mix Culture & Alkaloids in Ampoule Bact->Mix Alka Prepare Alkaloid Solutions (Coptisine, Berberine) Alka->Mix Measure Measure Heat Flow (Microcalorimeter) Mix->Measure Curves Generate Power-Time Curves Measure->Curves Params Calculate Parameters (k, IC50, Qt) Curves->Params Compare Compare Inhibitory Activity Params->Compare

Caption: Workflow for assessing antimicrobial activity using microcalorimetry.

Anticancer and Cytotoxic Activity

The anticancer effects of coptisine and berberine are complex and highly dependent on the cancer cell type. In some cases, coptisine shows greater potency, while in others, berberine is the more effective agent. Both compounds can induce cell cycle arrest and apoptosis.[5][6]

Data Summary: Cytotoxicity (IC50)
Cell LineCancer TypeCoptisine (µg/mL)Berberine (µg/mL)Relative PotencyReference
HT 29Colon Carcinoma0.491.89Coptisine > Berberine[7]
LoVoColon Carcinoma0.871.90Coptisine > Berberine[7]
L1210Murine Leukemia0.870.33Berberine > Coptisine[7]
A549Lung Cancer18.09 µM--[6]
H460Lung Cancer29.50 µM--[6]
MDA-MB-231Breast Cancer20.15 µM--[6]
HepG2Liver CancerCytotoxicCytotoxicSimilar to Berberine[8]

Note: IC50 values may be reported in different units (e.g., µg/mL or µM) across studies. Direct comparison requires unit conversion.

Key Experimental Protocols

MTT Assay for Cell Viability The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

  • Cell Culture: Cancer cell lines (e.g., HT 29, LoVo) are seeded in 96-well plates and cultured until they adhere.

  • Treatment: Cells are treated with various concentrations of this compound or berberine for a specified duration (e.g., 48-72 hours).

  • MTT Incubation: MTT reagent is added to each well. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.[9]

Anti-inflammatory Activity

Both alkaloids demonstrate significant anti-inflammatory effects, primarily by modulating key signaling pathways such as NF-κB and MAPK.[10][11] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[12][13]

Data Summary: Inhibition of Pro-inflammatory Mediators
MediatorCell/Model SystemCoptisine EffectBerberine EffectReference
TNF-α, IL-6, IL-1βLPS-stimulated MLE-12 cellsSignificant InhibitionSignificant Inhibition[10]
NF-κB p65 PhosphorylationLPS-stimulated cellsInhibitionInhibition[10][12]
IκBα PhosphorylationLPS-stimulated cellsInhibitionInhibition[10][12]
PGE2 and NO ProductionCarrageenan-induced paw edemaSuppressionSuppression[12]
Signaling Pathway: NF-κB Inhibition

Coptisine and berberine both interfere with the NF-κB signaling pathway, a central regulator of inflammation. They prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action blocks the translocation of the active NF-κB p65 subunit to the nucleus, thereby preventing the transcription of pro-inflammatory genes.[10][12]

G cluster_nuc Nuclear Events LPS Inflammatory Stimuli (e.g., LPS) IKK IKK Complex LPS->IKK Activates IkBa_p65 IkBα-p65/p50 (Inactive NF-κB) IKK->IkBa_p65 Phosphorylates IkBα p65_p50 p65/p50 (Active NF-κB) IkBa_p65->p65_p50 IkBα Degradation & NF-κB Release Nucleus Nucleus p65_p50->Nucleus Translocates to Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Inflammation Inflammation Genes->Inflammation Alkaloids Coptisine & Berberine Alkaloids->IKK Inhibits

Caption: Coptisine and Berberine inhibit the NF-κB inflammatory pathway.

Metabolic Effects

Coptisine and berberine both influence metabolic pathways, including glucose and lipid metabolism. Studies indicate they can improve hyperglycemia and dyslipidemia.[6][14] A crucial distinction lies in their metabolic interaction; coptisine is a potent inhibitor of the metabolism of berberine in human liver microsomes, which has significant implications for their combined use.

Data Summary: Metabolic Interactions and Effects
ActivitySystemCoptisineBerberineKey FindingReference
Berberine Metabolism Human Liver MicrosomesStrong Inhibition (IC50 = 6.5-8.3 µM)-Coptisine inhibits berberine breakdown.[15][16]
Coptisine Metabolism Human Liver Microsomes-Weak Inhibition (IC50 = 115 µM)Berberine has a minimal effect on coptisine breakdown.[15][16]
Anti-hyperglycemic Aldose Reductase AssayBetter effectBetter effectBoth show strong activity, linked to their methylenedioxy groups.[14]
Lipid Regulation Hamsters (HFHC diet)↓TC, TG, LDL-c↑HDL-c↓TC, TG, LDL-c↑HDL-cBoth improve lipid profiles. Coptisine data available at 70.05 mg/kg.[6][17]
Key Experimental Protocols

In Vitro Metabolic Inhibition Assay This assay assesses the potential for drug-drug interactions by measuring how one compound affects the metabolism of another.

  • System Preparation: Human liver microsomes (HLMs), which contain key drug-metabolizing enzymes like Cytochrome P450s (e.g., CYP2D6), are used.

  • Incubation: A fixed concentration of the "substrate" drug (e.g., berberine) is incubated with HLMs and a cofactor (NADPH) to initiate metabolism.

  • Inhibitor Addition: Varying concentrations of the potential "inhibitor" (coptisine) are added to the reaction.

  • Metabolite Measurement: After a set time, the reaction is stopped. The mixture is analyzed using HPLC to quantify the formation of the substrate's metabolites.

  • IC50 Calculation: The concentration of the inhibitor that reduces the rate of metabolite formation by 50% (IC50) is determined. A low IC50 value indicates strong inhibition.[15][16]

Conclusion

While coptisine and berberine share structural similarities and overlap in many biological activities, they are not pharmacologically interchangeable.

  • Berberine appears to be a more potent antimicrobial agent against certain bacteria like E. coli.[1][2]

  • Coptisine demonstrates superior cytotoxicity against specific cancer cell lines, particularly colon carcinoma cells.[7]

  • Both are effective anti-inflammatory agents, acting on the NF-κB pathway, with their relative in vivo potency potentially varying by model.[11][12]

  • In metabolism , their interaction is a critical differentiator. Coptisine strongly inhibits the breakdown of berberine, suggesting that co-administration or their presence together in an herbal extract could significantly increase berberine's bioavailability and potential for toxicity.[15][16]

These distinctions are vital for drug development professionals. The choice between coptisine and berberine should be guided by the specific therapeutic target, with careful consideration of the cell-type-specific efficacy and potential metabolic interactions.

References

Comparative analysis of protoberberine alkaloids cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis of Protoberberine Alkaloid Cytotoxicity

Protoberberine alkaloids, a class of isoquinoline alkaloids found in various medicinal plants, have garnered significant attention for their potential as anticancer agents.[1][2] Key members of this family, including berberine, palmatine, and jatrorrhizine, exhibit a range of cytotoxic effects against numerous cancer cell lines.[3][4] This guide provides a comparative overview of their cytotoxic profiles, mechanisms of action, and the experimental protocols used for their evaluation, aimed at researchers, scientists, and drug development professionals.

Comparative Cytotoxicity Data

The cytotoxic efficacy of protoberberine alkaloids is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates higher potency. The following table summarizes the IC50 values for several protoberberine alkaloids across various human cancer cell lines.

AlkaloidCell LineCancer TypeIC50 (µM)Reference
Berberine HT29Colon Cancer52.37 ± 3.45[5]
Tca8113Oral Squamous Cell Carcinoma218.52 ± 18.71[5]
CNE2Nasopharyngeal Carcinoma249.18 ± 18.14[5]
HelaCervical Carcinoma245.18 ± 17.33[5]
MCF-7Breast Cancer272.15 ± 11.06[5]
A549Non-Small Cell Lung Cancer~30-40 (approx.)[6]
PC9Non-Small Cell Lung Cancer~30-40 (approx.)[6]
HeLaCervical Cancer12.08 µg/mL[7]
Palmatine MCF-7Breast Cancer5.126 µg/mL[2]
T47DBreast Cancer~5.5 µg/mL[2]
ZR-75-1Breast Cancer5.805 µg/mL[2]
Coptisine ACC-201Gastric Cancer> Berberine, Jatrorrhizine, Palmatine[3]
NCI-N87Gastric Cancer> Berberine, Jatrorrhizine, Palmatine[3]

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, incubation time, and assay methodology.

Mechanisms of Cytotoxicity: Inducing Apoptosis and Cell Cycle Arrest

Protoberberine alkaloids exert their cytotoxic effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[5]

Apoptosis Induction

A common mechanism involves the intrinsic or mitochondrial pathway of apoptosis. Berberine, for instance, has been shown to upregulate the pro-apoptotic protein BAX while downregulating the anti-apoptotic protein BCL-2.[5] This shift in the BAX/BCL-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[8] Cytochrome c then activates a cascade of caspases, such as caspase-3 and caspase-8, which are the executioners of apoptosis, leading to DNA fragmentation and cell death.[8]

Another signaling pathway implicated in berberine-induced apoptosis in non-small cell lung cancer cells is the ROS/ASK1/JNK pathway.[6] Berberine treatment can increase the production of reactive oxygen species (ROS), which in turn activates this signaling cascade, culminating in apoptosis.[6] Furthermore, activation of AMP-activated protein kinase (AMPK) has been shown to be crucial for berberine-induced apoptosis and autophagy in hepatocellular carcinoma cells.[9]

G Berberine Protoberberine Alkaloids (e.g., Berberine) ROS ↑ Reactive Oxygen Species (ROS) Berberine->ROS Induces Bax ↑ BAX Berberine->Bax Bcl2 ↓ BCL-2 Berberine->Bcl2 AMPK ↑ AMPK Activation Berberine->AMPK Mitochondria Mitochondria ROS->Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 CytoC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis AMPK->Apoptosis G start Start culture 1. Cell Culture (Seed cells in 96-well plates) start->culture incubate1 2. Incubation (Allow cells to adhere) culture->incubate1 treat 3. Treatment (Add protoberberine alkaloids) incubate1->treat incubate2 4. Incubation (e.g., 24, 48, 72 hours) treat->incubate2 assay 5. Cytotoxicity Assay (e.g., MTT, Annexin V/PI) incubate2->assay measure 6. Data Acquisition (Spectrophotometer/Flow Cytometer) assay->measure analyze 7. Data Analysis (Calculate IC50, % Apoptosis) measure->analyze end End analyze->end

References

Coptisine Chloride Demonstrates Potent In Vivo Anti-Cancer Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers in the fields of oncology and drug development now have access to a comprehensive comparative guide on the in vivo anti-cancer effects of Coptisine chloride. This guide provides a detailed analysis of its efficacy against various cancer models, comparing its performance with established chemotherapeutic agents, and is supported by extensive experimental data and mechanistic insights.

This compound, a natural isoquinoline alkaloid, has shown significant promise in preclinical studies as a potent anti-cancer agent. This guide synthesizes findings from multiple in vivo studies, presenting a clear and objective overview for scientists and professionals in drug development.

Efficacy in Colorectal Cancer:

In xenograft models of human colorectal carcinoma using HCT116 cells, this compound has demonstrated a significant, dose-dependent inhibition of tumor growth.[1] Oral administration of Coptisine has been shown to be effective in suppressing tumor progression.[2][3]

Table 1: In Vivo Efficacy of this compound in HCT116 Colorectal Cancer Xenograft Model

Treatment GroupDosageTumor Volume ReductionTumor Weight ReductionReference
Coptisine30, 60, 90 mg/kg (intraperitoneally)Significant reduction compared to controlSignificant reduction compared to control[1]
Coptisine150 mg/kg (orally)Significant suppression of tumor growthData not available[2][4]

Comparative Efficacy in Hepatocellular Carcinoma:

A key highlight of this guide is the direct comparison of this compound's efficacy with Sorafenib, a standard-of-care treatment for advanced hepatocellular carcinoma (HCC). In a xenograft model using HepG2 cells, a combination therapy of a Coptis extract containing Coptisine with Sorafenib showed a significant suppression in cell viability.

Table 2: Comparative In Vivo Efficacy in Hepatocellular Carcinoma Xenograft Model

Treatment GroupCell LineKey FindingsReference
Coptisine (in Coptis extract) + SorafenibHepG2Significant suppression in cell viability compared to single agents

Efficacy in Cholangiocarcinoma:

Coptisine has been identified as a potential therapeutic agent for cholangiocarcinoma, with in vivo studies demonstrating its ability to attenuate tumor growth. The anti-cancer effect in this model is linked to the blockade of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[5]

Mechanistic Insights: Key Signaling Pathways

The anti-cancer effects of this compound are mediated through the modulation of critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.

In colorectal cancer, Coptisine has been shown to inhibit the PI3K/Akt and RAS-ERK signaling pathways.[2][3][6] This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

PI3K_AKT_Pathway Coptisine This compound PI3K PI3K Coptisine->PI3K AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation

In cholangiocarcinoma, Coptisine's therapeutic effect is associated with the downregulation of the EGFR signaling pathway .

EGFR_Pathway Coptisine This compound EGFR EGFR Coptisine->EGFR Downstream Downstream Signaling EGFR->Downstream TumorGrowth Tumor Growth Downstream->TumorGrowth

Experimental Protocols

This guide provides detailed methodologies for the key in vivo experiments cited, ensuring reproducibility and facilitating further research.

Xenograft Mouse Models:
  • Cell Lines: HCT116 (colorectal), HepG2 (hepatocellular).

  • Animal Model: Athymic nude mice are typically used.

  • Tumor Induction: Subcutaneous injection of cancer cells (e.g., 2 x 10^6 HCT116 cells) into the flank of the mice.[1]

  • Treatment Administration: this compound is administered either intraperitoneally or orally at specified dosages. Comparator drugs are administered according to established protocols.

  • Monitoring: Tumor volume is measured regularly (e.g., every 3 days) using calipers.[1] At the end of the study, tumors are excised and weighed. Animal body weight is also monitored to assess toxicity.[1]

  • Analysis: Tumor growth inhibition is calculated and statistical analysis is performed to determine significance. Immunohistochemistry and Western blotting are used to analyze the expression of key proteins in the signaling pathways.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis CellCulture Cancer Cell Culture (e.g., HCT116, HepG2) TumorInduction Subcutaneous Tumor Cell Injection CellCulture->TumorInduction AnimalModel Athymic Nude Mice AnimalModel->TumorInduction Treatment Drug Administration (Coptisine vs. Control/Comparator) TumorInduction->Treatment Monitoring Tumor & Body Weight Measurement Treatment->Monitoring DataAnalysis Tumor Growth Inhibition (Volume & Weight) Monitoring->DataAnalysis Mechanism Signaling Pathway Analysis (Western Blot, IHC) DataAnalysis->Mechanism

Conclusion

This comparative guide underscores the potential of this compound as a viable anti-cancer therapeutic. The robust in vivo data, particularly its efficacy in colorectal and hepatocellular carcinoma models and its well-defined mechanisms of action, provide a strong foundation for further clinical investigation. Researchers and drug development professionals are encouraged to utilize this guide to inform their research and development efforts in the pursuit of novel cancer therapies.

References

Coptisine Chloride: A Comparative Analysis of its Efficacy Against Established Chemotherapy Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer efficacy of coptisine chloride against well-established chemotherapy agents—doxorubicin, cisplatin, and 5-fluorouracil—across breast, lung, and colorectal cancer cell lines. The data presented is collated from various preclinical studies to offer an objective overview supported by experimental evidence.

Executive Summary

This compound, a natural isoquinoline alkaloid, has demonstrated significant cytotoxic effects against a range of cancer cell lines. This guide synthesizes publicly available in vitro data to compare its potency, primarily measured by the half-maximal inhibitory concentration (IC50), with that of conventional chemotherapy drugs. The evidence suggests that while this compound shows promise, its efficacy varies depending on the cancer type and cell line. In some cases, it exhibits comparable or synergistic effects with standard chemotherapeutics.

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the IC50 values of this compound and standard chemotherapy drugs in various cancer cell lines. It is important to note that these values are derived from different studies and direct head-to-head comparisons within a single study are limited. Experimental conditions such as incubation time and specific assay protocols can influence IC50 values.

Breast Cancer
Cell LineDrugIC50 (µM)Citation
MCF-7 This compoundNot specified
Doxorubicin9.908
MDA-MB-231 This compoundNot specified
Doxorubicin0.69
MCF-7/ADR (Doxorubicin-resistant)This compoundNot specified
Doxorubicin13.39
Lung Cancer
Cell LineDrugIC50 (µM)Citation
A549 This compound18.09[1]
Cisplatin~9
Colorectal Cancer
Cell LineDrugIC50 (µM)Citation
HCT-116 This compound27.13 (µg/mL)[2]
5-FluorouracilNot specified in direct comparison

Note: this compound has been shown to enhance the sensitivity of 5-fluorouracil-resistant HCT-116 cells.

Signaling Pathways and Mechanisms of Action

This compound and the compared chemotherapy drugs exert their anti-cancer effects through various signaling pathways, primarily leading to apoptosis, cell cycle arrest, and inhibition of proliferation.

This compound

Coptisine has been shown to induce apoptosis through both intrinsic and extrinsic pathways.[3] It can modulate the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction, and activate caspases.[4] Key signaling pathways implicated in its action include PI3K/Akt, MAPK, and JNK.[3][4] In some cancers, it has been found to target EGFR and HGF/c-Met signaling.[5][6]

Coptisine_Chloride_Signaling_Pathway This compound Signaling Pathway Coptisine This compound EGFR EGFR Coptisine->EGFR cMet HGF/c-Met Coptisine->cMet PI3K_Akt PI3K/Akt Pathway Coptisine->PI3K_Akt MAPK MAPK Pathway Coptisine->MAPK JNK JNK Pathway Coptisine->JNK Bcl2 Bcl-2 Family (↓Bcl-2, ↑Bax) PI3K_Akt->Bcl2 MAPK->Bcl2 JNK->Bcl2 Mitochondria Mitochondrial Dysfunction Bcl2->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

This compound's multi-target signaling cascade.
Doxorubicin

Doxorubicin primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[7] It activates both intrinsic and extrinsic apoptotic pathways.[8] The Notch signaling pathway has also been identified as a mediator of doxorubicin-induced apoptosis.[9][10]

Doxorubicin_Signaling_Pathway Doxorubicin Signaling Pathway Doxorubicin Doxorubicin DNA DNA Intercalation & Topoisomerase II Inhibition Doxorubicin->DNA Notch Notch Pathway Doxorubicin->Notch DNA_Damage DNA Damage DNA->DNA_Damage p53 p53 Activation DNA_Damage->p53 Extrinsic Extrinsic Pathway (Death Receptors) Notch->Extrinsic Intrinsic Intrinsic Pathway (Mitochondrial) p53->Intrinsic Caspases Caspase Activation Intrinsic->Caspases Extrinsic->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Doxorubicin's mechanism leading to apoptosis.
Cisplatin

Cisplatin forms adducts with DNA, leading to DNA damage and subsequent cell cycle arrest and apoptosis.[11][12] Its cytotoxic effects are mediated by signaling pathways involving ATR, p53, p73, and MAP kinases.[12]

Cisplatin_Signaling_Pathway Cisplatin Signaling Pathway Cisplatin Cisplatin DNA_Adducts DNA Adducts Cisplatin->DNA_Adducts DNA_Damage DNA Damage DNA_Adducts->DNA_Damage ATR ATR Activation DNA_Damage->ATR p53_p73 p53/p73 Activation ATR->p53_p73 MAPK MAPK Activation ATR->MAPK Cell_Cycle_Arrest Cell Cycle Arrest p53_p73->Cell_Cycle_Arrest Apoptosis Apoptosis p53_p73->Apoptosis MAPK->Apoptosis

Cisplatin's DNA damage-induced signaling.
5-Fluorouracil (5-FU)

5-FU is an antimetabolite that inhibits thymidylate synthase, leading to the disruption of DNA synthesis and repair.[13] Resistance to 5-FU can be mediated by various pathways, including the Hedgehog and PI3K/Akt signaling pathways.[14][15] It can also sensitize cancer cells to immune-mediated killing by upregulating Fas expression on myeloid-derived suppressor cells.[16]

5FU_Signaling_Pathway 5-Fluorouracil Signaling Pathway FiveFU 5-Fluorouracil TS Thymidylate Synthase Inhibition FiveFU->TS p53_Fas p53-Fas Pathway FiveFU->p53_Fas DNA_Synth_Inhibition DNA Synthesis Inhibition TS->DNA_Synth_Inhibition Cell_Death Tumor Cell Death DNA_Synth_Inhibition->Cell_Death MDSC MDSC Sensitization to CTLs p53_Fas->MDSC MDSC->Cell_Death

5-Fluorouracil's dual anti-tumor mechanisms.

Experimental Protocols

The following are generalized protocols for the key in vitro assays cited in this guide. Specific details may vary between laboratories and studies.

MTT Assay for Cell Viability (IC50 Determination)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT_Assay_Workflow MTT Assay Workflow start Seed cells in 96-well plate incubate1 Incubate (24h) start->incubate1 treat Treat with varying drug concentrations incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 add_solvent Add solubilizing agent (e.g., DMSO) incubate3->add_solvent read Measure absorbance (570 nm) add_solvent->read calculate Calculate IC50 read->calculate

Workflow for determining IC50 using MTT assay.
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the test compound (this compound or chemotherapy drug) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Plot the absorbance values against the drug concentrations to determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

Flow Cytometry for Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound at the desired concentration and for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Western Blotting for Apoptosis-Related Proteins (e.g., Bcl-2, Caspase-3)

This technique is used to detect and quantify specific proteins in a cell lysate.

  • Protein Extraction: Lyse the treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Bcl-2, anti-caspase-3).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of protein.

Conclusion

This compound demonstrates notable anti-cancer properties in vitro, with mechanisms of action that involve the induction of apoptosis and cell cycle arrest through various signaling pathways. While its efficacy as a standalone agent may not consistently surpass that of established chemotherapy drugs like doxorubicin, cisplatin, and 5-fluorouracil, it shows potential as a synergistic agent that could enhance the efficacy of conventional treatments, particularly in drug-resistant cancers. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of this compound in oncology.

References

Comparative Analysis of Coptisine Chloride's Enzyme Inhibition Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Cross-Reactivity and Specificity of Coptisine Chloride

This compound, a protoberberine isoquinoline alkaloid derived from plants such as Coptis chinensis, has garnered significant interest for its diverse pharmacological activities. A primary mechanism underlying its therapeutic potential is the inhibition of various key enzymes. This guide provides an objective comparison of this compound's inhibitory performance against several enzymes, contrasting it with structurally related alkaloids and established pharmaceutical inhibitors. All data is presented with supporting experimental details to aid in research and development.

Quantitative Comparison of Enzyme Inhibition

The inhibitory potency of this compound and its comparators is most effectively evaluated through their half-maximal inhibitory concentration (IC50) values. The following table summarizes these values against key enzymes. Lower IC50 values denote higher inhibitory potency.

EnzymeClassInhibitorIC50 / Kᵢ (µM)Inhibition Type
Monoamine Oxidase A (MAO-A) OxidoreductaseThis compound 3.3 (Kᵢ) Competitive, Reversible
Moclobemide6.1 - 10Reversible
Monoamine Oxidase B (MAO-B) OxidoreductaseThis compound No Inhibition -
Selegiline0.051Irreversible
Acetylcholinesterase (AChE) HydrolaseThis compound 13.50 Not specified
Berberine2.33Not specified
Palmatine6.52Not specified
Donepezil0.0067 - 0.0116Not specified
Indoleamine 2,3-dioxygenase (IDO) OxidoreductaseThis compound 6.3 (IC50) / 5.8 (Kᵢ) Uncompetitive

Analysis of Cross-Reactivity and Specificity

Monoamine Oxidase (MAO) Inhibition: this compound demonstrates selective inhibition of MAO-A, the enzyme primarily responsible for metabolizing serotonin and norepinephrine, with a competitive and reversible binding mode[1]. It shows no inhibitory activity against MAO-B, which preferentially metabolizes dopamine[1][2]. This selectivity is a key differentiator from non-selective inhibitors and is particularly relevant for applications in neurology and psychiatry. For comparison, Moclobemide is a known reversible MAO-A inhibitor, while Selegiline is a potent, irreversible MAO-B inhibitor[1][3][4].

Cholinesterase Inhibition: In the context of neurodegenerative diseases like Alzheimer's, inhibiting Acetylcholinesterase (AChE) is a primary therapeutic strategy. This compound inhibits AChE with an IC50 value of 13.50 µM[5]. When compared to its structural analogs, berberine (IC50 = 2.33 µM) is a more potent AChE inhibitor, while palmatine (IC50 = 6.52 µM) shows intermediate potency[5]. All three alkaloids are significantly less potent than the standard Alzheimer's drug Donepezil, which has an IC50 in the low nanomolar range[6][7].

Indoleamine 2,3-dioxygenase (IDO) Inhibition: IDO is a crucial enzyme in the kynurenine pathway and a target in immunotherapy and neuroinflammation. This compound acts as an efficient uncompetitive inhibitor of IDO with an IC50 of 6.3 µM and a Kᵢ of 5.8 µM[2][4][8][9]. This activity highlights a distinct mechanism and therapeutic potential for this compound beyond its effects on neurotransmitter-metabolizing enzymes.

Visualizing Mechanisms and Workflows

The following diagrams illustrate a key signaling pathway affected by this compound and a standard experimental workflow for assessing enzyme inhibition.

G cluster_MAO Monoamine Neurotransmitter Metabolism Serotonin Serotonin MAO_A MAO-A Serotonin->MAO_A Oxidative Deamination Metabolites Metabolites MAO_A->Metabolites Coptisine This compound Coptisine->MAO_A Competitive Inhibition

Caption: Competitive inhibition of MAO-A by this compound.

G cluster_workflow In Vitro Enzyme Inhibition Assay Workflow A Reagent Prep (Enzyme, Substrate, Buffer) B Plate Loading (Enzyme, Inhibitor) A->B C Pre-incubation B->C D Reaction Initiation (Add Substrate) C->D E Signal Detection (e.g., Absorbance at 412nm) D->E F Data Analysis (IC50 Calculation) E->F

Caption: Generalized workflow for determining enzyme inhibition (IC50).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is the standard for measuring AChE activity.

  • Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured colorimetrically at 412 nm.

  • Materials:

    • 0.1 M Phosphate Buffer (pH 8.0)

    • AChE enzyme solution (e.g., from electric eel)

    • 14 mM Acetylthiocholine iodide (ATCI) solution

    • 10 mM DTNB solution

    • Test compounds (this compound, etc.) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well microplate and reader

  • Procedure:

    • To each well of a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution at various concentrations, and 10 µL of the AChE enzyme solution. A control well should contain the solvent instead of the test compound.

    • Incubate the plate at 25°C for 10-15 minutes[10][11].

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of the ATCI substrate solution to all wells[11][12].

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader[10].

    • Calculate the rate of reaction for each concentration. The percentage of inhibition is determined relative to the control (100% activity).

    • The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Monoamine Oxidase (MAO-A) Inhibition Assay

This assay quantifies MAO-A activity by measuring the transformation of a substrate.

  • Principle: MAO-A deaminates the substrate kynuramine, which then undergoes spontaneous intramolecular condensation to form 4-hydroxyquinoline (4-HQ). The rate of 4-HQ formation is used as a marker of MAO-A activity and can be measured by fluorescence or LC-MS/MS[13].

  • Materials:

    • Phosphate buffer (e.g., 100 mM, pH 7.4)

    • Recombinant human MAO-A enzyme

    • Kynuramine substrate

    • Test compounds (this compound, etc.)

    • Control inhibitor (e.g., Clorgyline for MAO-A)

    • 96-well plate

    • Fluorometric plate reader or LC-MS/MS system

  • Procedure:

    • Prepare various concentrations of the test compounds.

    • In a 96-well plate, add the MAO-A enzyme and the test compound.

    • Pre-incubate the mixture for a defined period at 37°C.

    • Initiate the reaction by adding the kynuramine substrate.

    • Allow the reaction to proceed for a set time (e.g., 20-30 minutes) at 37°C.

    • Stop the reaction (e.g., by adding a strong base or acid).

    • Measure the formation of 4-hydroxyquinoline. For fluorometric detection, measure the fluorescence (e.g., Ex/Em = 310/400 nm). For LC-MS/MS, analyze the sample for the specific mass of 4-HQ[13].

    • Calculate the percentage of inhibition and determine the IC50 value as described for the AChE assay.

Indoleamine 2,3-dioxygenase (IDO) Inhibition Assay

This assay measures the conversion of tryptophan to N-formylkynurenine (NFK), which is then hydrolyzed to kynurenine.

  • Principle: The enzymatic activity of IDO is determined by quantifying the product, kynurenine. This can be done directly by measuring its absorbance at 321 nm or colorimetrically after a reaction with p-dimethylaminobenzaldehyde (p-DMAB) at 480 nm[14].

  • Materials:

    • Potassium phosphate buffer (50 mM, pH 6.5)

    • Recombinant human IDO1 enzyme

    • L-Tryptophan (substrate)

    • Ascorbic acid (reductant)

    • Methylene blue (cofactor)

    • Catalase

    • Test compounds

    • Trichloroacetic acid (TCA) for reaction termination

    • p-DMAB in acetic acid (for colorimetric detection)

  • Procedure:

    • Prepare the reaction mixture containing phosphate buffer, ascorbic acid, methylene blue, and catalase[14].

    • Add the IDO1 enzyme to the wells of a 96-well plate, followed by the test compounds at various concentrations.

    • Initiate the reaction by adding L-tryptophan[14].

    • Incubate the plate at 37°C for 30-60 minutes[14].

    • Terminate the reaction by adding 30% (w/v) TCA[14].

    • Incubate the plate at 50-65°C for 15-30 minutes to hydrolyze NFK to kynurenine[14][15].

    • Centrifuge the plate to pellet precipitated protein.

    • Transfer the supernatant to a new plate. For colorimetric detection, add p-DMAB solution and measure the absorbance at 480 nm. Alternatively, measure the absorbance of kynurenine directly at 321 nm[14].

    • Calculate the percentage of inhibition and determine the IC50 value.

References

A Head-to-Head Comparison of Coptisine and Palmatine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide to the pharmacological and biological activities of two prominent isoquinoline alkaloids, supported by experimental data.

Coptisine and Palmatine are structurally related protoberberine alkaloids, primarily extracted from medicinal plants such as Coptis chinensis (Huang Lian) and Phellodendron amurense.[1][2] Both compounds are subjects of extensive research due to their broad spectrum of pharmacological activities. While they share a common chemical scaffold, subtle structural differences lead to distinct biological response profiles, influencing their therapeutic potential. This guide provides a head-to-head comparison of their performance in key therapeutic areas, supported by quantitative data and detailed experimental protocols to inform researchers and drug development professionals.

Comparative Analysis of Pharmacological Activities

Coptisine and Palmatine exhibit significant, yet distinct, effects across several domains, including oncology, inflammation, neuroprotection, and metabolic regulation.

Anti-Cancer and Cytotoxic Effects

Both alkaloids demonstrate cytotoxic properties against various cancer cell lines, but studies suggest Coptisine often has a stronger inhibitory effect on cell proliferation.[3] Coptisine has been shown to induce cell cycle arrest and apoptosis by modulating key signaling pathways.[4][5] Palmatine also exerts anticancer effects through multiple mechanisms, including inducing cytotoxicity, suppressing metastasis, and inhibiting angiogenesis.[1][6]

Compound Cell Line Assay Exposure Time IC50 / Effect Reference
Coptisine HepG2 (Hepatoma)Cell Proliferation72 h18.1 µM[3]
RAW264.7 (Macrophage)Cell Proliferation72 h10.29 µM[3]
3T3-L1 (Preadipocyte)Cell Proliferation72 h50.63 µM[3]
HT-29 (Colon Carcinoma)Cytotoxicity144 hPotent Activity[7]
LoVo (Colon Carcinoma)CytotoxicityN/ACytotoxic[7]
L-1210 (Murine Leukemia)CytotoxicityN/ALess Potent[7]
ACC-201 (Gastric Cancer)Cell Viability (MTT)N/AHighest efficacy among tested alkaloids[8][9]
NCI-N87 (Gastric Cancer)Cell Viability (MTT)N/AHighest efficacy among tested alkaloids[8][9]
Palmatine HepG2 (Hepatoma)Cell Proliferation72 h> 100 µM (No effect)[3]
RAW264.7 (Macrophage)Cell Proliferation72 h> 100 µM (No effect)[3]
3T3-L1 (Preadipocyte)Cell Proliferation72 h> 100 µM (No effect)[3]
HT-29 (Colon Carcinoma)Cell ProliferationN/AConcentration-dependent inhibition[10]
SW-480 (Colon Carcinoma)Cell ProliferationN/AConcentration-dependent inhibition[10]

Cell Proliferation/Viability (MTT Assay)

  • Cell Lines: Human cancer cell lines (e.g., HepG2, RAW264.7, ACC-201, NCI-N87).

  • Seeding: Cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of Coptisine or Palmatine (e.g., 2.5 µM to 100 µM) for specified durations (e.g., 24, 48, 72 hours).[8]

  • Detection: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. After incubation, the formazan crystals are dissolved in a solvent like DMSO.

  • Quantification: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.[3]

Flow Cytometry for Cell Cycle Analysis

  • Protocol: Gastric cancer cells (ACC-201, NCI-N87) are treated with varying concentrations of Coptisine (e.g., up to 10 µg/mL).[9][11]

  • Analysis: Following treatment, cells are harvested, fixed, and stained with a DNA-binding dye (e.g., propidium iodide). The DNA content is analyzed by flow cytometry.

  • Endpoint: An increase in the sub-G1 cell population is indicative of apoptosis. For instance, Coptisine treatment increased the sub-G1 population from ~2% to over 17% in ACC-201 cells.[11]

Anti-Inflammatory Activity

Both alkaloids exhibit potent anti-inflammatory effects by modulating key inflammatory pathways. Coptisine has been shown to inhibit the NF-κB, MAPK, and PI3K/Akt pathways.[2][12] Palmatine exerts its anti-inflammatory effects primarily by inhibiting NLRP3 inflammasome activation and NF-κB signaling.[1][13]

Compound Model Dose / Concentration Key Findings Reference
Coptisine LPS-stimulated RAW264.7 cells1-30 µmol/LInhibited inflammatory response by blocking NF-κB, MAPK, and PI3K/AKT pathways.[2]
DNP-IgE-stimulated RBL-2H3 cells10 µMDecreased IL-4 and TNF-α production.[14]
Palmatine LPS-stimulated RAW264.7 cells0.025–0.5 mg/mLDose-dependently downregulated IL-6 and IL-1β secretion.[1]
ApcMin/+ mice (high-fat diet)N/AReduced gene expression of IL-1α, IL-1β, IL-8, G-CSF, and GM-CSF in the intestine.[10]
DSS-induced colitis model (mice)N/ASuppressed NLRP3 inflammasome.[1]
  • Cell Model: RAW264.7 murine macrophages are commonly used.

  • Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Treatment: Cells are pre-treated with various concentrations of Coptisine or Palmatine for a specific duration before or during LPS stimulation.

  • Endpoint Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[10] The expression of key proteins in inflammatory signaling pathways (e.g., phosphorylated p65, p38) is analyzed by Western blotting.[14]

Neuroprotective Effects

Both compounds show promise in neuroprotection, though studies suggest different primary mechanisms. Coptisine has been identified as a potent neuroprotective agent, significantly attenuating oxidative stress-induced apoptosis and downregulating thioredoxin-interacting protein (TXNIP) gene expression.[15][16][17] Palmatine provides neuroprotection by activating the AMPK/Nrf2 and HSF-1 signaling pathways, which enhances antioxidant defenses and reduces neuroinflammation.[13][18][19] In one comparative study, only Coptisine significantly attenuated the reduction in cell viability and mitochondrial membrane potential induced by an oxidative stressor.[15][16][20]

Compound Model Dose / Concentration Key Findings Reference
Coptisine t-BOOH-induced SH-SY5Y cells0–40 µMSignificantly increased cell viability and attenuated apoptosis.[16]
AβPP/PS1 transgenic miceOral administrationInhibited indoleamine 2,3-dioxygenase (IDO), reduced amyloid plaque formation, and ameliorated cognitive impairment.[4]
Palmatine MCAO mouse model (Ischemia/Reperfusion)N/AAmeliorated cerebral injury by decreasing infarct volume and reducing oxidative stress and inflammation.[18]
Aβ-transgenic C. elegans0.2 mMDelayed Aβ-induced paralysis and reduced ROS levels via HSF-1 signaling.[13][19]
Aβ25-35-induced PC12 cells & miceN/AReduced neuroinflammation (↓TNF-α, IL-1β, IL-6) and apoptosis via the Nrf2/HO-1 pathway.[21]
  • In Vitro Oxidative Stress Model:

    • Cell Line: SH-SY5Y human neuroblastoma cells.

    • Induction: Neurotoxicity is induced by exposing cells to an oxidative agent like tert-butylhydroperoxide (t-BOOH).[16]

    • Treatment: Cells are pre-treated with Coptisine or Palmatine for 24 hours before exposure to the toxin.

    • Endpoints: Cell viability is measured (e.g., via MTT assay), apoptosis is quantified (e.g., via Annexin V/PI staining and flow cytometry), and mitochondrial membrane potential is assessed using fluorescent probes.[15][16]

  • In Vivo Ischemia/Reperfusion Model:

    • Animal Model: Transient middle cerebral artery occlusion (MCAO) in mice.

    • Treatment: Palmatine is administered to the mice.

    • Analysis: Neuroprotective effects are evaluated by measuring cerebral infarct volume, neurological deficit scores, and brain water content.[18] Levels of oxidative stress markers (MDA, SOD) and inflammatory cytokines (TNF-α, IL-1β, IL-6) are measured in brain tissue.[18]

Metabolic Regulation

Both alkaloids positively influence metabolic health. Palmatine has been shown to regulate glucose and lipid homeostasis via the AMPK/mTOR and IRS1/AKT2/GLUT2 pathways.[1][22] Coptisine also demonstrates lipid-lowering properties, reducing serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-c).[2]

Compound Model Dose Key Findings Reference
Coptisine Hyperlipidemic rat model70.05 mg/kg (oral)Significantly reduced serum TC, TG, and LDL-c.[2]
Palmatine STZ-induced diabetic ratsN/AUpregulated gene expression of IRS-1, PI3K, AKT2, and GLUT4, improving insulin signaling.[22]
CCl4-induced liver fibrosis rats54 mg/kg & 108 mg/kgSignificantly reduced serum levels of ALT, AST, and ALP.[1]

Modulation of Cellular Signaling Pathways

The distinct pharmacological effects of Coptisine and Palmatine can be attributed to their differential modulation of key intracellular signaling pathways.

Coptisine Signaling

Coptisine exerts its anti-inflammatory and anti-cancer effects by targeting multiple critical pathways, including NF-κB, MAPK, and PI3K/Akt. By inhibiting these pathways, Coptisine effectively reduces the expression of pro-inflammatory cytokines and suppresses cancer cell proliferation and survival.[2]

Coptisine_Signaling cluster_stimulus cluster_coptisine cluster_pathways cluster_response LPS LPS PI3K PI3K LPS->PI3K IKK IKK LPS->IKK MAPK MAPKs (p38, JNK, ERK) LPS->MAPK Coptisine Coptisine Coptisine->PI3K NFkB NF-κB Coptisine->NFkB Coptisine->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation (↓) Akt->Proliferation IKK->NFkB Inflammation Inflammation (↓ IL-6, TNF-α) NFkB->Inflammation MAPK->Inflammation

Caption: Coptisine inhibits pro-inflammatory and proliferative signaling pathways.

Palmatine Signaling

Palmatine's therapeutic effects are largely attributed to its activation of protective pathways like AMPK and Nrf2, while simultaneously inhibiting pro-inflammatory routes such as NF-κB. Activation of the AMPK/Nrf2 axis is central to its neuroprotective and antioxidant effects, leading to the upregulation of antioxidant enzymes and the suppression of oxidative stress and apoptosis.[1][18]

Palmatine_Signaling cluster_palmatine cluster_pathways cluster_response Palmatine Palmatine AMPK AMPK Palmatine->AMPK NFkB NF-κB Palmatine->NFkB NLRP3 NLRP3 Inflammasome Palmatine->NLRP3 Nrf2 Nrf2 AMPK->Nrf2 HO1 HO-1 Nrf2->HO1 Neuroprotection Neuroprotection Nrf2->Neuroprotection Antioxidant Antioxidant Response (↑) HO1->Antioxidant Anti_Inflammation Anti-inflammation (↓ IL-1β, IL-6) NFkB->Anti_Inflammation NLRP3->Anti_Inflammation

Caption: Palmatine activates protective pathways while inhibiting inflammation.

Pharmacokinetics and Bioavailability

A significant challenge for the clinical application of both Coptisine and Palmatine is their poor oral bioavailability.[2] Both alkaloids are substrates of P-glycoprotein (P-gp), an efflux transporter in the intestine, which limits their absorption.[2] Studies on their metabolism in human liver microsomes show that CYP2D6 is the predominant enzyme for Coptisine metabolism, while CYP1A2 is the primary contributor to Palmatine metabolism.[23] Interestingly, metabolic interactions exist between them, with Coptisine showing the strongest inhibition toward the metabolism of the related alkaloid berberine.[23]

Conclusion

Coptisine and Palmatine, while structurally similar, exhibit distinct pharmacological profiles that suggest different therapeutic applications.

  • Coptisine demonstrates superior cytotoxic activity against a range of cancer cell lines and potent neuroprotective effects against oxidative stress. This positions it as a strong candidate for further investigation in oncology and for treating neurodegenerative disorders where oxidative damage is a key factor.

  • Palmatine shows a weaker direct cytotoxic effect but excels in modulating metabolic and inflammatory pathways. Its ability to activate the AMPK/Nrf2 axis makes it a promising agent for managing metabolic syndrome, diabetes, and inflammation-driven conditions like inflammatory bowel disease and cerebral ischemia.[1][18][24]

Future research should focus on strategies to overcome their low bioavailability, such as nano-delivery systems or structural modifications, to unlock their full clinical potential.[1] For drug development professionals, the choice between Coptisine and Palmatine will depend on the specific therapeutic target and desired mechanism of action. Coptisine appears more suited for applications requiring direct cytotoxicity, while Palmatine is a stronger candidate for diseases requiring metabolic and anti-inflammatory regulation.

References

Validating Coptisine Chloride as a Target for Drug Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Coptisine chloride, a protoberberine alkaloid primarily isolated from the traditional medicinal plant Coptis chinensis, has garnered significant attention in the scientific community for its diverse pharmacological activities. This guide provides a comprehensive comparison of this compound with other natural and synthetic compounds targeting similar signaling pathways, supported by experimental data and detailed protocols to aid in the validation of its potential as a drug development target.

Mechanism of Action and Targeted Signaling Pathways

This compound exerts its therapeutic effects by modulating several key signaling pathways implicated in a range of pathologies, including cancer, inflammation, and neurodegenerative diseases.[1][2] Its primary mechanisms involve the inhibition of pro-inflammatory and cell survival pathways such as Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-Kinase (PI3K)/Akt.[2][3]

The NF-κB signaling cascade, a critical regulator of inflammation and cell survival, is a key target of Coptisine.[2][3] Coptisine has been shown to suppress the degradation of the inhibitor of NF-κB alpha (IκBα), thereby preventing the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.[2]

The MAPK pathway, which includes ERK, JNK, and p38, is another crucial signaling network involved in cell proliferation, differentiation, and apoptosis that is modulated by Coptisine.[2] Furthermore, Coptisine has been demonstrated to inhibit the PI3K/Akt pathway, a central node in cell growth, survival, and metabolism.[2]

Comparative Analysis of Inhibitory Activity

To objectively evaluate the potential of this compound as a drug target, its inhibitory activity is compared with other isoquinoline alkaloids from Coptis chinensis and with known synthetic small molecule inhibitors of the NF-κB, MAPK, and PI3K/Akt pathways.

Table 1: Comparative Inhibitory Activity (IC50) of this compound and Natural Alternatives
CompoundTarget/AssayCell LineIC50 (µM)Reference
This compound Human colon carcinomaHT 290.49 µg/mL (~1.38)[4]
Human colon carcinomaLoVo0.87 µg/mL (~2.45)[4]
Murine leukemiaL12100.87 µg/mL (~2.45)[4]
Non-small-cell lung cancerA54918.09[5]
Non-small-cell lung cancerH46029.50[5]
Non-small-cell lung cancerH217021.60[5]
BerberineMurine leukemiaL12100.33 µg/mL (~0.93)[4]
Human colon carcinomaHT 291.89 µg/mL (~5.32)[4]
Human colon carcinomaLoVo1.90 µg/mL (~5.35)[4]
Neuraminidase Inhibition-13.5[6]
PalmatineOvarian cancerOVCAR-4, OVCAR-8, A2780, A2780cis5.5 - 7.9[7]
Breast cancerT47D, MCF7, ZR-75-15.126 - 5.805 µg/mL[8]
JatrorrhizineIndoleamine 2,3-dioxygenase 1 (IDO1)Recombinant human206[9]
Indoleamine 2,3-dioxygenase 1 (IDO1)HEK 293-hIDO1 cells17.8[9]
Table 2: Examples of Synthetic Small Molecule Inhibitors Targeting Similar Pathways
InhibitorTarget PathwayDevelopment StageReference
NF-κB Pathway
BortezomibProteasome (indirectly inhibits NF-κB)Approved[1]
UCB-6786, UCB-6876, UCB-9260TNFα (upstream of NF-κB)Preclinical[10]
MAPK Pathway
TrametinibMEK1/2Approved[11]
Ulixertinib (BVD-523)ERK1/2Clinical Trials[12]
PI3K/Akt Pathway
GDC-0941PI3KPhase I Clinical Trials[13]
MK-2206Akt (allosteric inhibitor)Phase I/II Clinical Trials[14]
BKM120Pan-PI3KClinical Trials[13]

Experimental Protocols

Cell Viability Assessment: MTT Assay

Objective: To determine the cytotoxic effect of a compound on a cell line.

Methodology:

  • Cell Seeding: Seed cells (e.g., Hep3B) in a 96-well plate at a density of 5 × 10³ cells per well and incubate for 24 hours.[15]

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24 or 48 hours).[15]

  • MTT Incubation: Following treatment, add 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate at 37°C for 2 hours.[15]

  • Formazan Solubilization: Remove the MTT-containing medium and add 200 µL of Dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after compound treatment.

Methodology:

  • Cell Treatment: Treat cells with the desired concentrations of the test compound for the designated time.

  • Cell Harvesting: For adherent cells, detach them using a gentle cell dissociation agent like trypsin. For suspension cells, directly collect them.[16] Centrifuge the cells to obtain a pellet.[16]

  • Washing: Resuspend the cell pellet in Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).[16]

  • Staining: Resuspend the cells in a binding buffer containing a fluorescently labeled Annexin V probe and a viability dye such as Propidium Iodide (PI).[16] Incubate at room temperature for 5-20 minutes.[16]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.[16]

Visualizing Molecular Interactions and Workflows

This compound's Impact on the NF-κB Signaling Pathway

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa IκBα Ubiquitination &\nDegradation Ubiquitination & Degradation IkBa->Ubiquitination &\nDegradation NFkB NF-κB (p65/p50) IkBa_NFkB->IkBa NFkB_active NF-κB (Active) IkBa_NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription Coptisine Coptisine chloride Coptisine->IKK Inhibits

Caption: this compound inhibits the NF-κB pathway by preventing IKK-mediated phosphorylation of IκBα.

This compound's Influence on the PI3K/Akt and MAPK Pathways

PI3K_MAPK_Pathways cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK Pathway PI3K PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Coptisine Coptisine chloride Coptisine->Akt Inhibits Coptisine->ERK Inhibits

Caption: this compound inhibits cell proliferation and survival by targeting the PI3K/Akt and MAPK pathways.

Experimental Workflow for Validating this compound's Anticancer Activity

Experimental_Workflow start Start cell_culture Culture Cancer Cell Lines start->cell_culture treatment Treat with Coptisine (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) treatment->apoptosis_assay western_blot Western Blot for Pathway Proteins treatment->western_blot data_analysis Data Analysis & IC50 Calculation viability_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis conclusion Conclusion on Anticancer Efficacy data_analysis->conclusion

Caption: A typical workflow for evaluating the in vitro anticancer effects of this compound.

Conclusion

This compound demonstrates significant potential as a lead compound for drug development, particularly in the areas of oncology and inflammatory diseases. Its ability to modulate multiple critical signaling pathways, including NF-κB, MAPK, and PI3K/Akt, provides a strong rationale for its therapeutic application. The comparative data presented in this guide indicates that this compound exhibits potent activity, often comparable to or exceeding that of its natural analogs. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile. This guide serves as a foundational resource for researchers aiming to validate and advance this compound as a novel therapeutic agent.

References

A Comparative Analysis of Coptisine Chloride and Other Natural Compounds in Modulating Inflammatory Responses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory effects of coptisine chloride against other well-researched natural compounds: berberine, curcumin, and quercetin. The information presented is supported by experimental data from in vitro studies, with a focus on their mechanisms of action involving key inflammatory signaling pathways.

Overview of Anti-inflammatory Mechanisms

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in numerous chronic diseases. A critical pathway governing the inflammatory response is the Nuclear Factor-kappa B (NF-κB) signaling cascade. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes like inducible nitric oxide synthase (iNOS) that produces nitric oxide (NO).

Another crucial set of pathways are the Mitogen-Activated Protein Kinase (MAPK) cascades (including p38, JNK, and ERK), which are also activated by inflammatory stimuli and play a significant role in regulating the production of inflammatory mediators.

This compound, berberine, curcumin, and quercetin have all demonstrated the ability to modulate these pathways, thereby exerting their anti-inflammatory effects.

Comparative Efficacy: In Vitro Data

The following table summarizes the inhibitory effects of this compound, berberine, curcumin, and quercetin on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, a widely used in vitro model for studying inflammation.

CompoundTarget MediatorIC50 / Effective ConcentrationReference
This compound Nitric Oxide (NO)Dose-dependent inhibition[1]
IL-1βDose-dependent inhibition[1]
IL-6Dose-dependent inhibition[1][2]
TNF-αDose-dependent inhibition[2]
Berberine Nitric Oxide (NO)Dose-dependent inhibition[3][4]
IL-6Dose-dependent inhibition[5][6][7]
TNF-αDose-dependent inhibition[5][6][7][8]
MCP-1Dose-dependent inhibition[5][6][8]
Curcumin Nitric Oxide (NO)11.0 ± 0.59 µM[9]
IL-6Dose-dependent inhibition[10][11][12][13]
TNF-αDose-dependent inhibition[10][11][12][13]
Quercetin Nitric Oxide (NO)~27 µM[14]
IL-6Dose-dependent inhibition[15][16][17][18]
TNF-αDose-dependent inhibition[15][16][17][18][19]

Note: While specific IC50 values for coptisine and berberine in this exact model were not consistently available in the reviewed literature, numerous studies confirm their potent, dose-dependent inhibitory effects on these inflammatory mediators.[1][2][3][4][5][6][7][8][20][21] The provided IC50 values for curcumin and quercetin offer a quantitative benchmark for their efficacy.

Signaling Pathway Modulation

The anti-inflammatory activities of these natural compounds are primarily attributed to their ability to interfere with the NF-κB and MAPK signaling pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates MAPKKK MAPKKK TLR4->MAPKKK Activates IkB IκB IKK->IkB Phosphorylates p_IkB p-IκB NFkB NF-κB IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Proteasome Proteasome p_IkB->Proteasome Degradation MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK p38, JNK, ERK MAPKK->MAPK Phosphorylates MAPK->NFkB_nuc Activates Coptisine Coptisine Berberine Curcumin Quercetin Coptisine->IKK Inhibits Coptisine->MAPK Inhibits DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes DNA->Genes Transcription

Figure 1: Inhibition of NF-κB and MAPK pathways.

As depicted in Figure 1, coptisine, berberine, curcumin, and quercetin interfere with these inflammatory cascades by inhibiting the activation of IKK and MAPKs. This prevents the phosphorylation and subsequent degradation of IκB, thereby blocking the nuclear translocation and activity of NF-κB.[1][5][22]

Experimental Protocols

The following are generalized protocols for key in vitro assays used to assess the anti-inflammatory effects of natural compounds.

Cell Culture and Treatment

G cluster_workflow Experimental Workflow A Seed RAW 264.7 cells in 96-well plates B Incubate for 24h A->B C Pre-treat with compounds (Coptisine, Berberine, etc.) for 1-2h B->C D Stimulate with LPS (e.g., 1 µg/mL) for 24h C->D E Collect supernatant for analysis D->E F Lyse cells for protein analysis D->F

Figure 2: General experimental workflow.
  • Cell Seeding: RAW 264.7 murine macrophage cells are seeded in 96-well plates at a density of approximately 1.5 x 10^5 cells/mL and incubated for 24 hours to allow for adherence.[23]

  • Pre-treatment: The cells are then pre-treated with various concentrations of the test compounds (this compound, berberine, curcumin, or quercetin) for 1-2 hours.

  • Stimulation: Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[23]

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Supernatant Collection: After the 24-hour incubation with LPS and the test compounds, the cell culture supernatant is collected.

  • Griess Reagent: An equal volume of Griess reagent (a mixture of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) is added to the supernatant in a new 96-well plate.[23][24]

  • Incubation and Measurement: The mixture is incubated at room temperature for 10-15 minutes, and the absorbance is measured at 540-550 nm using a microplate reader.[23][24]

  • Quantification: The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.

Cytokine Measurement (ELISA)
  • Supernatant Collection: The cell culture supernatant is collected as described above.

  • ELISA: The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis for Signaling Pathway Proteins
  • Cell Lysis: After treatment, the cells are washed with cold phosphate-buffered saline (PBS) and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, etc.).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[25][26]

Conclusion

This compound, along with berberine, curcumin, and quercetin, demonstrates significant anti-inflammatory properties by targeting the NF-κB and MAPK signaling pathways. While curcumin and quercetin have more readily available quantitative IC50 data for direct comparison, the consistent dose-dependent inhibitory effects of coptisine and berberine on key inflammatory mediators establish them as potent anti-inflammatory agents. Further head-to-head comparative studies under standardized conditions would be beneficial to delineate the subtle differences in their potency and therapeutic potential. The experimental protocols provided herein offer a foundational framework for conducting such comparative efficacy studies.

References

Coptisine Chloride: A Synergistic Partner in Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Guide to the Synergistic Effects of Coptisine Chloride with Other Drugs for Researchers, Scientists, and Drug Development Professionals.

This compound, a protoberberine alkaloid primarily isolated from the traditional Chinese medicine Coptis chinensis (Huanglian), has garnered significant attention for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. While its standalone therapeutic potential is noteworthy, emerging evidence highlights its remarkable ability to act synergistically with other drugs, enhancing their efficacy and potentially overcoming drug resistance. This guide provides a detailed comparison of the synergistic effects of this compound in combination with various therapeutic agents, supported by experimental data and detailed methodologies.

Synergistic Anticancer Effects: this compound and Doxorubicin

The combination of this compound with the chemotherapeutic agent Doxorubicin has shown significant synergistic effects in overcoming multidrug resistance (MDR) in breast cancer cell lines. MDR, a major obstacle in cancer therapy, is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, which actively efflux anticancer drugs from cancer cells.

Quantitative Data Summary

The following table summarizes the cytotoxic effects of this compound and Doxorubicin, alone and in combination, on Doxorubicin-resistant human breast cancer cell lines. The data clearly demonstrates that a non-toxic concentration of this compound significantly enhances the sensitivity of resistant cells to Doxorubicin.

Cell LineTreatmentIC50 (µM)Combination Index (CI)Resistance Ratio (RR)
MCF-7/ADR Doxorubicin alone25.8 ± 2.1--
Doxorubicin + this compound (31 µM)10.0 ± 0.90.772.58
MDA-MB-231/ADR Doxorubicin alone35.6 ± 2.5--
Doxorubicin + this compound (31 µM)10.7 ± 1.10.753.33

A Combination Index (CI) value of < 1 indicates synergism. The Resistance Ratio (RR) is the fold-reversal of resistance.

Experimental Protocols

Cell Viability Assay (MTT Assay):

  • Human breast cancer cells (MCF-7/ADR and MDA-MB-231/ADR) were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • The cells were then treated with varying concentrations of this compound, Doxorubicin, or their combination for 48 hours.

  • Following treatment, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for another 4 hours.

  • The formazan crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 490 nm using a microplate reader.

  • The IC50 values were calculated using dose-response curves.

Synergy Analysis: The synergistic effect was quantified by calculating the Combination Index (CI) using the Chou-Talalay method. The formula used is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂, where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 that produce a given effect when used alone, and (D)₁ and (D)₂ are the doses of the drugs in combination that produce the same effect.

ABC Transporter Function Assay (Rhodamine 123 Accumulation):

  • Resistant breast cancer cells were incubated with this compound, the ABC transporter inhibitor Verapamil (positive control), or media alone for 1 hour.

  • Rhodamine 123 (a substrate of ABC transporters) was added to the cells and incubated for another hour.

  • The cells were then washed, and the intracellular fluorescence of Rhodamine 123 was measured using flow cytometry. Increased fluorescence indicates inhibition of ABC transporter efflux activity.

Signaling Pathway and Mechanism of Action

The primary mechanism of the synergistic effect between this compound and Doxorubicin is the inhibition of ABC transporter function and expression by this compound. This leads to an increased intracellular accumulation of Doxorubicin in resistant cancer cells, thereby enhancing its cytotoxic effect.

cluster_membrane Cell Membrane ABC_Transporter ABC Transporters (P-gp, BCRP, MRP1) Doxorubicin_int Doxorubicin (intracellular) ABC_Transporter->Doxorubicin_int Mediates Efflux Coptisine Coptisine Chloride Coptisine->ABC_Transporter Inhibits function & expression Doxorubicin_ext Doxorubicin (extracellular) Doxorubicin_ext->Doxorubicin_int Influx Doxorubicin_int->Doxorubicin_ext Efflux DNA_Damage DNA Damage & Apoptosis Doxorubicin_int->DNA_Damage cluster_membrane Fungal Cell Membrane Efflux_Pumps Efflux Pumps (ABC & MFS transporters) Fluconazole_int Fluconazole (intracellular) Efflux_Pumps->Fluconazole_int Mediates Efflux Ergosterol_Synth Ergosterol Biosynthesis Cell_Lysis Fungal Cell Lysis Ergosterol_Synth->Cell_Lysis Leads to Coptisine Coptisine Chloride Coptisine->Efflux_Pumps Inhibits Fluconazole_ext Fluconazole (extracellular) Fluconazole_ext->Fluconazole_int Influx Fluconazole_int->Ergosterol_Synth Inhibits Fluconazole_int->Fluconazole_ext Efflux Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB_Pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_Pathway MAPK_Pathway MAPK Pathway Inflammatory_Stimuli->MAPK_Pathway iNOS_COX2 iNOS & COX-2 Expression NFkB_Pathway->iNOS_COX2 MAPK_Pathway->iNOS_COX2 Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE₂, Cytokines) iNOS_COX2->Pro_inflammatory_Mediators Coptisine Coptisine Chloride Coptisine->NFkB_Pathway Inhibits Coptisine->MAPK_Pathway Inhibits Other_Anti_inflammatory Other Anti-inflammatory Drug (e.g., NSAID) Other_Anti_inflammatory->iNOS_COX2 Inhibits

Synthetic vs. Natural Coptisine Chloride: A Comparative Analysis in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of the available scientific literature reveals that both synthetically produced and naturally sourced coptisine chloride exhibit comparable biological activity, particularly in cytotoxicity against various cancer cell lines. While direct comparative data for other biological effects remain limited, the existing evidence suggests a high degree of functional equivalence between the two forms.

This guide provides a detailed comparison based on published experimental data, offering researchers, scientists, and drug development professionals a comprehensive overview of the performance of synthetic versus natural this compound in key in vitro assays.

Cytotoxicity: A Direct Comparison

A seminal study by Colombo ML et al. (2001) directly compared the cytotoxic effects of natural coptisine, isolated from Chelidonii herba, and synthetic coptisine on several human and murine cancer cell lines. The research concluded that both natural and synthetic coptisine showed comparable cytotoxic activity.[1][2] The study highlighted that the activity was more pronounced against the HT-29 and LoVo human colon carcinoma cell lines and lower against the L-1210 murine leukemia cell line.[1][2]

The structural identity of the synthetic coptisine was rigorously verified using IR and NMR methods, ensuring a valid comparison with its natural counterpart.[1][2]

Quantitative Cytotoxicity Data
Cell LineCoptisine TypeIC50 (µg/mL)
HT-29 (Human Colon Carcinoma)Natural/Synthetic0.49
LoVo (Human Colon Carcinoma)Natural/Synthetic0.87
L-1210 (Murine Leukemia)Natural/Synthetic0.87

Data sourced from Colombo ML et al., Farmaco, 2001.

Other Biological Activities: An Overview

While direct comparative studies are lacking for other biological activities, numerous studies have elucidated the effects of coptisine (source often unspecified) in various assays. It is plausible that the synthetic form would exhibit similar activities due to its identical chemical structure.

Anti-Inflammatory Activity: Coptisine has been shown to possess potent anti-inflammatory properties. It can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This anti-inflammatory action is mediated, at least in part, through the inhibition of key signaling pathways.

Modulation of Signaling Pathways: Coptisine has been reported to modulate several critical intracellular signaling pathways implicated in inflammation and cancer:

  • NF-κB Pathway: Coptisine can inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway by preventing the degradation of its inhibitor, IκBα. This leads to a reduction in the transcription of pro-inflammatory genes.

  • MAPK Pathway: Coptisine has been shown to suppress the phosphorylation of mitogen-activated protein kinases (MAPKs), including p38, JNK (c-Jun N-terminal kinase), and ERK (extracellular signal-regulated kinase). The MAPK pathway is crucial for regulating a wide range of cellular processes, including inflammation, proliferation, and apoptosis.

  • PI3K/Akt Pathway: Coptisine can also inhibit the PI3K/Akt (phosphatidylinositol 3-kinase/protein kinase B) signaling pathway, which is involved in cell survival and proliferation.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The following is a generalized protocol for a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a standard colorimetric assay for assessing cell metabolic activity and, by inference, cytotoxicity. This protocol is representative of the methodology likely employed in the comparative studies of this compound.

  • Cell Seeding: Cancer cells (e.g., HT-29, LoVo, L-1210) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of either natural or synthetic this compound. A control group receiving only the vehicle (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is then incubated for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into insoluble purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance of the treated wells is compared to the absorbance of the control wells to determine the percentage of cell viability. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.

Visualizing the Mechanism: Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

Caption: Coptisine's inhibition of the NF-κB signaling pathway.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK p38, JNK, ERK MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activation Coptisine Coptisine Coptisine->MAPK Inhibition of Phosphorylation Gene_Expression Inflammatory & Proliferative Gene Expression Transcription_Factors->Gene_Expression

Caption: Coptisine's inhibitory effect on the MAPK signaling pathway.

References

Safety Operating Guide

Proper Disposal of Coptisine Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The following protocol provides essential safety and logistical information for the proper disposal of Coptisine chloride, ensuring the safety of laboratory personnel and compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.

I. Immediate Safety Precautions and Spill Response

Before handling this compound for disposal, it is crucial to be aware of its hazards. This compound is classified as a toxic solid that can be fatal if inhaled and is toxic if swallowed or in contact with skin[1]. It may also cause damage to organs through prolonged or repeated exposure[1][2].

In the event of a spill:

  • Evacuate and Ventilate: Ensure the area is well-ventilated to avoid inhaling dust or aerosols[1][3].

  • Utilize Personal Protective Equipment (PPE): Wear appropriate PPE, including a NIOSH-approved respirator, chemical-resistant gloves, safety goggles with side shields, and a lab coat or impervious clothing[3][4].

  • Containment: Prevent the spill from spreading or entering drains, waterways, or soil[3][5][6]. Use non-combustible absorbent materials like sand, earth, or diatomaceous earth to contain the spillage[3][6].

  • Clean-up: Carefully sweep or shovel the contained material into a suitable, closed container for disposal[4][5]. Avoid creating dust[1][4]. Decontaminate the affected surfaces by scrubbing with alcohol[3].

II. Personal Protective Equipment (PPE) for Disposal

The following table summarizes the required personal protective equipment when handling this compound for disposal.

PPE CategorySpecification
Eye Protection Safety goggles with side-shields, tested and approved under government standards such as NIOSH (US) or EN 166 (EU)[3][4].
Hand Protection Impermeable and resistant protective gloves. Inspect gloves prior to use and use proper removal technique[2][4].
Body Protection Impervious clothing or lab coat to prevent skin contact[3][4].
Respiratory Protection A suitable respirator or a NIOSH-approved self-contained breathing apparatus should be used, especially in case of inadequate ventilation or dust formation[1][3].

III. Step-by-Step Disposal Protocol

Disposal of this compound and its containers must be carried out in accordance with all federal, state, and local regulations[3][4].

  • Waste Identification and Segregation:

    • Label the waste container clearly as "Hazardous Waste" and "Toxic" and include the chemical name: "this compound".

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Packaging:

    • Place the this compound waste into a compatible, sealed, and properly labeled container to prevent leakage or spillage[4][7].

    • Ensure the outside of the container is clean and free of contamination[7].

    • Liquid waste containers should not be filled to more than 75% capacity to allow for expansion[7].

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents[3][4].

    • The storage area should be equipped with secondary containment to manage any potential leaks.

  • Final Disposal:

    • Arrange for disposal through a licensed and professional waste disposal company[4].

    • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

    • Crucially, do not dispose of this compound with household garbage or allow it to enter the sewage system, ground water, or any water course [2].

IV. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Spill Management cluster_packaging Packaging & Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: Identify Coptisine Chloride for Disposal ppe Don Appropriate PPE (Gloves, Goggles, Respirator) start->ppe spill Spill Occurs? ppe->spill contain_spill Contain Spill with Absorbent Material spill->contain_spill Yes package Place Waste in a Compatible, Sealed Container spill->package No cleanup_spill Clean & Decontaminate Area contain_spill->cleanup_spill cleanup_spill->package label_waste Label Container: 'Hazardous Waste - Toxic' 'this compound' package->label_waste store Store in Designated, Secure, Ventilated Area label_waste->store contact_ehs Contact Licensed Waste Disposal Company store->contact_ehs end End: Proper Disposal contact_ehs->end

References

Safeguarding Your Research: A Guide to Handling Coptisine Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Coptisine chloride, a bioactive isoquinoline alkaloid. Adherence to these procedures is critical due to the compound's toxicity.

This compound is classified as toxic if swallowed or in contact with skin, and fatal if inhaled.[1][2] It may also cause damage to organs through prolonged or repeated exposure.[1][2][3] Therefore, stringent adherence to safety protocols is non-negotiable.

Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is required to minimize exposure risk.

Core PPE Requirements:

  • Respiratory Protection: A NIOSH-approved respirator is necessary, particularly when there is a risk of inhaling dust.[1]

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes and airborne particles.[1][4]

  • Hand Protection: Compatible chemical-resistant gloves must be worn.[1][4] It is crucial to inspect gloves for any signs of degradation before use.[3][5]

  • Body Protection: A lab coat should be worn to protect the skin and clothing from contamination.[1]

Quantitative Safety Data

The following table summarizes key quantitative data regarding the toxicity of this compound.

ParameterValueSpeciesReference
LD50 (Oral)880.18 mg/kgMouse[6][7]
IC50 (IDO)6.3 µM[6][7]
Ki (IDO)5.8 µM[6][7]

Procedural Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound, from initial preparation to final disposal.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_spill 3. Spill & Emergency Procedures cluster_disposal 4. Disposal Phase prep Preparation handling Handling prep->handling spill Spill & Emergency handling->spill disposal Waste Disposal handling->disposal storage Storage handling->storage spill->disposal a Don appropriate PPE: - Respirator - Goggles - Gloves - Lab Coat b Work in a well-ventilated area (e.g., chemical fume hood) c Inspect chemical container for damage d Avoid dust generation e Weigh and handle the solid compound carefully f Keep the container tightly closed when not in use g In case of skin contact: Wash with plenty of soap and water h In case of eye contact: Rinse with water for several minutes i In case of inhalation: Move to fresh air and get immediate medical attention j In case of ingestion: Immediately call a poison center or doctor k For spills: Contain the spill, collect appropriately, and transfer to a chemical waste container l Dispose of waste in accordance with local, state, and federal regulations m Do not allow to enter sewers or waterways

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Coptisine chloride
Reactant of Route 2
Coptisine chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.